Ethyl 2-(4-amino-2-fluorophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-amino-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHZQBGGRYVXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578791 | |
| Record name | Ethyl (4-amino-2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73781-63-2 | |
| Record name | Ethyl (4-amino-2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-amino-2-fluorophenyl)acetate
This guide provides a comprehensive overview of a feasible and robust synthetic pathway for Ethyl 2-(4-amino-2-fluorophenyl)acetate, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented with detailed experimental protocols, mechanistic insights, and data interpretation to support researchers and professionals in drug discovery and development.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The amino group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This unique combination of functional groups makes it a sought-after precursor for the synthesis of a wide range of biologically active compounds.
Proposed Synthetic Pathway: A Two-Step Approach
A logical and efficient synthesis of this compound can be envisioned through a two-step process starting from the commercially available 2-fluoro-4-nitrotoluene. This pathway involves the introduction of the acetate side chain followed by the reduction of the nitro group.
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate
The first step involves the formation of a carbanion at the benzylic position of 2-fluoro-4-nitrotoluene, which then acts as a nucleophile to attack an electrophilic source of the acetate group.
Experimental Protocol
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Fluoro-4-nitrotoluene | 155.12 | 10.0 g | 0.0645 |
| Diisopropylamine | 101.19 | 9.0 mL | 0.0645 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 25.8 mL | 0.0645 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |
| Ethyl chloroformate | 108.52 | 6.8 mL | 0.071 |
| Saturated aq. NH4Cl | - | 100 mL | - |
| Diethyl ether | 74.12 | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO4 | 120.37 | 10 g | - |
Procedure:
-
To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (150 mL) and diisopropylamine (9.0 mL, 0.0645 mol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (25.8 mL, 0.0645 mol, 2.5 M in hexanes) dropwise over 20 minutes, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve 2-fluoro-4-nitrotoluene (10.0 g, 0.0645 mol) in anhydrous THF (50 mL).
-
Add the solution of 2-fluoro-4-nitrotoluene to the LDA solution dropwise over 30 minutes at -78 °C. The solution should turn a deep color, indicating the formation of the benzylic anion. Stir for 1 hour at this temperature.
-
Add ethyl chloroformate (6.8 mL, 0.071 mol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Ethyl 2-(2-fluoro-4-nitrophenyl)acetate as a yellow oil.
Rationale and Mechanistic Insights
The choice of LDA as the base is crucial for the deprotonation of the relatively acidic benzylic protons of 2-fluoro-4-nitrotoluene. The strong electron-withdrawing nature of the nitro group and the fluorine atom increases the acidity of these protons. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions and ensure the stability of the generated carbanion. Ethyl chloroformate serves as an efficient electrophile for the introduction of the ethyl acetate moiety.
Figure 2: Simplified mechanism for the formation of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.
Step 2: Reduction of the Nitro Group to an Amine
The final step is the selective reduction of the nitro group to an amine, yielding the target compound, this compound. A common and effective method for this transformation is the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride. This method is often preferred in industrial settings due to its cost-effectiveness and milder reaction conditions compared to catalytic hydrogenation.[1]
Experimental Protocol
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 2-(2-fluoro-4-nitrophenyl)acetate | 227.18 | 10.0 g | 0.044 |
| Iron powder (<10 micron) | 55.845 | 12.3 g | 0.22 |
| Ammonium chloride (NH4Cl) | 53.49 | 11.7 g | 0.22 |
| Ethanol (EtOH) | 46.07 | 150 mL | - |
| Water (H2O) | 18.02 | 50 mL | - |
| Celite® | - | 10 g | - |
| Ethyl acetate | 88.11 | 300 mL | - |
| Saturated aq. NaHCO3 | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na2SO4 | 142.04 | 10 g | - |
Procedure:
-
To a round-bottom flask, add Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (10.0 g, 0.044 mol), ethanol (150 mL), and water (50 mL).
-
Add iron powder (12.3 g, 0.22 mol) and ammonium chloride (11.7 g, 0.22 mol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethyl acetate (100 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Add ethyl acetate (200 mL) to the remaining aqueous solution and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid or oil. The product can be further purified by recrystallization or column chromatography if necessary.
Rationale and Mechanistic Insights
The reduction of a nitro group with iron in the presence of an acid is a classic and reliable method.[1] The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group. Ammonium chloride acts as a mild proton source and helps to maintain a slightly acidic pH, which facilitates the reduction process. The large excess of iron is used to ensure the complete reduction of the nitro group. This method is generally selective for the reduction of nitro groups in the presence of other reducible functional groups like esters.
Figure 3: Experimental workflow for the reduction of the nitro group.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are based on well-established chemical transformations and utilize readily available starting materials and reagents. The detailed experimental procedures and mechanistic explanations offer a solid foundation for researchers to successfully synthesize this important pharmaceutical intermediate.
References
An In-Depth Technical Guide to CAS 1379444-87-7: Ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the chemical properties of the compound registered under CAS Number 1379444-87-7. Initial database inquiries revealed conflicting information, with some sources associating this CAS number with the PRMT inhibitor GSK3368715. However, a thorough investigation has definitively identified CAS 1379444-87-7 as ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate . This guide consolidates the available structural and identifier information for this compound. It must be noted that, despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on its physicochemical properties, such as melting point, boiling point, and solubility, are not publicly available at this time. This document serves to clarify the compound's identity and structure, providing a foundational reference for researchers.
Compound Identification and Structure
The definitive identification of CAS 1379444-87-7 is crucial for any research or development endeavor. Our verification confirms the compound to be ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1379444-87-7 |
| IUPAC Name | ethyl (2S)-amino(4-fluorophenyl)ethanoate |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
The molecular structure of ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate is characterized by a central chiral carbon atom bonded to an amino group, a hydrogen atom, a 4-fluorophenyl group, and an ethyl acetate group.
Figure 1: 2D representation of the core structure of ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate, highlighting the chiral center (Cα*).
Physicochemical Properties: A Data Gap
A comprehensive search for experimentally determined physicochemical properties of ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate (CAS 1379444-87-7) did not yield specific data for the following key parameters:
-
Melting Point: Not reported in available literature.
-
Boiling Point: Not reported in available literature.
-
Solubility: Specific solubility data in common laboratory solvents (e.g., water, ethanol, DMSO, acetone) is not available. As a substituted amino acid ester, it is predicted to have some solubility in organic solvents.
-
pKa: The acid dissociation constant(s) for the amino group and any other relevant functional groups have not been experimentally determined.
-
LogP: The partition coefficient, a measure of lipophilicity, has not been reported.
-
Stability: Information regarding the compound's stability under various conditions (e.g., temperature, pH, light exposure) is not available.
The absence of this empirical data presents a significant challenge for its practical application in research and development. Without this information, designing experimental protocols, formulating solutions, and assessing the compound's suitability for various applications is difficult.
Synthesis and Characterization
Figure 2: A generalized workflow for the synthesis of the target compound via Fischer esterification.
Characterization of the final product would typically involve a suite of analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amine (N-H stretch), the ester (C=O stretch), and the aromatic ring.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the (S)-enantiomer.
Future Outlook and Recommendations
The current lack of detailed chemical property data for ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate (CAS 1379444-87-7) highlights a need for further experimental investigation. For researchers and organizations interested in utilizing this compound, the following steps are recommended:
-
In-house Characterization: Perform comprehensive in-house analysis to determine the key physicochemical properties outlined in Section 2.
-
Method Development: Develop and validate analytical methods for purity and identity confirmation.
-
Data Dissemination: Publish or otherwise make available the determined properties to enrich the public knowledge base for this compound.
This foundational work is critical to enable the reliable and reproducible use of CAS 1379444-87-7 in future research and development activities.
A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-amino-2-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-amino-2-fluorophenyl)acetate is a key building block in the synthesis of various pharmacologically active molecules. Its specific substitution pattern—a fluorine atom ortho to the acetate side chain and an amino group para to it—imparts unique electronic properties that can influence the biological activity and metabolic stability of its derivatives. Accurate structural confirmation and purity assessment of this intermediate are paramount in any drug discovery and development workflow. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and supported by data from analogous compounds, ensuring a robust approach to structural verification.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound with numbering for the aromatic protons and carbons, which will be referenced throughout this guide.
Ethyl 2-(4-amino-2-fluorophenyl)acetate reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 2-(4-amino-2-fluorophenyl)acetate
Introduction
This compound is a key intermediate in modern synthetic chemistry, particularly valued in the development of pharmaceuticals and agrochemicals. Its multifunctional structure, featuring an aromatic amine, a fluorine substituent, and an ethyl ester, presents a unique combination of reactive sites. This guide provides a comprehensive analysis of the molecule's reactivity and stability profile, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the interplay of its functional groups is paramount for optimizing reaction conditions, predicting side products, and ensuring long-term stability.
Molecular Structure and Electronic Landscape
The reactivity of this compound is dictated by the electronic effects of its three core substituents on the phenyl ring.
-
Amino (-NH₂): A powerful activating group due to its +M (mesomeric) effect, donating electron density into the ring. It is strongly ortho, para-directing for electrophilic aromatic substitution.
-
Fluoro (-F): An unusual substituent that exhibits a dual nature. It is deactivating via its strong -I (inductive) effect but is ortho, para-directing due to its +M effect (lone pair donation).[1]
-
Ethyl Acetate (-CH₂COOEt): A weakly deactivating group through its -I effect.
The synergy of these groups creates a nuanced electronic environment. The potent amino group is the dominant activator, making the ring electron-rich and highly susceptible to electrophilic attack. The fluorine atom modulates this reactivity and provides a potential site for nucleophilic aromatic substitution.
Caption: Electronic effects of substituents on the aromatic ring.
Reactivity Profile
The molecule's distinct functional groups offer multiple avenues for chemical transformation.
Reactions of the Amino Group
The primary aromatic amine is often the most reactive site. Like other aniline derivatives, it is nucleophilic and readily undergoes oxidation.[2]
-
Oxidation: Aromatic amines are highly susceptible to oxidation, which can occur upon exposure to air or chemical oxidants.[2] Freshly purified anilines are often colorless but can darken over time due to the formation of colored oxidized impurities.[2] Depending on the oxidant and conditions, products can range from azoxybenzenes, nitrobenzenes, or polymeric materials like aniline black.[2][3][4] For instance, hydrogen peroxide (H₂O₂) can be used for the selective oxidation of anilines to azoxybenzenes or nitrobenzenes by carefully selecting the base.[3]
-
Acylation: The nucleophilic nitrogen readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide linkages. This reaction is fundamental in peptide synthesis and the derivatization of intermediates.
-
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.
Reactions of the Ester Group
The ethyl ester moiety is primarily susceptible to nucleophilic acyl substitution, most commonly hydrolysis.
-
Acid-Catalyzed Hydrolysis: When heated with a dilute acid (e.g., HCl or H₂SO₄), the ester is hydrolyzed to the corresponding carboxylic acid and ethanol.[5][6] This reaction is reversible, and using a large excess of water is necessary to drive the equilibrium toward the products.[5][6][7]
-
Base-Catalyzed Hydrolysis (Saponification): This is the more common and efficient method for ester cleavage.[6] It involves heating the ester with a stoichiometric amount of a strong base like sodium hydroxide (NaOH).[8] The reaction is irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol by-product.[7]
Caption: Workflow for acid- and base-catalyzed ester hydrolysis.
-
Aminolysis: Esters can react with ammonia or primary/secondary amines to form amides.[9] This reaction often requires forcing conditions (e.g., high temperatures) because the alkoxy leaving group (ethoxide) is a relatively strong base.[9][10]
Reactions of the Aromatic Ring
-
Electrophilic Aromatic Substitution (EAS): The ring is activated towards EAS. The powerful ortho, para-directing amino group dictates the position of substitution. The positions ortho to the amine (C3 and C5) are the most likely sites for electrophilic attack.
-
Nucleophilic Aromatic Substitution (SNA): The presence of the electron-withdrawing fluorine atom makes the carbon to which it is attached (C2) susceptible to nucleophilic attack, especially if a strong electron-withdrawing group is also present on the ring. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, often making fluoro-aromatics more reactive in SNAr reactions than their chloro- or bromo- counterparts.[1]
Stability Profile
Proper handling and storage are crucial to maintain the integrity of this compound.
Chemical Stability
-
Hydrolytic Stability: The ester linkage is the primary site of hydrolytic instability. The compound will slowly hydrolyze in the presence of water, a process that is significantly accelerated by acidic or basic conditions.[6][8]
-
Oxidative Stability: The aromatic amine is prone to oxidation, especially on exposure to air and light.[2] This can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities.[2]
-
Effect of Fluorine: The C-F bond is significantly stronger than a C-H bond, which generally enhances the metabolic and chemical stability of the molecule at that position.[11] Fluorine substitution can increase thermal stability and chemical resistance.[12][13]
Physical Stability
-
Photostability: Aromatic amines can be sensitive to light.[14] Light exposure, particularly in the UV range, can promote oxidation and other degradation pathways.[15][16] Therefore, the compound should be protected from light during storage and handling.
-
Thermal Stability: While the fluorinated aromatic system generally imparts thermal stability, prolonged exposure to high temperatures should be avoided as it can accelerate both hydrolysis and oxidation.[12]
Handling and Storage Recommendations
Based on the reactivity and stability profile, the following protocols are recommended:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store in a cool, dry place. | Minimizes thermal degradation and hydrolysis from atmospheric moisture.[17][18] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation of the sensitive amino group.[2] |
| Light Exposure | Store in amber vials or light-proof containers. | Aromatic amines can be photolabile; protection from light prevents photodegradation.[14][19] |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | Prevents uncontrolled oxidation, rapid hydrolysis, and other vigorous reactions.[17] |
| Handling | Handle in a well-ventilated area. Use personal protective equipment (gloves, safety glasses). Avoid creating dust or aerosols. | Standard procedure for handling fine chemicals to prevent inhalation and skin contact.[18][20][21] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
Objective: To hydrolyze this compound to 2-(4-amino-2-fluorophenyl)acetic acid.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a THF/water mixture.[22]
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.1 - 1.5 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling & Solvent Removal: Cool the reaction to room temperature and remove the organic solvent under reduced pressure.
-
Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify the solution to a pH of ~3-4 with dilute hydrochloric acid (e.g., 1M HCl). The carboxylic acid product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 9. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. q1scientific.com [q1scientific.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. chemscene.com [chemscene.com]
- 20. file.bldpharm.com [file.bldpharm.com]
- 21. capotchem.cn [capotchem.cn]
- 22. Ester to Acid - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to the Solubility of Ethyl 2-(4-amino-2-fluorophenyl)acetate in Organic Solvents
Introduction
Ethyl 2-(4-amino-2-fluorophenyl)acetate is a substituted phenylacetate derivative of significant interest in contemporary drug discovery and organic synthesis. As with any biologically active compound, a thorough understanding of its physicochemical properties is paramount for successful formulation, process development, and ultimately, therapeutic efficacy. Among these properties, solubility in organic solvents is a critical parameter that influences everything from reaction kinetics in synthesis to the choice of delivery vehicles in pharmaceutical formulations.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, provide a detailed, field-proven experimental protocol for its quantitative determination, and discuss the key factors that researchers and drug development professionals must consider. This document is designed to be a practical resource, empowering scientists to make informed decisions in their research and development endeavors.
Theoretical Considerations: Predicting the Solubility Profile
-
Polarity and Hydrogen Bonding: The presence of the primary amino (-NH2) group and the ester carbonyl (C=O) group allows the molecule to act as both a hydrogen bond donor and acceptor. This indicates a predisposition for solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) that can participate in these interactions. Lower aliphatic amines and esters with fewer than five carbon atoms are generally water-soluble due to hydrogen bonding, though the larger hydrophobic phenyl ring in our target molecule will reduce aqueous solubility.
-
Aromatic System: The phenyl ring is a nonpolar, hydrophobic component. This feature suggests that the compound will exhibit some solubility in nonpolar aromatic solvents (e.g., toluene, benzene) through London dispersion forces.
-
Fluorine Substitution: The electronegative fluorine atom ortho to the acetate side chain can influence the molecule's dipole moment and its ability to participate in intermolecular interactions, potentially affecting its solubility in specific solvents.
Based on these structural features, we can predict that this compound will likely be miscible with a range of organic solvents, from moderately polar to some nonpolar solvents.[2] However, precise quantitative data is essential for practical applications, necessitating experimental determination.
Quantitative Determination of Solubility: The Shake-Flask Method with HPLC Analysis
For an accurate and reliable determination of the equilibrium solubility of this compound, the shake-flask method is a widely accepted and robust technique. This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by quantifying the concentration of the dissolved solute in a saturated solution. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this quantification due to its sensitivity and specificity.
Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Scintillation vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker and agitate at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Maintain a constant temperature throughout the equilibration process, as solubility is temperature-dependent.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility readings.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the calibration standards by HPLC under appropriate chromatographic conditions (e.g., a suitable C18 column, mobile phase, and UV detection wavelength).
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Below is a visual representation of the experimental workflow:
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents. A thorough understanding of these factors is crucial for experimental design and data interpretation.
| Factor | Influence on Solubility | Rationale |
| Solvent Polarity | High | The "like dissolves like" principle dictates that the polar functional groups of the solute will interact favorably with polar solvents. |
| Temperature | Generally increases solubility | For most solid solutes, the dissolution process is endothermic, meaning that increasing the temperature will favor the dissolution process. However, this should be experimentally verified. |
| Presence of Impurities | Can increase or decrease | Impurities in either the solute or the solvent can alter the intermolecular interactions and thus affect the measured solubility. |
| pH (in protic solvents) | Significant | In protic solvents, the amino group can be protonated at low pH, forming a more polar salt that may exhibit different solubility characteristics. |
The interplay of these factors can be visualized as follows:
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.[3][4] Always consult the Safety Data Sheet (SDS) before use.[3][4][5][6][7] General safety measures include:
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.[3][5]
-
In case of contact, rinse the affected area with plenty of water.[3][4]
The organic solvents used for solubility determination also have their own specific hazards. Ensure that you are familiar with the SDS for each solvent and handle them accordingly.
Conclusion
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. rcilabscan.com [rcilabscan.com]
Ethyl 2-(4-amino-2-fluorophenyl)acetate mechanism of action
An In-depth Technical Guide on the Strategic Application of Ethyl 2-(4-amino-2-fluorophenyl)acetate in Pharmaceutical Synthesis
Executive Summary
This compound is a chemical intermediate of significant interest within the pharmaceutical industry. While not possessing an intrinsic biological mechanism of action, its true value lies in its role as a sophisticated building block for complex bioactive molecules. This guide elucidates the strategic importance of this compound by tracing its journey from a starting material to its incorporation into a blockbuster therapeutic agent: Linagliptin. We will explore the synthetic chemistry that leverages the unique structural features of this compound and delve into the intricate mechanism of action of the resulting drug, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus. This document serves as a technical resource for researchers and drug development professionals, providing insights into the crucial interplay between chemical synthesis and pharmacological action.
The Role of Scaffolding in Modern Drug Discovery: The Case of this compound
In the landscape of modern medicinal chemistry, the efficient construction of novel molecular architectures is paramount. Chemical intermediates, or building blocks, are the foundational elements upon which complex drug molecules are assembled. The selection of an appropriate starting material is a critical decision that can significantly influence the efficiency, cost, and novelty of a synthetic route. This compound is a prime example of a versatile scaffold, offering multiple reactive sites and specific stereochemical properties that can be exploited by medicinal chemists. Its application is particularly notable in the synthesis of targeted therapies where precise molecular recognition is key to efficacy and safety.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1427433-63-3 |
| Molecular Formula | C10H12FNO2 |
| Molecular Weight | 197.21 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents |
| Key Structural Features | Primary aromatic amine, fluorine substituent, ethyl ester |
The presence of a primary amine, a fluorine atom, and an ester group provides a rich chemical handle for a variety of transformations, making it a valuable precursor in the synthesis of heterocyclic systems, a common motif in many pharmaceuticals.
Synthetic Pathway to a Bioactive Molecule: The Journey to Linagliptin
The transformation of this compound into a clinically significant drug is best exemplified by its use in the synthesis of Linagliptin. Linagliptin is a xanthine-based molecule and a potent inhibitor of the DPP-4 enzyme. The synthesis of such a complex molecule is a multi-step process, and while various routes exist, the strategic incorporation of key intermediates is a common theme.
While a direct, one-pot synthesis from this compound to Linagliptin is not feasible, this intermediate can be envisioned as a precursor to key fragments of the final molecule. For instance, the aminofluorophenyl moiety is a common feature in various DPP-4 inhibitors. A generalized synthetic workflow illustrating the strategic use of such intermediates is presented below.
Caption: Generalized workflow for the synthesis of a complex drug molecule like Linagliptin, highlighting the role of key intermediates.
Mechanism of Action: DPP-4 Inhibition by Linagliptin
Linagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3]
The Incretin Effect and its Regulation by DPP-4
In response to food intake, the gastrointestinal tract releases GLP-1 and GIP into the bloodstream. These hormones act on pancreatic β-cells to enhance glucose-dependent insulin secretion.[3] GLP-1 also suppresses glucagon secretion from pancreatic α-cells, leading to reduced hepatic glucose production.[2][4] The physiological actions of incretins are short-lived as they are rapidly degraded and inactivated by the DPP-4 enzyme.[3]
Linagliptin's Role in Potentiating the Incretin Axis
Linagliptin is a competitive, reversible inhibitor of DPP-4.[5][6] By binding to the active site of the DPP-4 enzyme, Linagliptin prevents the degradation of GLP-1 and GIP, thereby prolonging their activity.[3] This leads to increased plasma concentrations of active incretins, resulting in:
-
Enhanced Glucose-Dependent Insulin Secretion: Pancreatic β-cells are stimulated to release more insulin in response to elevated blood glucose levels.[1][4]
-
Suppressed Glucagon Secretion: The inhibitory effect of GLP-1 on glucagon release is potentiated, reducing the liver's output of glucose.[2][4]
The glucose-dependent nature of this mechanism confers a low risk of hypoglycemia, as insulin secretion is not stimulated when blood glucose levels are normal or low.[2]
Caption: Signaling pathway of DPP-4 inhibition by Linagliptin, leading to improved glycemic control.
Key Experimental Protocols
The development of a DPP-4 inhibitor like Linagliptin involves a series of critical experiments to confirm its synthesis, purity, and biological activity.
Protocol: Synthesis of a Linagliptin Precursor
This protocol outlines a general procedure for the coupling of a xanthine derivative with an amine, a key step in the synthesis of Linagliptin.[7][8][9]
Objective: To couple 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine.
Materials:
-
8-bromo-xanthine derivative (1 equivalent)
-
(R)-3-aminopiperidine dihydrochloride (1.2 equivalents)
-
Potassium carbonate (K2CO3) (3 equivalents)
-
N-methyl-2-pyrrolidone (NMP)
-
Nitrogen atmosphere
Procedure:
-
To a round-bottom flask, add the 8-bromo-xanthine derivative and NMP under a nitrogen atmosphere.
-
Add (R)-3-aminopiperidine dihydrochloride and potassium carbonate to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/methyl-tert-butyl ether) to obtain pure Linagliptin.
Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against the DPP-4 enzyme.
Objective: To measure the IC50 value of a test compound (e.g., Linagliptin) for DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (Linagliptin) and vehicle (e.g., DMSO)
-
96-well black microplate
-
Fluorometer (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound (or vehicle for control).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: A typical workflow for the synthesis and biological characterization of a DPP-4 inhibitor.
Data Summary and Interpretation
The successful development of Linagliptin is underpinned by its favorable pharmacological profile, which is a direct result of its chemical structure derived from strategic synthesis.
Table 2: Pharmacological Profile of Linagliptin
| Parameter | Value / Observation | Reference(s) |
| Mechanism of Action | Reversible, competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4) | [1],[2] |
| In Vitro Potency (IC50) | Low nanomolar range | [10] |
| DPP-4 Inhibition (in vivo) | >80% inhibition over a 24-hour period with a 5 mg dose | [1],[11] |
| Effect on HbA1c | Moderate reductions (approx. 0.4% to 0.7%) as monotherapy or add-on therapy | [1],[4] |
| Route of Elimination | Primarily non-renal (biliary/fecal), allowing use in patients with renal impairment without dose adjustment | [11],[3] |
| Risk of Hypoglycemia | Low, due to its glucose-dependent mechanism | [2],[4] |
| Effect on Body Weight | Weight-neutral | [11],[4] |
Conclusion
This compound stands as a testament to the principle that the value of a chemical compound is not always defined by its own biological activity, but by the potential it unlocks. This guide has traced its conceptual path from a simple, yet strategically designed, chemical intermediate to its ultimate incorporation into Linagliptin, a life-altering medication for individuals with Type 2 Diabetes. The journey from scaffold to drug highlights the synergy between process chemistry, medicinal chemistry, and pharmacology. By understanding the synthesis that leverages the unique properties of such intermediates, and the intricate mechanism of action of the final product, researchers and drug developers can continue to innovate and create the next generation of targeted therapeutics.
References
- 1. Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. What is the mechanism of Linagliptin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Linagliptin: a new DPP-4 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 7. cbijournal.com [cbijournal.com]
- 8. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin [mdpi.com]
- 9. data.epo.org [data.epo.org]
- 10. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(4-amino-2-fluorophenyl)acetate: A Key Building Block for Pharmaceutical Innovation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The unique electronic properties of fluorine can enhance metabolic stability, improve receptor binding affinity, and increase bioavailability. Within this context, fluorinated aniline derivatives have emerged as critical building blocks for the synthesis of a wide array of active pharmaceutical ingredients (APIs). Ethyl 2-(4-amino-2-fluorophenyl)acetate is a specialized reagent that combines the advantageous features of a 2-fluoroaniline moiety with a reactive ethyl acetate group, positioning it as a valuable intermediate for the construction of complex heterocyclic systems and other key pharmacophores.
This technical guide provides a comprehensive overview of this compound, including its commercial availability, a detailed plausible synthesis protocol, its applications in drug development, and essential quality control considerations.
I. Commercial Availability and Procurement
This compound is a specialty chemical intermediate. While a wide range of substituted phenylacetic acid derivatives are commercially available, this specific compound is often offered by a select group of suppliers and may, in many instances, be synthesized on a custom basis. Researchers are advised to inquire with chemical suppliers specializing in fluorinated building blocks and custom synthesis.
Table 1: Prominent Commercial Suppliers of Related Phenylacetic Acid Derivatives
| Supplier | Product Focus | Availability of Target Compound |
| Sigma-Aldrich (Merck) | Broad range of research chemicals and reagents | Often available, check catalog for specific grades |
| Fluorochem | Specialists in fluorinated compounds | High likelihood of availability or custom synthesis |
| AK Scientific, Inc. | Building blocks for research and development | Catalog includes a variety of substituted phenylacetates |
| CymitQuimica | Supplier of fine chemicals for research | Offers a range of amino acid esters and derivatives[1] |
| Pharmaffiliates | Pharmaceutical standards and intermediates | Provides a range of brominated and fluorinated analogs[2] |
Note: Availability and catalog listings are subject to change. It is recommended to contact suppliers directly for the most current information.
II. Synthesis of this compound: A Plausible Synthetic Route
While specific proprietary synthesis methods may vary between manufacturers, a robust and scalable synthesis can be devised based on established organic chemistry principles. A common and efficient approach involves the reduction of a nitro group precursor. The following protocol is a representative synthesis based on analogous procedures found in the patent literature for similar compounds.[3]
Workflow for the Synthesis of this compound
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Nitration of 2-Fluorophenylacetic Acid
-
To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C, add 2-fluorophenylacetic acid portion-wise, maintaining the temperature below 10 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-4-nitrophenylacetic acid.
Step 2: Fischer Esterification
-
Dissolve the 2-fluoro-4-nitrophenylacetic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(2-fluoro-4-nitrophenyl)acetate.
Step 3: Reduction of the Nitro Group
-
Method A: Iron in the presence of Ammonium Chloride [4][5]
-
To a mixture of ethyl 2-(2-fluoro-4-nitrophenyl)acetate in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Method B: Catalytic Hydrogenation
-
Dissolve ethyl 2-(2-fluoro-4-nitrophenyl)acetate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
III. Physicochemical and Spectroscopic Properties (Estimated)
Due to the limited availability of public data for this specific molecule, the following properties are estimated based on closely related analogs.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| Appearance | Off-white to light yellow solid or oil |
| Melting Point | 50-60 °C |
| Boiling Point | > 250 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, DMSO, and chlorinated solvents. Sparingly soluble in water. |
Expected Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl group: A triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).
-
Methylene group: A singlet around 3.5-3.7 ppm (2H, -CH₂-Ar).
-
Aromatic protons: Complex multiplets in the range of 6.5-7.2 ppm, showing characteristic splitting patterns due to fluorine-proton coupling.
-
Amine group: A broad singlet around 3.5-4.5 ppm (2H, -NH₂), which is D₂O exchangeable.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ethyl group: Peaks around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).
-
Methylene group: A peak around 40 ppm (-CH₂-Ar).
-
Aromatic carbons: Multiple signals in the aromatic region (110-150 ppm), with some showing C-F coupling.
-
Carbonyl group: A peak around 170-172 ppm (C=O).
IR (Infrared) Spectroscopy:
-
N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (amine).
-
C-H stretch: Peaks around 2850-3000 cm⁻¹ (aliphatic) and 3000-3100 cm⁻¹ (aromatic).
-
C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ (ester).
-
C-F stretch: A strong band in the region of 1200-1300 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 197.
IV. Applications in Drug Development
This compound is a valuable building block for the synthesis of various heterocyclic compounds that are of interest in medicinal chemistry. The primary amine provides a nucleophilic center for cyclization reactions, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid or used in further derivatization.
Workflow for Application in Heterocycle Synthesis
References
- 1. Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Strategic Synthesis and Application of Ethyl 2-(4-amino-2-fluorophenyl)acetate: A Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. Among the myriad of fluorinated building blocks, Ethyl 2-(4-amino-2-fluorophenyl)acetate stands out as a versatile intermediate with significant potential in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of this compound, from its rational synthesis to its application, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Phenylacetates in Medicinal Chemistry
The phenylacetic acid motif is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The introduction of a fluorine atom onto the phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. Specifically, the 2-fluoro substitution pattern in this compound introduces a unique electronic environment and conformational bias that can be exploited for targeted drug design. The additional presence of a primary aromatic amine at the 4-position provides a key functional handle for further molecular elaboration, making this compound a highly valuable starting material for the construction of diverse chemical libraries.
Synthesis of this compound: A Two-Step Approach
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol: Selective Nitro Group Reduction
This protocol is adapted from a well-established procedure for the selective reduction of an aromatic nitro group in the presence of an ester functionality, a common transformation in medicinal chemistry.[1]
Materials:
-
Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (1.0 eq)
-
Iron powder (Fe, 3.0 eq)
-
Ammonium chloride (NH₄Cl, 3.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, ethanol, and water (typically in a 2:1 to 4:1 v/v ratio of EtOH:H₂O).
-
To this solution, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as the final product.
Causality Behind Experimental Choices:
-
Fe/NH₄Cl System: This classic combination is a mild and highly effective reagent for the selective reduction of aromatic nitro groups. It is known to tolerate a wide range of functional groups, including esters, which is critical for this synthesis.
-
Ethanol/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic reagents, facilitating an efficient reaction.
-
Celite® Filtration: The use of Celite® is essential for the efficient removal of finely divided iron and iron oxide byproducts, which can otherwise complicate the workup.
Physicochemical and Spectroscopic Characterization
While experimental data for this compound is not extensively published, the expected properties and key spectroscopic features can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Features |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| Appearance | Likely a pale yellow to brown solid or oil at room temperature. |
| Melting Point | Not reported. |
| Boiling Point | Not reported. |
| Solubility | Expected to be soluble in common organic solvents such as ethyl acetate, dichloromethane, and methanol. |
| ¹H NMR | Ethyl group: Triplet around 1.2-1.3 ppm (3H, -CH₃) and a quartet around 4.1-4.2 ppm (2H, -OCH₂-). Methylene group: Singlet around 3.5-3.6 ppm (2H, Ar-CH₂-). Aromatic protons: A complex multiplet pattern in the range of 6.2-7.0 ppm due to the fluorine and amine substituents. Amine protons: A broad singlet around 3.5-4.5 ppm (2H, -NH₂). |
| ¹³C NMR | Ethyl group: Peaks around 14 ppm (-CH₃) and 61 ppm (-OCH₂-). Methylene group: Peak around 40 ppm (Ar-CH₂-). Aromatic carbons: Six signals in the aromatic region (approx. 110-160 ppm), with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. Carbonyl carbon: A signal around 170-172 ppm. |
| IR Spectroscopy | N-H stretch: Two characteristic bands in the region of 3300-3500 cm⁻¹ for the primary amine. C=O stretch: A strong absorption band around 1730-1740 cm⁻¹ for the ester carbonyl. C-F stretch: A strong band in the region of 1200-1300 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular ion (M⁺): A peak at m/z = 197. |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
Fluorinated phenylacetic acid derivatives are valuable building blocks in the synthesis of kinase inhibitors.[2] While a specific, marketed drug directly synthesized from this compound has not been publicly disclosed, its structural motifs are present in several potent kinase inhibitors. The primary amino group serves as a crucial attachment point for constructing the core heterocyclic scaffolds common to many kinase inhibitors, such as quinazolines, pyrimidines, and pyrrolopyrimidines.
Logical Workflow for Kinase Inhibitor Synthesis
The general strategy for utilizing this compound in the synthesis of a kinase inhibitor is depicted in the following workflow:
Caption: General workflow for the synthesis of kinase inhibitors.
This workflow highlights the conversion of the initial amino ester into a more complex heterocyclic system, which is then further functionalized to achieve the desired potency and selectivity against a specific kinase target. The 2-fluoro substituent can play a critical role in orienting the molecule within the ATP-binding pocket of the kinase, potentially leading to enhanced inhibitory activity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Although specific toxicity data is not available, it should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a fluorinated phenyl ring, a primary amine, and an ester functionality makes it an ideal starting material for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors. The synthetic protocol outlined in this guide, based on established and reliable chemical transformations, provides a clear and logical pathway for the preparation of this important intermediate. As the demand for more sophisticated and effective targeted therapies continues to grow, the utility of well-designed fluorinated building blocks like this compound will undoubtedly continue to expand.
References
An In-depth Technical Guide to the Safe Handling of Ethyl 2-(4-amino-2-fluorophenyl)acetate
Abstract: This guide provides a comprehensive overview of the safety protocols and handling procedures for Ethyl 2-(4-amino-2-fluorophenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information from available safety data sheets of structurally similar compounds to establish a robust framework for safe laboratory practices. It covers physicochemical properties, hazard identification, exposure controls, emergency procedures, and proper disposal methods. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks and mitigation strategies.
Introduction and Physicochemical Profile
This compound is a substituted phenylacetate derivative. While detailed experimental data for this specific molecule is not extensively published, its structure suggests its utility as a building block in organic and medicinal chemistry. The presence of an amino group, a fluorine atom, and an ethyl ester functional group dictates its reactivity and potential biological activity.[1]
1.1. Chemical Identity and Properties
| Property | Value | Source/Analogy |
| CAS Number | 73781-63-2 | ChemicalBook |
| Molecular Formula | C10H12FNO2 | ChemicalBook |
| Molecular Weight | 197.21 g/mol | ChemicalBook |
| Appearance | Not specified; likely a solid or liquid. | Inferred |
| Solubility | Not specified; likely soluble in organic solvents. | Inferred from structure |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Flash Point | Not available | - |
1.2. Structural Diagram
Caption: Chemical structure of this compound.
Hazard Identification and Risk Assessment
Based on the hazard classifications of similar compounds like Ethyl 2-(3-amino-4-fluorophenyl)acetate, this compound should be handled as a hazardous substance.[2]
2.1. GHS Classification (Anticipated)
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]
2.2. Hazard Statements (Anticipated)
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
2.3. Precautionary Statements (Anticipated)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
2.4. Expert Assessment of Risks
The primary routes of exposure are inhalation, skin contact, and eye contact. The amino and fluoro-substituted phenyl ring is a common motif in biologically active molecules, and the toxicological properties have not been thoroughly investigated.[3] Therefore, it is crucial to assume the compound may have uncharacterized biological effects and to minimize exposure at all times.
Safe Handling and Storage Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
3.1. Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] This is the primary defense against respiratory exposure.
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[4]
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned to protect from skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges should be used.[3]
3.3. Storage Requirements
-
Container: Store in a tightly closed container in a cool, dry place.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
-
Conditions to Avoid: Avoid moisture and sources of ignition.[3][5]
Experimental Workflow: A Step-by-Step Guide to Safe Weighing and Solution Preparation
This protocol is designed to minimize exposure during a common laboratory procedure.
Caption: Safe Weighing and Solution Preparation Workflow.
Protocol:
-
Preparation:
-
Don appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
-
Weighing:
-
Place an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound onto a weigh boat. Avoid creating dust.
-
Record the weight.
-
-
Solution Preparation:
-
Transfer the weighed compound into a suitable flask or vial.
-
Slowly add the desired solvent to the vessel, ensuring there is no splashing.
-
Seal the container tightly.
-
-
Cleanup:
-
Wipe down the balance and surrounding surfaces with a suitable solvent to decontaminate.
-
Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.
-
Remove PPE and wash hands thoroughly with soap and water.[2]
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
5.1. First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[4][2]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
5.2. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation and breathing vapors.[4][3]
-
Environmental Precautions: Prevent the chemical from entering drains or the environment.[4]
-
Containment and Cleanup:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.
-
Place the collected material in a suitable, closed container for disposal.[3]
-
Clean the spill area thoroughly.
-
5.3. Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: The combustion of this compound may produce hazardous decomposition products.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Procedure: Collect waste in a designated, labeled, and sealed container. Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain.[4]
Conclusion
While a complete safety profile for this compound is not yet established, a cautious approach based on the known hazards of structurally related compounds is warranted. Adherence to the engineering controls, personal protective equipment guidelines, and handling protocols outlined in this guide is essential for minimizing risk and ensuring the safety of all laboratory personnel. Researchers are strongly encouraged to seek out the most current safety information and to perform a thorough risk assessment before beginning any new experimental work with this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Heterocyles Using Ethyl 2-(4-amino-2-fluorophenyl)acetate
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing pharmacological profiles.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast majority of pharmaceuticals approved today.[4] Consequently, the development of synthetic routes to novel fluorinated heterocycles is a paramount objective for researchers in the field.[5][6]
Ethyl 2-(4-amino-2-fluorophenyl)acetate is a versatile and highly valuable building block for this purpose. Its structure is strategically pre-functionalized with three key features:
-
A nucleophilic aniline amine , which is a classical handle for a wide array of cyclization and coupling reactions.
-
An ortho-fluorine substituent , which sterically and electronically influences the reactivity of the adjacent amino group and becomes an integral part of the final heterocyclic core, imparting the desirable properties of fluorination.
-
An ethyl acetate side chain , which contains both an activatable methylene group and an ester functionality, providing a secondary reaction site for intramolecular cyclization to form five or six-membered rings.
This guide provides detailed, field-tested protocols for leveraging this compound to construct three medicinally important classes of heterocycles: quinolones , benzodiazepines , and triazoles . The methodologies are presented not merely as steps, but as a series of reasoned choices designed to ensure reproducibility, scalability, and high purity of the final products.
Section 1: Synthesis of 7-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylates
The 4-quinolone core is a privileged scaffold found in numerous antibacterial agents, including the highly successful fluoroquinolone class of antibiotics.[7][8] The synthesis of this ring system from an appropriately substituted aniline is a cornerstone of heterocyclic chemistry. The Gould-Jacobs reaction provides a robust and reliable pathway, involving the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization.[9][10]
Reaction Principle & Causality
The synthesis proceeds in two key stages. First, the nucleophilic amino group of this compound attacks the electron-deficient central carbon of diethyl ethoxymethylenemalonate (DEEM), displacing the ethoxy group to form an enamine intermediate. This reaction is typically performed at moderate temperatures. The second stage is the critical cyclization step. At high temperatures (typically >240 °C), an intramolecular Friedel-Crafts-type acylation occurs, where the phenyl ring attacks one of the ester carbonyls, followed by elimination of ethanol to form the pyridone ring of the quinolone system. The use of a high-boiling, inert solvent like diphenyl ether is crucial to achieve the necessary temperature for this cyclization.[9][10] The ester group on the aniline side chain is carried through the reaction and can be hydrolyzed in a subsequent step to afford the corresponding carboxylic acid, a key feature of many bioactive quinolones.
Experimental Workflow: Gould-Jacobs Cyclization
Caption: Workflow for the two-stage synthesis of a fluorinated quinolone derivative.
Detailed Protocol
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| This compound | 211.21 | 5.00 g | 23.68 mmol | 1.0 |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 5.38 g | 24.86 mmol | 1.05 |
| Diphenyl ether | 170.21 | 50 mL | - | - |
| Hexane | - | 200 mL | - | - |
| Ethanol | - | As needed | - | - |
Procedure:
-
Condensation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound (5.00 g, 23.68 mmol) and diethyl ethoxymethylenemalonate (5.38 g, 24.86 mmol).
-
Heat the mixture with stirring at 110 °C for 1.5 hours. The mixture will become a homogenous, viscous oil. Ethanol is evolved during this step.
-
Cyclization: Allow the reaction to cool slightly (to ~80 °C) and carefully add diphenyl ether (50 mL).
-
Equip the flask with a distillation head and a thermometer. Heat the mixture in a heating mantle to 250 °C. Ethanol will distill off first, followed by some diphenyl ether. Maintain the temperature at 250 °C for 20 minutes. The reaction will turn a dark brown color.
-
Isolation: Remove the flask from the heat and allow it to cool to approximately 90 °C. CAUTION: Hot diphenyl ether can cause severe burns. Carefully and slowly pour the warm reaction mixture into 200 mL of hexane with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes as the mixture cools to room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane (3 x 50 mL) to remove all traces of diphenyl ether.
-
Purification: The crude solid can be recrystallized from hot ethanol or a DMF/water mixture to yield the pure product as an off-white to pale yellow solid.
Expert Insights:
-
Causality of Excess DEEM: Using a slight excess (1.05 eq) of DEEM ensures the complete consumption of the starting aniline, which can be difficult to separate from the product.
-
Temperature Control is Critical: The cyclization temperature is crucial. Below 240 °C, the reaction is often sluggish and incomplete. Above 260 °C, charring and decomposition can significantly reduce the yield. A sand bath or a well-controlled heating mantle is recommended.
-
Precipitation Technique: Pouring the hot reaction mixture into hexane is a key step. If allowed to cool completely in diphenyl ether, the product often oils out or forms a solid mass that is difficult to handle and purify.
Section 2: Synthesis of 8-Fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-ones
Benzodiazepines are a cornerstone of central nervous system (CNS) therapeutics, widely prescribed for anxiety, insomnia, and seizures.[11] The synthesis of the 1,4-benzodiazepin-2-one core often involves the construction of an amide bond followed by an intramolecular nucleophilic substitution to form the seven-membered ring.[12][13]
Reaction Principle & Causality
This protocol employs a robust, multi-step sequence.
-
Acylation: The starting aniline is first acylated with a protected amino acid, typically using an N-protected glycine derivative like 2-bromoacetyl bromide. This forms a key amide intermediate. The amino group of the aniline is a much stronger nucleophile than the activated methylene of the acetate side chain, ensuring regioselective acylation at the nitrogen.
-
Intramolecular Cyclization: The resulting α-halo amide is then treated with ammonia. The ammonia first displaces the bromide to form a primary amine. This newly formed amine then acts as an intramolecular nucleophile, attacking the ester carbonyl of the side chain. This condensation reaction forms the seven-membered diazepinone ring, with the elimination of ethanol. The fluorine atom at the future C-8 position remains untouched and influences the electron density of the aromatic ring.
Experimental Workflow: Amide Formation and Cyclization
Caption: Workflow for the synthesis of a fluorinated 1,4-benzodiazepin-2-one.
Detailed Protocol
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| This compound | 211.21 | 4.00 g | 18.94 mmol | 1.0 |
| 2-Bromoacetyl bromide | 201.83 | 4.20 g | 20.83 mmol | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Triethylamine (TEA) | 101.19 | 2.11 g | 20.83 mmol | 1.1 |
| Methanolic Ammonia (7N) | - | 50 mL | ~350 mmol | Large Excess |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| Hexane | - | As needed | - | - |
Procedure:
-
Acylation: Dissolve this compound (4.00 g, 18.94 mmol) and triethylamine (2.11 g, 20.83 mmol) in anhydrous DCM (100 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-bromoacetyl bromide (4.20 g, 20.83 mmol) dropwise via a syringe over 15 minutes. A precipitate of triethylammonium bromide will form.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo amide intermediate as an oil or solid.
-
Cyclization: Dissolve the crude intermediate in 50 mL of 7N methanolic ammonia. CAUTION: Work in a well-ventilated fume hood.
-
Seal the flask and stir the mixture at room temperature for 24 hours.
-
Purification: Remove the solvent under reduced pressure. The resulting residue contains the crude product.
-
Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc) to afford the pure 8-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Expert Insights:
-
Base Selection: Triethylamine is used as an acid scavenger to neutralize the HBr formed during the acylation, preventing protonation of the starting aniline.
-
Anhydrous Conditions: The acylation step should be performed under anhydrous conditions as 2-bromoacetyl bromide is highly reactive towards water.
-
Large Excess of Ammonia: A large excess of ammonia is required to ensure both the initial displacement of the bromide and to act as the base and nucleophile in the subsequent intramolecular cyclization. Using a pre-prepared, saturated solution of ammonia in methanol is convenient and effective.
Section 3: Synthesis of 5-(3-Fluoro-4-(ethoxycarbonylmethyl)phenyl)-4H-1,2,4-triazole-3-thiol
1,2,4-Triazoles are a class of five-membered heterocycles that are prominent in antifungal and anticancer agents.[14][15] Their synthesis often involves the construction of a thiosemicarbazide intermediate from an isothiocyanate, followed by a base-catalyzed cyclization.
Reaction Principle & Causality
This synthesis is a classic example of heterocycle formation through condensation and cyclization.
-
Thiosemicarbazide Formation: The amino group of this compound is converted into an isothiocyanate using thiophosgene or a related reagent. This highly reactive intermediate is not isolated but is reacted in situ with hydrazine hydrate. The nucleophilic hydrazine attacks the electrophilic carbon of the isothiocyanate to form the corresponding thiosemicarbazide.
-
Base-Catalyzed Cyclization: The thiosemicarbazide is then heated in the presence of a base, such as sodium hydroxide or sodium carbonate. The base deprotonates one of the hydrazine nitrogens, which then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon. This cyclization, followed by tautomerization, results in the formation of the stable, aromatic 1,2,4-triazole ring, with the elimination of water and formation of the thiol (or thione tautomer).[15]
Experimental Workflow: Triazole-thiol Synthesis
Caption: Multi-step, one-pot synthesis of a fluorinated 1,2,4-triazole-3-thiol.
Detailed Protocol
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| This compound | 211.21 | 3.00 g | 14.21 mmol | 1.0 |
| Thiophosgene (CSCl₂) | 114.98 | 1.80 g | 15.63 mmol | 1.1 |
| Calcium Carbonate (CaCO₃) | 100.09 | 3.00 g | 29.97 mmol | 2.1 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.00 g | ~20.0 mmol | ~1.4 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.70 g | 42.5 mmol | 3.0 |
| Acetone | - | 50 mL | - | - |
| Water | - | 50 mL | - | - |
| Concentrated HCl | - | As needed | - | - |
Procedure:
-
Thiosemicarbazide Synthesis (One-Pot): In a 250 mL flask, suspend this compound (3.00 g, 14.21 mmol) and calcium carbonate (3.00 g) in a mixture of acetone (25 mL) and water (25 mL).
-
Cool the vigorously stirred suspension to 0 °C. Add thiophosgene (1.80 g, 15.63 mmol) dropwise over 20 minutes, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for an additional hour.
-
Add hydrazine hydrate (1.00 g, ~20 mmol) dropwise to the same reaction mixture, again keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours. A precipitate of the thiosemicarbazide intermediate will form. Filter the solid, wash with water, and air dry.
-
Cyclization: Place the crude thiosemicarbazide in a flask with an 8% aqueous solution of sodium hydroxide (1.70 g NaOH in 20 mL water).
-
Heat the mixture to reflux and maintain for 4 hours, during which the solid will dissolve.
-
Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH 5-6 with concentrated HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain the final product.
Expert Insights:
-
Safety with Thiophosgene: Thiophosgene is highly toxic and corrosive. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment. Calcium carbonate acts as a buffer to neutralize the HCl byproduct.
-
Tautomerism: The product exists in equilibrium between the thiol and thione tautomeric forms. The thione form often predominates in the solid state. Characterization data (especially ¹³C NMR) will reflect this.
-
Acidification Control: Careful control of the pH during precipitation is important. Over-acidification can lead to the formation of hydrochloride salts, which may be more soluble and reduce the isolated yield.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow platform for the synthesis of benzodiazepines [ouci.dntb.gov.ua]
- 12. Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 15. chemmethod.com [chemmethod.com]
The Versatile Role of Ethyl 2-(4-amino-2-fluorophenyl)acetate in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. The title compound, Ethyl 2-(4-amino-2-fluorophenyl)acetate, represents a highly valuable and versatile building block in this domain. Its unique trifunctional nature—a nucleophilic aniline, a reactive ethyl acetate moiety, and a metabolically robust fluorinated phenyl ring—renders it an ideal precursor for the synthesis of a diverse array of complex heterocyclic systems with significant therapeutic potential.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and key applications of this compound. We will delve into detailed, field-proven protocols for its preparation and its subsequent utilization in the construction of medicinally relevant quinolinone and benzodiazepine cores.
I. Synthesis of this compound: A Two-Step Approach
The preparation of this compound is most efficiently achieved through a two-step synthetic sequence commencing with the corresponding nitroaromatic precursor. This strategy ensures high yields and purity, which are critical for subsequent applications in multi-step drug synthesis.
Step 1: Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate
The initial step involves the synthesis of the nitro-intermediate. A plausible and efficient route is the nitration of a suitable fluorophenylacetic acid derivative followed by esterification, or a direct nucleophilic aromatic substitution on a dinitrofluorobenzene precursor followed by further functional group manipulations. An analogous, well-documented approach involves the condensation of a nitrated fluorobenzene with a malonic ester derivative[1].
Protocol 1: Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-4-nitrophenylacetic acid | C₈H₆FNO₄ | 199.14 | 19.91 g | 0.1 |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 200 mL | - |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 5 mL | - |
| Sodium bicarbonate (saturated aq.) | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-nitrophenylacetic acid (19.91 g, 0.1 mol) and anhydrous ethanol (200 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the excess ethanol.
-
Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-(2-fluoro-4-nitrophenyl)acetate as a yellow oil. The product can be used in the next step without further purification if TLC indicates sufficient purity.
Step 2: Reduction of the Nitro Group to Synthesize this compound
The selective reduction of the aromatic nitro group in the presence of the ester functionality is a critical transformation. Catalytic hydrogenation is a clean and efficient method; however, reduction using iron powder in the presence of a mild acid or ammonium chloride offers a cost-effective and scalable alternative[1][2].
Protocol 2: Synthesis of this compound
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(2-fluoro-4-nitrophenyl)acetate | C₁₀H₁₀FNO₄ | 227.19 | 22.72 g | 0.1 |
| Iron powder (<325 mesh) | Fe | 55.845 | 27.92 g | 0.5 |
| Ammonium chloride | NH₄Cl | 53.49 | 26.75 g | 0.5 |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | - |
| Water | H₂O | 18.02 | 50 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Celite® | - | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (22.72 g, 0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL).
-
Add ammonium chloride (26.75 g, 0.5 mol) and iron powder (27.92 g, 0.5 mol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a stable oil or low-melting solid.
Caption: Synthetic pathway for this compound.
II. Application in the Synthesis of Quinolone Derivatives
The 2-aminophenylacetate scaffold is a prime precursor for the synthesis of quinolin-4-one derivatives through intramolecular cyclization. These heterocyclic cores are prevalent in a wide range of antibacterial and anticancer agents. The following protocol outlines a general procedure for the synthesis of a 3-substituted-7-fluoro-4-quinolone.
Protocol 3: Synthesis of 2,3-Dihydro-7-fluoro-2-methyl-4H-quinolin-4-one
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₁₀H₁₂FNO₂ | 197.21 | 1.97 g | 0.01 |
| Acetone | C₃H₆O | 58.08 | 50 mL | - |
| Polyphosphoric acid (PPA) | (HPO₃)n | - | ~20 g | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.97 g, 0.01 mol) in acetone (50 mL).
-
Heat the mixture to reflux for 1 hour to facilitate the formation of the corresponding enamine intermediate.
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
To the residue, add polyphosphoric acid (~20 g) and heat the mixture to 100-120 °C with stirring for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a concentrated solution of sodium hydroxide until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 2,3-dihydro-7-fluoro-2-methyl-4H-quinolin-4-one.
Caption: General scheme for quinolinone synthesis.
III. Application in the Synthesis of Benzodiazepine Derivatives
1,4-Benzodiazepines are a cornerstone of medicinal chemistry, renowned for their anxiolytic, sedative, and anticonvulsant properties. This compound is an excellent starting material for the synthesis of 1,4-benzodiazepin-2-ones.
Protocol 4: Synthesis of 7-Fluoro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₁₀H₁₂FNO₂ | 197.21 | 1.97 g | 0.01 |
| Benzoyl chloride | C₇H₅ClO | 140.57 | 1.41 g | 0.01 |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 20 mL | - |
| Hexamethylenetetramine | C₆H₁₂N₄ | 140.19 | 1.40 g | 0.01 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Ammonia (in ethanol, saturated) | NH₃ | 17.03 | As needed | - |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 0.1 g | - |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
Procedure:
-
Acylation: Dissolve this compound (1.97 g, 0.01 mol) in anhydrous pyridine (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath.
-
Add benzoyl chloride (1.41 g, 0.01 mol) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the acylated intermediate.
-
Cyclization: To a solution of the acylated intermediate in ethanol (50 mL), add hexamethylenetetramine (1.40 g, 0.01 mol).
-
Saturate the solution with ammonia gas by bubbling it through the mixture for 15-20 minutes.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
To the residue, add toluene (50 mL) and a catalytic amount of p-toluenesulfonic acid (0.1 g).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 2-3 hours.
-
Cool the reaction mixture. The product should crystallize out.
-
Collect the solid by filtration, wash with cold toluene, and dry to yield 7-Fluoro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Caption: Synthetic route to a 1,4-benzodiazepine derivative.
IV. Conclusion
This compound is a quintessential example of a modern building block in medicinal chemistry. Its strategic design allows for the efficient and modular synthesis of complex, biologically active heterocyclic scaffolds. The protocols detailed herein provide a robust foundation for the preparation and application of this versatile intermediate. The inherent reactivity of its functional groups opens avenues for the creation of diverse libraries of quinolones, benzodiazepines, and other privileged structures, thereby accelerating the drug discovery and development process. As the demand for novel therapeutics with optimized properties continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.
V. References
-
Smolecule. (2023, July 26). Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Retrieved from --INVALID-LINK--
-
European Patent Office. (1992). EP 0328282 B1 - Pharmaceutical. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3996209A - Process for preparing benzodiazepines. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 2-Fluoro-4-nitrophenylacetic acid. Retrieved from --INVALID-LINK--
-
Smolecule. (2023, July 26). Buy Ethyl 2-amino-2-(4-fluorophenyl)acetate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4280957A - Imidazodiazepines and processes therefor. Retrieved from --INVALID-LINK--
-
Ghosh, S., & Das, D. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8633-8664. Retrieved from --INVALID-LINK--
-
European Patent Office. (2020). EP 3404032 B1 - PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20020165198A1 - 4H-1,4-Benzothiazine-2-carboxamides and their use. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, May 22). 2-Nitrophenylacetic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)quinolin-7-amine. Retrieved from --INVALID-LINK--
-
PubMed. (1995). Synthesis of amino acid derivatives of quinolone antibiotics. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). Ethyl (4-nitrophenyl)acetate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from --INVALID-LINK--
-
Iranian Journal of Chemical Engineering. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Esterase activity was determined using p-nitrophenyl acetate as a.... Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Nitrophenyl acetate (N8130) - Product Information Sheet. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Accepted Manuscript. Retrieved from --INVALID-LINK--
References
Application and Protocol Guide for the Structural Elucidation of Ethyl 2-(4-amino-2-fluorophenyl)acetate via NMR and Mass Spectrometry
Abstract
This comprehensive application note provides a detailed guide for the structural characterization and analysis of Ethyl 2-(4-amino-2-fluorophenyl)acetate, a key intermediate in contemporary drug development, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We present optimized protocols for sample preparation, data acquisition, and spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and data validation. The methodologies described herein are intended to serve as a robust framework for the unambiguous structural confirmation and purity assessment of this and structurally related fluoroaromatic compounds.
Introduction
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. The presence of a fluorine atom and an aromatic amine moiety imparts unique physicochemical properties that are often exploited in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Accurate and comprehensive characterization of such intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3]
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable and complementary analytical techniques in pharmaceutical development.[2][3] NMR provides unparalleled insights into the molecular structure, connectivity, and conformational dynamics of a compound in solution[1][4], while high-resolution mass spectrometry (HRMS) delivers precise mass measurements, enabling the confirmation of elemental composition and the identification of impurities.[1][5][6][7] The combination of these techniques offers a powerful approach for the definitive structural elucidation and purity assessment of pharmaceutical compounds.[2] This application note details the strategic application of ¹H, ¹³C, ¹⁹F NMR, and LC-MS/MS for the comprehensive analysis of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
Predicted NMR Spectra
Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. These predictions serve as a guide for interpreting experimentally acquired data.
¹H NMR Spectroscopy
Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[8][9] The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift window.[3][4][10][11][12]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[9][13]
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[2]
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 12-16 ppm.
-
Predicted ¹H NMR Data and Interpretation:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | The ethyl ester methyl group, split by the adjacent methylene group. |
| ~3.50 | Singlet | 2H | Ar-CH₂ -CO- | The methylene protons adjacent to the aromatic ring and carbonyl group. |
| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ | The ethyl ester methylene group, split by the adjacent methyl group. |
| ~4.50 | Broad Singlet | 2H | -NH₂ | The amino protons; the chemical shift can be variable and the peak may be broad due to exchange. |
| ~6.40 | Doublet of doublets | 1H | Ar-H (H-5) | Aromatic proton ortho to the amino group and meta to the fluorine. |
| ~6.50 | Doublet of doublets | 1H | Ar-H (H-3) | Aromatic proton ortho to both the amino and fluoro groups. |
| ~6.90 | Triplet | 1H | Ar-H (H-6) | Aromatic proton meta to the amino group and ortho to the CH₂ group. |
Molecular Structure with Proton Assignments:
Caption: Predicted ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy
Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is recommended due to the lower natural abundance of the ¹³C isotope.[8]
-
Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): Approximately 200-220 ppm.
-
Predicted ¹³C NMR Data and Interpretation:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.0 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |
| ~35.0 | Ar-CH₂ -CO- | The methylene carbon, influenced by the adjacent aromatic ring and carbonyl group. |
| ~61.0 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group, deshielded by the adjacent oxygen. |
| ~102.0 (d, J ≈ 25 Hz) | C -3 | Aromatic carbon ortho to both the amino and fluoro groups, showing coupling to fluorine. |
| ~110.0 (d, J ≈ 21 Hz) | C -5 | Aromatic carbon ortho to the amino group and meta to the fluorine, showing coupling to fluorine. |
| ~115.0 (d, J ≈ 8 Hz) | C -1 | Aromatic carbon attached to the CH₂ group, showing coupling to fluorine. |
| ~130.0 (d, J ≈ 4 Hz) | C -6 | Aromatic carbon ortho to the CH₂ group and meta to the fluorine, showing coupling to fluorine. |
| ~150.0 (d, J ≈ 10 Hz) | C -4 | Aromatic carbon attached to the amino group. |
| ~160.0 (d, J ≈ 245 Hz) | C -2 | Aromatic carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant. |
| ~171.0 | -C =O | The carbonyl carbon of the ester group. |
¹⁹F NMR Spectroscopy
Protocol for ¹⁹F NMR Data Acquisition:
-
Sample Preparation: The same sample prepared for ¹H NMR can typically be used.
-
Instrumentation: An NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Acquisition Parameters:
Predicted ¹⁹F NMR Data and Interpretation:
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the aromatic ring. The chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing acetyl group. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons. A predicted chemical shift would be in the range of -110 to -130 ppm relative to CFCl₃.[14][15]
Part 2: Mass Spectrometry (MS)
High-resolution mass spectrometry is employed to determine the accurate mass and elemental composition of this compound, and tandem mass spectrometry (LC-MS/MS) is used to study its fragmentation pattern, which aids in structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
Protocol for HRMS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[1][5][7][16]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound due to the presence of the amino group.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
Expected HRMS Data:
-
Molecular Formula: C₁₀H₁₂FNO₂
-
Monoisotopic Mass: 197.0852
-
Expected Ion: [M+H]⁺
-
Expected m/z: 198.0930
LC-MS/MS Fragmentation Analysis
Protocol for LC-MS/MS Data Acquisition:
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization: ESI positive mode.
-
Scan Mode: Product ion scan of the precursor ion (m/z 198.0930).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
-
Predicted Fragmentation Pattern:
The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several key pathways, including the loss of the ethoxy group, the ethyl group, and cleavage of the acetate side chain.
Table of Predicted Fragment Ions:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss |
| 198.0930 | 152.0669 | Loss of C₂H₅OH (Ethanol) |
| 198.0930 | 170.0618 | Loss of C₂H₄ (Ethene) via McLafferty rearrangement |
| 198.0930 | 124.0563 | Loss of C₂H₅OCO (Ethoxycarbonyl group) |
| 198.0930 | 109.0461 | Loss of C₂H₅OOCCH₂ (Ethyl acetate moiety) |
Fragmentation Pathway Diagram:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Part 3: Experimental Workflow and Data Validation
A robust analytical workflow is essential for ensuring the accuracy and reliability of the structural elucidation.
Experimental Workflow Diagram:
Caption: Integrated workflow for the structural characterization of this compound.
Data Validation:
-
NMR: The integration of the ¹H NMR signals should correspond to the number of protons in the molecule. The coupling patterns and constants should be consistent with the proposed structure. 2D NMR experiments such as COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations, respectively.
-
MS: The measured accurate mass of the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass. The isotopic pattern should match the theoretical pattern for the elemental composition C₁₀H₁₂FNO₂. The observed fragment ions should be consistent with the proposed fragmentation pathways.
Conclusion
This application note provides a comprehensive and detailed protocol for the structural characterization of this compound using state-of-the-art NMR and mass spectrometry techniques. The presented methodologies, from sample preparation to data interpretation, are designed to ensure the generation of high-quality, reliable data for unambiguous structure confirmation and purity assessment. While the spectral data presented herein are predicted, they provide a solid foundation for researchers to interpret their own experimental results. This guide serves as a valuable resource for scientists in the pharmaceutical industry and academia engaged in the synthesis and analysis of novel chemical entities.
References
- 1. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. myuchem.com [myuchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 8. organomation.com [organomation.com]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. labinsights.nl [labinsights.nl]
- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 14. biophysics.org [biophysics.org]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. researchgate.net [researchgate.net]
Application Note: Crystallization Strategies for Ethyl 2-(4-amino-2-fluorophenyl)acetate
Introduction: The Critical Role of Crystallization in API Development
Control over the crystallization process is critical as it directly influences key solid-state properties of the final product, including:
-
Purity: Effectively removes process-related impurities and unwanted side products.[1]
-
Polymorphism: Different crystal lattices (polymorphs) of the same compound can exhibit vastly different physicochemical properties, such as solubility and stability, which can impact bioavailability.[3]
-
Particle Size and Morphology: These attributes affect downstream processing, including filtration, drying, and formulation.[4][5]
This guide details three primary crystallization methodologies—Cooling Crystallization, Antisolvent Crystallization, and Slow Evaporation—providing both theoretical grounding and practical, step-by-step protocols as starting points for process development.
Physicochemical Profile: Ethyl 2-(4-amino-2-fluorophenyl)acetate
Understanding the molecule's properties is fundamental to designing a rational crystallization process. Based on its structure—an aromatic amine, an ethyl ester, and a fluorine substituent—we can infer key characteristics that inform solvent selection and technique.
-
Polarity: The presence of the amino (-NH₂) and ester (-COOEt) groups makes the molecule moderately polar. The fluorophenyl ring also contributes to its electronic profile. This suggests good solubility in polar organic solvents like alcohols (ethanol, isopropanol) and esters (ethyl acetate), and lower solubility in nonpolar hydrocarbons (heptane, hexane).
-
Hydrogen Bonding: The primary amine group is a hydrogen bond donor, while the ester's carbonyl oxygen and the fluorine atom are hydrogen bond acceptors. Solvents capable of hydrogen bonding may strongly influence solubility.[6]
-
Thermal Stability: Aromatic amines can be susceptible to oxidation and degradation at elevated temperatures, especially in the presence of impurities.[7] Therefore, prolonged exposure to high temperatures should be minimized. This makes cooling crystallization or antisolvent methods often preferable to evaporation at high heat.[8]
A preliminary solvent screen is the cornerstone of crystallization development. The ideal solvent for a given technique should exhibit specific solubility characteristics, as summarized in the table below.
| Crystallization Technique | Ideal Solvent/System Characteristics | Rationale |
| Cooling Crystallization | High solubility at elevated temperature, low solubility at ambient or sub-ambient temperature. | A significant positive solubility-temperature gradient allows for the creation of a supersaturated state upon cooling, driving crystal formation.[9] |
| Antisolvent Crystallization | Solvent: High solubility for the compound. Antisolvent: Low solubility for the compound; fully miscible with the primary solvent. | The addition of the antisolvent reduces the overall solvating power of the system, forcing the compound out of solution.[4][10] |
| Slow Evaporation | Moderate solubility at ambient temperature; relatively high volatility. | Gradual removal of the solvent concentrates the solute, leading to supersaturation and crystal growth. Best for small-scale, exploratory work.[11][12][13] |
Protocol 1: Controlled Cooling Crystallization
This is often the most common and scalable method for compounds whose solubility is strongly dependent on temperature.[9][10] The protocol focuses on dissolving the material at an elevated temperature and inducing crystallization through a controlled cooling profile.
Rationale & Key Parameters
Experimental Workflow
Caption: Workflow for Controlled Cooling Crystallization.
Step-by-Step Methodology
-
Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, charge the crude this compound. Add a suitable solvent (e.g., isopropanol, ethanol) portion-wise while heating to a gentle reflux (e.g., ~70-80°C for isopropanol) until the solid is fully dissolved. Use the minimum amount of solvent necessary to achieve a saturated solution.[14][15]
-
Decolorization/Hot Filtration (Optional): If the solution is colored or contains insoluble particulate matter, add a small amount of activated charcoal and stir for 5-10 minutes.[7] Filter the hot solution quickly through a pre-heated funnel to remove the charcoal and other solids.[14] This step must be done rapidly to prevent premature crystallization in the funnel.
-
Seeding (Recommended): Once the solution has cooled slightly and appears faintly opalescent (entering the metastable zone), add a few milligrams of pure seed crystals. This will initiate crystallization in a controlled manner.[10]
-
Maturation: Continue cooling the slurry to the final temperature (e.g., 0-5°C). Hold the mixture at this temperature for at least 1-2 hours with gentle stirring to allow for complete crystallization and equilibration.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the filter cake with a small amount of ice-cold solvent to displace the impurity-laden mother liquor.
-
Drying: Dry the crystals under vacuum at a mild temperature (e.g., 35-40°C) until a constant weight is achieved.
Protocol 2: Antisolvent Crystallization
This technique is ideal when the compound of interest is highly soluble in a solvent across a wide temperature range, or when the compound is thermally sensitive.[8][10] It relies on altering the composition of the solvent system to reduce solubility.[4]
Rationale & Key Parameters
A solution of the compound is prepared in a "good" solvent, and a miscible "poor" solvent (the antisolvent) is added.[7] This addition lowers the solvating power of the mixture, inducing supersaturation and crystallization.[16] Key variables include the rate of antisolvent addition, the temperature, and the degree of agitation. A slow addition rate with efficient mixing is crucial to avoid localized high supersaturation, which can lead to oiling out or amorphous precipitation.[4]
Experimental Workflow
Caption: Workflow for Antisolvent Crystallization.
Step-by-Step Methodology
-
Dissolution: At ambient temperature (or slightly warmed, if necessary), dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate, acetone) to form a clear, concentrated solution.
-
Filtration (Optional): If any particulates are present, filter the solution through a 0.45 µm filter to remove them.
-
Antisolvent Addition: Begin slow, controlled addition of the antisolvent (e.g., heptane, hexane) to the stirred solution. The point of initial turbidity indicates the onset of nucleation. Continue adding the antisolvent at a steady rate.
-
Maturation: Once the full volume of antisolvent has been added, allow the resulting slurry to stir at a constant temperature for 1-3 hours to ensure complete crystallization and allow for potential crystal perfectioning.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the cake with a pre-mixed solution of the solvent and antisolvent (using the final volumetric ratio) to remove residual mother liquor without dissolving the product.
-
Drying: Dry the purified crystals under vacuum at a mild temperature (≤ 40°C).
Protocol 3: Slow Evaporation Crystallization
This method is primarily used for small-scale applications, such as generating high-quality single crystals for X-ray diffraction or for initial screening when only milligram quantities of material are available.[6][12]
Rationale & Key Parameters
The compound is dissolved in a solvent or solvent mixture, and the solvent is allowed to evaporate slowly over time.[11] As the solvent volume decreases, the solute concentration increases, eventually reaching supersaturation and leading to nucleation and growth.[13] The key to this method is controlling the evaporation rate; a slower rate provides more time for molecules to arrange into a well-ordered lattice.[6]
Step-by-Step Methodology
-
Prepare a Near-Saturated Solution: Dissolve the compound in a suitable, relatively volatile solvent (e.g., ethyl acetate or a mixture like dichloromethane/methanol) at room temperature to create a clear, near-saturated solution.
-
Filter the Solution: Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Set up for Evaporation: Cover the vial with a cap or parafilm and pierce it with one or more small holes using a needle. The number and size of the holes will control the evaporation rate.[11]
-
Incubate: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[11]
-
Harvest Crystals: Once suitable crystals have formed, carefully decant the remaining mother liquor and harvest the crystals. Gently rinse with a small amount of a poor solvent (like hexane) and air-dry.
Characterization and Quality Control
A successful crystallization is validated by confirming the purity and form of the final product.
| Parameter | Technique | Purpose |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the crystalline material and identify any remaining impurities. |
| Identity & Structure | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | To confirm the chemical structure of the isolated compound. |
| Melting Point | Melting Point Apparatus | A sharp melting range close to the literature value indicates high purity.[17] |
| Crystal Form | X-Ray Powder Diffraction (XRPD), Microscopy | To identify the polymorphic form and assess crystal habit and size distribution.[3] |
| Residual Solvent | Gas Chromatography (GC) - Headspace | To ensure that residual solvent levels are within acceptable limits for pharmaceutical use. |
Conclusion
The crystallization of this compound can be successfully achieved using several standard techniques. The choice of method—cooling, antisolvent, or evaporation—depends on the compound's specific solubility profile, thermal stability, and the desired scale and attributes of the final product. For process scale-up and manufacturing, controlled cooling and antisolvent crystallization are generally preferred due to their reproducibility and control over particle attributes.[8] The protocols provided herein serve as robust starting points for developing a tailored crystallization process that delivers a pure, stable, and consistent crystalline material suitable for drug development.
References
- 1. vapourtec.com [vapourtec.com]
- 2. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 3. syrris.com [syrris.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijcea.org [ijcea.org]
- 6. unifr.ch [unifr.ch]
- 7. benchchem.com [benchchem.com]
- 8. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 9. m.youtube.com [m.youtube.com]
- 10. bia.si [bia.si]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. evap.myandegroup.com [evap.myandegroup.com]
- 14. rubingroup.org [rubingroup.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. web.mnstate.edu [web.mnstate.edu]
The Strategic Utility of Ethyl 2-(4-amino-2-fluorophenyl)acetate in Heterocyclic Synthesis: A Guide for Researchers
For Immediate Release
[City, State] – In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential. Ethyl 2-(4-amino-2-fluorophenyl)acetate has emerged as a versatile and valuable scaffold, offering a unique combination of reactive functional groups that enable access to a diverse range of heterocyclic systems. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: Unpacking the Potential of a Key Intermediate
This compound, with the CAS Number 73781-63-2, is a substituted anthranilic acid ester.[1][2][3][4] Its chemical architecture, featuring a nucleophilic aromatic amine, an ester moiety, and a strategically placed fluorine atom, makes it a highly attractive starting material for the synthesis of various fused heterocyclic compounds. The fluorine substituent can enhance the metabolic stability and binding affinity of the final compounds, a desirable feature in medicinal chemistry. The primary amino group and the ester functionality provide two key points for cyclization reactions, allowing for the construction of privileged scaffolds such as quinazolinones and benzodiazepines, which are prevalent in many biologically active molecules.
Core Applications: A Gateway to Privileged Heterocyclic Scaffolds
The primary utility of this compound lies in its role as a precursor to condensed heterocyclic systems. The presence of the ortho-amino ester functionality is a classic feature for building fused pyrimidine rings, leading to the formation of quinazolinones. These structures are at the core of numerous pharmaceuticals, including anticancer agents, kinase inhibitors, and central nervous system drugs.
Application Note 1: Synthesis of 2-Thio-quinazolinone Derivatives
One of the most direct and efficient applications of this compound is in the synthesis of 2-thio-quinazolin-4-one derivatives. This transformation is typically achieved through a cyclocondensation reaction with an isothiocyanate. The aromatic amine of the building block readily reacts with the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. Subsequent intramolecular cyclization, driven by the attack of the newly formed urea nitrogen onto the ester carbonyl, followed by elimination of ethanol, yields the desired 2-thio-quinazolinone ring system. This class of compounds is of significant interest due to their diverse biological activities.[5][6]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, providing clear instructions and expected outcomes. Researchers should always adhere to standard laboratory safety procedures.
Protocol 1: Synthesis of Ethyl 2-(4-(3-ethyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ylidene))acetate
This protocol details the synthesis of a 2-thio-quinazolinone derivative from this compound and ethyl isothiocyanate.
Materials:
-
This compound (1.0 eq)
-
Ethyl isothiocyanate (1.1 eq)
-
Ethanol (anhydrous)
-
Triethylamine (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Purification supplies (silica gel, solvents for chromatography)
Safety Precautions:
-
Work in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Isothiocyanates are lachrymatory and should be handled with care.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add ethyl isothiocyanate (1.1 eq).
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Outcome:
The product, Ethyl 2-(4-(3-ethyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ylidene))acetate, is expected to be a solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
| Compound | Molecular Formula | Molecular Weight | Expected Yield |
| Ethyl 2-(4-(3-ethyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ylidene))acetate | C₁₅H₁₇FN₂O₂S | 324.38 | 70-85% |
Visualization of Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline key reaction pathways.
Caption: General workflow for the synthesis of 2-thio-quinazolinones.
Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.
References
- 1. 73781-63-2|this compound|BLD Pharm [bldpharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 73781-63-2・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. This compound, CasNo.73781-63-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Conditions for the N-Acylation of Ethyl 2-(4-amino-2-fluorophenyl)acetate
Introduction
Ethyl 2-(4-amino-2-fluorophenyl)acetate is a key substituted aniline intermediate utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The amino group on this molecule is a versatile functional handle, and its N-acylation is a fundamental and frequently employed transformation. This reaction introduces an acyl group onto the nitrogen atom, forming a stable amide bond. This modification serves multiple strategic purposes in multi-step synthesis, including:
-
Protecting the Amino Group: The acylation converts the highly activating and potentially reactive amino group into a less activating and more stable amide. This prevents unwanted side reactions during subsequent electrophilic aromatic substitutions or oxidations.[1][2]
-
Modulating Biological Activity: The nature of the acyl group can be an integral part of the final molecule's pharmacophore, directly influencing its biological activity and properties.
-
Improving Crystallinity and Handling: Acylated derivatives are often stable, crystalline solids, which facilitates their purification through recrystallization and improves their handling characteristics.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the N-acylation of this compound. It delves into the mechanistic principles, key reaction parameters, detailed experimental protocols, and purification strategies to ensure successful and high-yielding transformations.
Mechanistic Overview: The Chemistry of N-Acylation
The N-acylation of an aromatic amine, such as this compound, is a classic nucleophilic addition-elimination reaction.[4] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (chloride or carboxylate) to yield the final N-acylated product and an acidic byproduct.
The presence of a fluorine atom at the ortho position to the amino group in the substrate introduces an electronic effect. As fluorine is an electron-withdrawing group, it slightly reduces the nucleophilicity of the amino group compared to a non-substituted aniline.[5] However, this effect is generally not strong enough to impede the reaction, which typically proceeds efficiently under standard conditions.
Caption: Nucleophilic addition-elimination mechanism for N-acylation.
Key Reaction Parameters and Optimization
The success of the acylation reaction hinges on the careful selection of several key parameters. The choice of reagents and conditions can significantly impact reaction rate, yield, and purity.
Acylating Agents
The two most common classes of acylating agents for this transformation are acyl chlorides and acid anhydrides .
-
Acyl Chlorides (e.g., Acetyl Chloride, Propionyl Chloride): These are highly reactive electrophiles due to the strong electron-withdrawing nature of the chlorine atom, making them excellent choices for efficient acylation.[5] Their high reactivity means reactions are often fast, even at room temperature. However, they are sensitive to moisture and release corrosive hydrogen chloride (HCl) gas as a byproduct, which must be neutralized by a base.[2]
-
Acid Anhydrides (e.g., Acetic Anhydride): Anhydrides are less reactive than their corresponding acyl chlorides but are easier to handle, less sensitive to moisture, and generally less expensive.[6] The reaction produces a carboxylic acid byproduct, which is less corrosive than HCl. For less nucleophilic amines or to accelerate the reaction, a catalyst such as 4-(Dimethylaminopyridine) (DMAP) may be employed.[5]
Role of the Base
A base is almost always required in N-acylation reactions. It serves two primary functions:
-
Acid Scavenger: The base neutralizes the acidic byproduct (HCl or RCOOH) generated during the reaction.[7] This is crucial because the acid can protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction.
-
Catalyst (in some cases): Tertiary amines like pyridine can also act as nucleophilic catalysts, reacting with the acylating agent to form a more reactive intermediate.[5]
Commonly used bases include:
-
Tertiary Amines: Pyridine, Triethylamine (TEA).
-
Weak Inorganic Bases: Sodium Acetate, Sodium Bicarbonate, Potassium Carbonate.[3][7][8]
Solvent Selection
The choice of solvent is primarily dictated by the solubility of the reactants and its inertness to the reaction conditions.
-
Aprotic Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are excellent choices as they readily dissolve the reactants and do not interfere with the reaction.[9][10]
-
Aqueous Systems: The Schotten-Baumann reaction is a classic method that uses an acyl chloride with an aqueous base (like NaOH or NaHCO₃). While effective, it requires careful control of pH and temperature.
-
Solvent-Free Conditions: For some highly efficient reactions, particularly with acetic anhydride, the reaction can be run neat or in a minimal amount of solvent, aligning with green chemistry principles.[11]
Temperature and Reaction Time
Most N-acylations of anilines are exothermic and can be run at temperatures ranging from 0 °C to room temperature.
-
Initial Addition: It is often good practice to add the highly reactive acylating agent dropwise at a lower temperature (e.g., 0 °C) to control the initial exotherm.[5]
-
Reaction Progression: The reaction can then be allowed to warm to room temperature and stirred for several hours until completion.[5]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine when the starting amine has been fully consumed.[8]
Summary of Reaction Conditions
| Parameter | Condition A: Acyl Chloride | Condition B: Acid Anhydride | Rationale & Causality |
| Acylating Agent | Acetyl Chloride (1.1 eq) | Acetic Anhydride (1.2 eq) | Acyl chloride is more reactive for a faster reaction; anhydride is easier to handle.[5] |
| Base | Triethylamine (1.2 eq) or K₂CO₃ (1.5 eq) | Pyridine (solvent) or NaOAc (1.5 eq) | Neutralizes the HCl or acetic acid byproduct to prevent amine protonation.[7] |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Ethyl Acetate or Pyridine | Aprotic solvents are inert and provide good solubility. Pyridine can act as both solvent and catalyst.[10] |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Addition at 0°C controls exotherm. Heating may be needed for less reactive anhydrides.[5][12] |
| Catalyst | Not usually required | DMAP (catalytic amount) | DMAP can be added to significantly accelerate reactions with anhydrides.[5] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-acetylation of this compound.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol is adapted from a standard procedure for the acetylation of a structurally similar aniline derivative.[10]
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and addition funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethyl acetate (approx. 5 mL per gram of substrate).
-
Reagent Addition: To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature. The addition can be done via a syringe or an addition funnel over 5-10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting amine spot is no longer visible.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and then with brine (1x). The bicarbonate wash neutralizes the acetic acid byproduct and quenches any unreacted acetic anhydride.
-
Isolation: Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, Ethyl 2-(4-acetylamino-2-fluorophenyl)acetate, is often a solid. It can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure product.[10]
Protocol 2: N-Acylation using Acetyl Chloride and a Base
This protocol employs a more reactive acylating agent and is suitable for a wide range of acyl chlorides.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA, 1.2 eq) or Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and addition funnel under an inert atmosphere (e.g., Nitrogen)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per gram of substrate).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature remains below 5-10 °C. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching & Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and brine.[5]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) or by recrystallization.[5][9]
General Experimental Workflow
The overall process, from initial setup to the final purified product, follows a logical sequence of steps designed to ensure a safe and efficient transformation.
Caption: A standard workflow for the N-acylation of an aromatic amine.
References
- 1. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 12. prepchem.com [prepchem.com]
Application Notes & Protocols: The Strategic Use of Ethyl 2-(4-amino-2-fluorophenyl)acetate in Modern Kinase Inhibitor Synthesis
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within the medicinal chemist's arsenal, certain building blocks distinguish themselves through their versatility and strategic value. Ethyl 2-(4-amino-2-fluorophenyl)acetate is one such scaffold. Its unique combination of a nucleophilic aniline, a cyclization-ready ester, and a strategically placed fluorine atom makes it an exceptionally powerful starting material for constructing a variety of heterocyclic cores found in potent and selective kinase inhibitors. This guide provides an in-depth exploration of its application, detailing the underlying chemical principles, step-by-step synthesis protocols for key inhibitor scaffolds, and the rationale behind experimental design choices.
The Strategic Value of this compound
The efficacy of this compound as a synthetic precursor stems from its trifunctional nature:
-
The 4-Amino Group: This primary aromatic amine is a versatile nucleophile. It serves as the primary reactive handle for coupling with electrophilic partners, such as activated heterocycles (e.g., chloropyrimidines) or carbonyl compounds, to build the foundational structure of the inhibitor. This is the key step for engaging the "hinge-binding" region of many kinases.
-
The Ethyl Acetate Moiety: Positioned ortho to the amino group, this ester provides a latent electrophilic center. Following the initial coupling reaction at the aniline nitrogen, this group can participate in intramolecular cyclization reactions to form fused heterocyclic systems, such as quinazolinones, a privileged scaffold in many FDA-approved kinase inhibitors.
-
The 2-Fluoro Substituent: The strategic placement of a fluorine atom ortho to the amine has profound effects on the molecule's properties. Fluorine is a small, highly electronegative atom that can significantly alter the pKa of the neighboring aniline, modulate lipophilicity, and block potential sites of metabolic oxidation. This "fluorine editing" is a common strategy in drug candidate optimization to enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles.
The interplay of these three functional groups allows for the streamlined synthesis of complex molecular architectures, making this building block a preferred choice for constructing libraries of potential kinase inhibitors targeting enzymes like Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).
Logical Workflow for Kinase Inhibitor Synthesis
The general synthetic strategy using this building block can be visualized as a two-stage process: intermolecular coupling followed by intramolecular cyclization.
Caption: General workflow from the starting material to a final inhibitor.
Application in the Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a high-value target for B-cell malignancies. Many BTK inhibitors feature a pyrimidine or purine core that engages the kinase hinge region. This compound is an ideal starting material for constructing scaffolds that mimic these interactions.
Protocol 1: Synthesis of a Fused Pyrrolo[1,2-a]pyrimidine Core
This protocol outlines a common two-step sequence: an initial SNAr reaction followed by an intramolecular cyclization to form a core structure relevant to BTK and other kinase inhibitors.
Reaction Scheme:
Caption: Synthesis of a fused pyrimidine-based heterocyclic core.
Materials and Reagents:
| Reagent | Supplier | CAS Number |
| This compound | Sigma-Aldrich | 151993-19-4 |
| 2,4-Dichloropyrimidine | Alfa Aesar | 3934-20-1 |
| Diisopropylethylamine (DIPEA) | Acros Organics | 7087-68-5 |
| n-Butanol (n-BuOH) | Fisher Chemical | 71-36-3 |
| Sodium Hydride (NaH), 60% in mineral oil | Sigma-Aldrich | 7646-69-7 |
| Tetrahydrofuran (THF), anhydrous | Acros Organics | 109-99-9 |
| Ethyl Acetate (EtOAc) | VWR Chemicals | 141-78-6 |
| Hexanes | VWR Chemicals | 110-54-3 |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | LabChem | N/A |
| Brine | LabChem | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Chemical | 7487-88-9 |
Step-by-Step Methodology:
Part A: Nucleophilic Aromatic Substitution
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.11 g, 10 mmol), 2,4-dichloropyrimidine (1.49 g, 10 mmol), and n-butanol (40 mL).
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol) to the suspension.
-
Causality Insight: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the SNAr reaction. Its steric bulk prevents it from competing with the aniline as a nucleophile. n-Butanol is a high-boiling polar solvent suitable for driving the reaction to completion at elevated temperatures.
-
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with saturated aq. NaHCO₃ (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude intermediate can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Part B: Intramolecular Cyclization
-
Setup: Under an inert atmosphere (N₂ or Ar), add the crude intermediate from Part A (approx. 10 mmol) to a flask containing anhydrous THF (50 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in oil, 0.48 g, 12 mmol) portion-wise.
-
Causality Insight: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the α-carbon of the acetate, initiating the intramolecular cyclization (a Dieckmann-type condensation). Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the formation of the cyclized product by TLC or LC-MS.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography (gradient elution with Hexanes/EtOAc) to yield the desired fused heterocyclic core.
Application in the Synthesis of a Janus Kinase (JAK) Inhibitor Scaffold
JAK inhibitors are used to treat autoimmune diseases like rheumatoid arthritis and myeloproliferative disorders. The synthesis of these inhibitors often involves building a complex heterocyclic system, and this compound can be a key precursor for the aniline fragment of these molecules.
Protocol 2: Synthesis of a Substituted Quinazolinone Core
This protocol demonstrates the formation of a 3,4-dihydroquinazolin-4-one scaffold, a common core in kinase inhibitors that target the ATP-binding site.
Reaction Scheme:
Caption: One-pot synthesis of a quinazolinone intermediate.
Materials and Reagents:
| Reagent | Supplier | CAS Number |
| This compound | Sigma-Aldrich | 151993-19-4 |
| Formamidine Acetate | TCI America | 3473-63-0 |
| Ethanol (200 proof) | Decon Labs | 64-17-5 |
| Diethyl Ether | Fisher Chemical | 60-29-7 |
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask, combine this compound (4.22 g, 20 mmol) and formamidine acetate (3.12 g, 30 mmol).
-
Solvent Addition: Add absolute ethanol (100 mL).
-
Causality Insight: Formamidine acetate serves as a source of a one-carbon unit and nitrogen to form the pyrimidine portion of the quinazolinone ring. The reaction proceeds via initial condensation with the aniline, followed by intramolecular cyclization with the ester, displacing ethanol and ammonia.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 24 hours. A precipitate may form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove residual impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. This quinazolinone intermediate can then be further functionalized (e.g., via chlorination at the 4-position followed by substitution) to complete the synthesis of the target JAK inhibitor.
Summary of Synthetic Applications and Conditions
The versatility of this compound allows for the synthesis of various kinase inhibitor scaffolds under different reaction conditions.
| Target Scaffold | Reaction Type | Key Reagents | Typical Solvent(s) | Temperature (°C) | Reference(s) |
| Fused Pyrrolo[1,2-a]pyrimidine | SNAr & Intramolecular Cyclization | 2,4-Dichloropyrimidine, DIPEA, NaH | n-BuOH, THF | 80 - 120 | |
| Substituted Quinazolinone | Condensation / Cyclization | Formamidine Acetate or Anthranilic Acid | Ethanol, Dioxane | 78 - 110 | |
| 4-Anilinoquinazoline | SNAr | 4-Chloroquinazoline | Isopropanol, DMF | 80 - 100 | |
| N,9-Diphenyl-9H-purin-2-amine (BTK) | Buchwald-Hartwig or SNAr | Substituted Chloropurine, Pd catalyst | Toluene, Dioxane | 100 - 125 |
Concluding Remarks for the Research Professional
This compound is more than just a starting material; it is a strategic tool for accelerating kinase inhibitor discovery. Its pre-installed functionalities—a nucleophilic center, a handle for cyclization, and a key fluorine atom for property modulation—enable the rapid and efficient construction of privileged heterocyclic cores. The protocols described herein represent foundational pathways that can be adapted and expanded upon. By understanding the chemical principles behind each transformation, researchers can rationally design novel synthetic routes, troubleshoot experimental challenges, and ultimately synthesize the next generation of targeted therapeutics.
Application Note & Protocol: High-Fidelity Reduction of Ethyl 2-(4-amino-2-fluorophenyl)acetate to 2-(4-amino-2-fluorophenyl)ethanol
Introduction: The Significance of a Key Building Block
2-(4-amino-2-fluorophenyl)ethanol is a valuable fluorinated amino alcohol intermediate in medicinal chemistry and drug development. Its structural motifs are found in a range of biologically active molecules. The synthesis of this compound is most commonly achieved via the reduction of its corresponding ester, Ethyl 2-(4-amino-2-fluorophenyl)acetate.
This application note provides a comprehensive, field-proven protocol for this transformation. We will delve into the rationale behind the choice of reagents, provide a detailed step-by-step procedure with an emphasis on safety and reproducibility, and offer a guide for troubleshooting common issues. The core challenge in this synthesis is the chemoselective reduction of the ester functional group in the presence of an aromatic amine and a carbon-fluorine bond, which necessitates a careful selection of the reducing agent and reaction conditions.
Scientific Rationale: Selecting the Optimal Reducing Agent
The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. While several hydride-donating reagents can accomplish this, their reactivity and selectivity vary significantly.
-
Sodium Borohydride (NaBH₄): This is a mild reducing agent, typically used for aldehydes and ketones. Standard NaBH₄ is generally unreactive towards esters[1]. While modified procedures exist that can enhance its reactivity—such as using a large excess in mixed-solvent systems at elevated temperatures—these methods can be slow and inefficient for substrates like ours[2].
-
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful and versatile reducing agent. However, its primary utility with esters lies in the partial reduction to aldehydes, a reaction that must be carefully controlled at low temperatures (e.g., -78 °C)[3][4]. Since our goal is the primary alcohol, DIBAL-H is not the optimal choice.
-
Lithium Aluminum Hydride (LiAlH₄, LAH): LAH is a highly potent and non-selective reducing agent, capable of reducing a wide array of functional groups, including esters, carboxylic acids, and amides.[5][6][7] It is the reagent of choice for the complete reduction of esters to primary alcohols due to its high reactivity.[8][9] The reaction is typically fast and high-yielding. The primary amine and the fluoro group on the aromatic ring are stable under these conditions, making LAH the most effective choice for this specific transformation.
Given its efficacy and reliability, this protocol is centered on the use of Lithium Aluminum Hydride. However, its high reactivity necessitates stringent safety measures, which will be detailed extensively.
Reaction Mechanism: The Pathway from Ester to Alcohol
The reduction of an ester with LiAlH₄ proceeds via a two-stage nucleophilic addition of hydride ions (H⁻).
-
First Hydride Addition: A hydride ion from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms, expelling the ethoxide (⁻OEt) as a leaving group, which is coordinated to the aluminum species. This step generates a transient aldehyde intermediate.[3][5]
-
Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second hydride ion from LAH.[9] This results in a new tetrahedral intermediate, an aluminum alkoxide.
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is performed to quench any excess LAH and to protonate the aluminum alkoxide, liberating the final primary alcohol product, 2-(4-amino-2-fluorophenyl)ethanol.[8]
Caption: The mechanistic pathway for the reduction of an ester to a primary alcohol using LiAlH₄.
Experimental Protocol
Critical Safety Precautions
Lithium Aluminum Hydride is a hazardous substance. It reacts violently with water, protic solvents, and atmospheric moisture to release hydrogen gas, which can ignite spontaneously.[10][11][12] All operations must be conducted with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and nitrile or neoprene gloves.[13][14][15]
-
Inert Atmosphere: The entire procedure, until the quenching step, must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Handling: Use plastic or ceramic spatulas for transferring solid LAH, as metal spatulas can generate static sparks.[10] Handle inside a fume hood away from any water sources or flammable materials.[14]
-
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily accessible. DO NOT use water or CO₂ extinguishers on an LAH fire.[13]
-
Quenching: The workup procedure involves the controlled addition of water and base. This is a highly exothermic process that generates hydrogen gas. Perform this step slowly, with efficient cooling, and behind a safety shield.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Commercially available | Starting material. Ensure it is dry. |
| Lithium Aluminum Hydride (LiAlH₄) | 95%, powder | Sigma-Aldrich | Highly reactive. Store and handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Must be anhydrous. Use a freshly opened bottle or distill from Na/benzophenone. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Used for quenching excess LAH (optional first step). |
| Deionized Water | N/A | In-house | For workup. |
| Sodium Hydroxide (NaOH) solution | 15% (w/v) aqueous | Prepare in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | Drying agent. |
| Celite® 545 | N/A | Sigma-Aldrich | Filter aid. |
Step-by-Step Procedure
This procedure is based on a 10 mmol scale of the starting ester.
-
Apparatus Setup:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.
-
-
Reaction Execution:
-
To the reaction flask, add this compound (1.97 g, 10.0 mmol).
-
Using a dry syringe, add 50 mL of anhydrous THF to the flask. Stir the mixture until the ester is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully and in portions , add Lithium Aluminum Hydride (0.57 g, 15.0 mmol, 1.5 equivalents) to the stirred solution over 15-20 minutes. Note: The reaction is exothermic; maintain the internal temperature below 10 °C during addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Reaction Workup (Fieser Method):
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. This step is critical to control the exothermicity of the quench.
-
VERY SLOWLY and dropwise , add the following reagents sequentially to the vigorously stirred reaction mixture.[10][16][17] (Based on using 0.57 g of LAH): i. Add 0.6 mL of deionized water. (Hydrogen gas will evolve). ii. Add 0.6 mL of 15% aqueous NaOH solution. iii. Add 1.8 mL of deionized water.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for at least 30 minutes. A granular white precipitate of aluminum salts should form, making the mixture easier to filter.[5]
-
Add a scoop of anhydrous MgSO₄ and stir for another 15 minutes. This helps to granulate the salts further.[10]
-
-
Product Isolation and Purification:
-
Prepare a small plug of Celite® in a Büchner or fritted glass funnel.
-
Filter the reaction slurry through the Celite® plug.
-
Rinse the reaction flask with THF (2 x 20 mL) and pour the rinsings over the filter cake to ensure complete transfer and washing of the product.
-
Combine all the filtrates into a round-bottom flask.
-
Remove the solvent (THF) under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is the desired product, 2-(4-amino-2-fluorophenyl)ethanol. Assess its purity by ¹H NMR and LC-MS. If necessary, purify further by flash column chromatography on silica gel.
-
Caption: A streamlined workflow for the LAH reduction of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient LAH (degraded by moisture).2. Reaction time too short. | 1. Use freshly opened LAH or titrate to determine its activity. Add another 0.2-0.5 equivalents if needed.2. Extend the reaction time and monitor by TLC. |
| Low Product Yield | 1. Product trapped in the aluminum salts.2. Inefficient extraction. | 1. Ensure the Fieser workup results in a fine, granular solid. Stir longer if needed.2. Wash the filter cake thoroughly with several portions of THF or EtOAc. |
| Difficult Filtration | 1. Incorrect stoichiometry in the Fieser workup.2. Formation of a gelatinous precipitate. | 1. Re-check the amounts of water and NaOH added relative to the LAH used.2. Add anhydrous MgSO₄ or Na₂SO₄ and stir vigorously for 30-60 minutes to break up the emulsion and granulate the solid. |
| Violent Quenching | 1. Quenching reagents added too quickly.2. Insufficient cooling of the reaction mixture. | 1. STOP addition. Ensure the reaction is well-stirred and cooled. Resume addition at a much slower rate (drop-by-drop).2. Always perform the quench at 0 °C. |
Conclusion
This protocol details a reliable and efficient method for the synthesis of 2-(4-amino-2-fluorophenyl)ethanol via the Lithium Aluminum Hydride reduction of its ethyl ester. The procedure is robust, high-yielding, and chemoselective for the ester functional group. The paramount consideration for a successful and safe outcome is the meticulous handling of LiAlH₄ and the controlled execution of the reaction workup. By following these guidelines, researchers can confidently produce this key synthetic intermediate for applications in drug discovery and development.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. acs.org [acs.org]
- 8. orgosolver.com [orgosolver.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. byjus.com [byjus.com]
- 12. youtube.com [youtube.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. research.uga.edu [research.uga.edu]
- 15. westliberty.edu [westliberty.edu]
- 16. Workup [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
Harnessing Ethyl 2-(4-amino-2-fluorophenyl)acetate in the Agrochemical Discovery Pipeline
An Application Guide for Researchers
This guide provides a comprehensive framework for leveraging Ethyl 2-(4-amino-2-fluorophenyl)acetate as a strategic building block in the synthesis and screening of novel agrochemical candidates. While not an active pesticide itself, its fluorinated phenylacetate structure represents a valuable starting point for creating diverse chemical libraries with potential herbicidal, fungicidal, and insecticidal properties. We will explore its synthetic versatility, hypothesize potential mechanisms of action for its derivatives, and provide detailed protocols for their systematic biological evaluation.
Introduction: The Strategic Value of Fluorinated Intermediates
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. Fluorination can dramatically enhance the biological efficacy and metabolic stability of a compound.[1][2][3][4] Attributes such as increased lipophilicity can improve transport to target sites, while the strength of the carbon-fluorine bond can block metabolic pathways that would otherwise deactivate the molecule.[4]
This compound is a bifunctional molecule possessing both a nucleophilic aromatic amine and a modifiable ethyl ester group. This unique combination makes it an exceptionally versatile synthon for accessing a wide range of more complex chemical structures, positioning it as a high-potential starting material for agrochemical discovery programs.
Synthetic Utility: A Scaffold for Innovation
The true potential of this compound lies in its capacity to serve as a scaffold for generating diverse molecular architectures. The primary reactive centers—the amino group and the ester—allow for straightforward chemical modifications to build a library of candidate compounds.
Key Synthetic Transformations:
-
Amino Group Derivatization: The 4-amino group is a key handle for introducing diversity. It can readily undergo acylation, sulfonylation, or be used as a nucleophile in the construction of various heterocyclic systems known to be important in agrochemicals, such as quinazolines or pyrazoles.
-
Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a wide array of amides by coupling it with different amines, a common feature in many commercial pesticides.
-
Combined Modifications: A multi-step synthetic strategy can leverage both functional groups to build highly complex and novel molecules, significantly expanding the chemical space for discovery.
The following diagram illustrates the potential synthetic pathways starting from this compound.
Caption: Synthetic derivatization routes for this compound.
Application in Agrochemical Screening: Protocols and Methodologies
Once a library of derivatives has been synthesized, a systematic screening cascade is essential to identify promising candidates. The following protocols provide a foundation for primary screening assays.
Protocol for Primary Herbicidal Screening
Many commercial herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (Protox or PPO), leading to the accumulation of phototoxic intermediates that cause rapid cell death.[5][6] Derivatives of phenylacetates can be designed to target this or other key enzymes in plant biosynthesis.
Objective: To assess the pre- and post-emergence herbicidal activity of novel compounds on representative weed species.
Materials:
-
Weed species: Barnyardgrass (Echinochloa crus-galli) (monocot) and Velvetleaf (Abutilon theophrasti) (dicot).
-
Test compound solutions (e.g., 1000 ppm in acetone with 0.5% Tween® 20).
-
Positive control (e.g., a commercial herbicide like Pyraflufen-ethyl).[6]
-
Negative control (solvent blank).
-
Potting soil, planting trays, seeds.
-
Laboratory track sprayer.[7]
Step-by-Step Protocol:
-
Plant Preparation:
-
For pre-emergence, fill trays with soil, sow seeds of each weed species in separate rows, and cover lightly with soil.
-
For post-emergence, sow seeds and allow them to grow in a controlled environment (25°C, 14h light cycle) until they reach the 2-3 leaf stage.
-
-
Compound Application:
-
Pre-emergence: Immediately after sowing, spray the soil surface evenly with the test solutions, positive control, and negative control using the track sprayer at a defined application rate (e.g., 400 L/ha).
-
Post-emergence: Spray the foliage of the 2-3 leaf stage seedlings until runoff is observed.
-
-
Incubation and Evaluation:
-
Place all trays in a greenhouse or growth chamber under controlled conditions.
-
Visually assess herbicidal effects at 3, 7, and 14 days after treatment (DAT).
-
Score phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death) relative to the negative control.[7]
-
-
Data Analysis:
-
Record the percentage of growth inhibition for each compound, at each time point, for both species.
-
Compounds showing significant activity (>70% inhibition) at a low concentration are selected for secondary screening to determine the dose-response curve and calculate the GR₅₀ (concentration required for 50% growth reduction).
-
Data Presentation Example:
| Compound ID | Application | Target Species | 7 DAT Inhibition (%) | 14 DAT Inhibition (%) |
| DERIV-001 | Post-emergence | Velvetleaf | 85 | 95 |
| DERIV-001 | Post-emergence | Barnyardgrass | 20 | 25 |
| DERIV-002 | Pre-emergence | Velvetleaf | 10 | 15 |
| DERIV-002 | Pre-emergence | Barnyardgrass | 5 | 5 |
| Pyraflufen-ethyl | Post-emergence | Velvetleaf | 90 | 100 |
Protocol for Primary Fungicidal Screening
Phenylacetate derivatives have shown promise as antifungal agents.[8] The following in vitro assay provides a rapid method for screening compounds against key plant pathogenic fungi.
Objective: To assess the in vitro mycelial growth inhibition of novel compounds against agricultural fungi.
Materials:
-
Fungal species: Gray mold (Botrytis cinerea) and Fusarium head blight (Fusarium graminearum).
-
Potato Dextrose Agar (PDA).
-
Test compound solutions in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., a commercial fungicide like Ketoconazole).[9]
-
Petri dishes (90 mm).
-
Sterile cork borer (5 mm).
Step-by-Step Protocol:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool to 50-55°C.
-
Compound Incorporation: Add the test compound solution to the molten PDA to achieve the desired final concentration (e.g., 50 ppm). Mix thoroughly and pour into sterile petri dishes. Prepare positive and negative control plates similarly.
-
Inoculation: Using the cork borer, take a 5 mm plug from the edge of an actively growing culture of the test fungus and place it mycelium-side down in the center of each prepared plate.
-
Incubation: Seal the plates and incubate at 25°C in the dark.
-
Evaluation: When the fungal growth in the negative control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Data Analysis: Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [ (C - T) / C ] * 100
-
Where C = colony diameter (mm) of the negative control and T = colony diameter (mm) of the treated sample.
-
Protocol for Primary Insecticidal Screening
The structural motifs derived from this compound could interact with insect-specific targets, such as the nervous system.[10]
Objective: To assess the contact and ingestion toxicity of novel compounds against a model insect pest.
Materials:
-
Insect species: Diamondback moth larvae (Plutella xylostella).
-
Cabbage leaf discs (2 cm diameter).
-
Test compound solutions (e.g., 500 ppm in acetone-water with a wetting agent).
-
Positive control (e.g., a commercial insecticide).
-
Negative control (solvent blank).
-
Petri dishes lined with moist filter paper.
Step-by-Step Protocol (Leaf Dip Bioassay):
-
Preparation: Prepare serial dilutions of the test compounds.
-
Treatment: Using forceps, dip each cabbage leaf disc into a test solution for 10 seconds. Allow the discs to air dry completely. Place one treated disc into each petri dish.
-
Insect Introduction: Carefully place 10 healthy, third-instar larvae into each petri dish.
-
Incubation: Maintain the dishes at 25°C with a 14h light cycle.
-
Evaluation: Assess larval mortality at 24 and 48 hours after treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each treatment, correcting for any control mortality using Abbott's formula. Compounds showing high efficacy can be advanced to determine the LC₅₀ (lethal concentration for 50% of the population).
Integrated Screening Workflow and Data Interpretation
A logical, tiered approach is crucial for an efficient discovery campaign. Primary screens identify hits, which are then subjected to more rigorous secondary assays to confirm activity, establish dose-response relationships, and assess selectivity.
Caption: Tiered screening cascade for agrochemical discovery.
Interpreting the Results:
The goal of this workflow is to identify "hit" compounds that display potent and selective activity. A promising herbicidal candidate, for example, would show high efficacy against a broad spectrum of weeds but low phytotoxicity to a target crop. Similarly, a good insecticidal lead would be highly toxic to the target pest while demonstrating low toxicity to beneficial insects and mammals. The data gathered from these initial screens guide the subsequent stages of lead optimization, where the chemical structure is further refined to enhance potency, selectivity, and safety.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Flufenpyr-ethyl | C16H13ClF4N2O4 | CID 3083546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. croplife.org.au [croplife.org.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-amino-2-fluorophenyl)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(4-amino-2-fluorophenyl)acetate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthesis and achieve higher yields and purity.
Core Synthesis Pathway: Reductive Amination
The most prevalent and industrially scalable method for synthesizing this compound is through the reduction of its nitro precursor, Ethyl 2-(2-fluoro-4-nitrophenyl)acetate. This transformation is critical and requires careful control of reaction conditions to ensure high conversion and minimize impurity formation.
Experimental Workflow: Reduction of Nitro Precursor
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is presented with potential causes and actionable solutions, grounded in chemical principles.
Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?
A1: This is a common issue indicating that the reduction reaction did not proceed to completion. The root cause depends heavily on the chosen reduction method.
Potential Causes & Solutions:
-
For Catalytic Hydrogenation (e.g., H₂ with Pd/C):
-
Cause 1: Inactive Catalyst. The Palladium on Carbon (Pd/C) catalyst may be old, hydrated, or poisoned. Catalysts are sensitive to sulfur or halogen impurities that may be present in the starting material or solvent.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure solvents are of high purity. If catalyst poisoning is suspected, pretreating the starting material with activated carbon can sometimes remove problematic impurities.
-
Cause 2: Insufficient Hydrogen Pressure or Poor Agitation. The reaction is a three-phase system (solid catalyst, liquid solution, gas hydrogen). Inefficient mixing leads to poor contact between the reactants.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended. Ensure the reaction vessel is properly sealed and pressurized to the recommended level (typically 1-4 atm). For larger scales, a Parr shaker or a stirred autoclave is necessary.[1]
-
Cause 3: Reaction Temperature is Too Low. While many hydrogenations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier.
-
Solution: Try increasing the temperature to 30-40 °C. Monitor carefully, as higher temperatures can sometimes lead to side reactions.
-
-
For Metal/Acid Reduction (e.g., Fe in Acetic Acid):
-
Cause 1: Inactivated Iron Powder. The surface of the iron particles may be oxidized, preventing them from acting as an effective reducing agent.
-
Solution: Activate the iron powder just before use by washing it with dilute HCl to remove the oxide layer, followed by washing with water and the reaction solvent. Alternatively, use fine-mesh, high-purity iron powder.
-
Cause 2: Insufficient Acid. The acid is a co-reductant and is essential for the reaction mechanism.
-
Solution: Ensure the correct stoichiometry of acetic acid or ammonium chloride is used. The reaction should be visibly acidic. The use of iron in acidic conditions provides a mild and effective method for reducing aromatic nitro groups.[2][3]
-
Q2: The reaction worked, but my final product is impure and difficult to clean. What are the likely side products?
A2: Impurity formation often results from incomplete reduction or side reactions involving the newly formed aniline product.
Potential Impurities & Mitigation Strategies:
-
Incomplete Reduction Intermediates: The reduction of a nitro group is a stepwise process that can be halted at intermediate stages, such as the nitroso (-NO) or hydroxylamine (-NHOH) species.[3] These can couple to form azoxy or azo compounds, which are often highly colored impurities.[2]
-
Mitigation: Ensure sufficient reducing agent and adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial; the reaction should not be stopped until the starting material spot has completely disappeared.
-
-
Polymerization/Tar Formation: The product, an aromatic amine, can be susceptible to oxidation and polymerization, especially at elevated temperatures or in the presence of air and acid.
-
Mitigation: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). After the reaction is complete, perform the workup promptly. Neutralize the acidic reaction mixture as soon as possible during the workup to protect the amine product.
-
-
Hydrolysis of the Ester: If the workup conditions are too harsh (e.g., prolonged exposure to strong acid or base at high temperatures), the ethyl ester can hydrolyze to the corresponding carboxylic acid (4-amino-2-fluorophenylacetic acid).
-
Mitigation: Use a mild base like sodium bicarbonate (NaHCO₃) for neutralization and avoid excessive heat during the workup and purification steps.
-
Q3: During purification by column chromatography, my product seems to be streaking or degrading on the silica gel. How can I prevent this?
A3: Aromatic amines are basic and can interact strongly with the acidic surface of standard silica gel, leading to poor separation, tailing, and even decomposition.
Solutions for Chromatographic Purification:
-
Deactivate the Silica: Before running the column, flush the silica gel with a solvent mixture containing a small amount of a basic additive. A common practice is to use a hexane/ethyl acetate eluent system containing 0.5-1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica, allowing the amine product to elute cleanly.[4]
-
Use an Alternative Stationary Phase: If the product is particularly sensitive, consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.
-
Consider Recrystallization: If a suitable solvent system can be found, recrystallization is often a superior method for purifying the final product on a larger scale, as it avoids potential issues with silica gel and can be more cost-effective.
Frequently Asked Questions (FAQs)
Q1: Which reduction method is better: Catalytic Hydrogenation or Iron/Acetic Acid?
A1: The "better" method depends on your scale, available equipment, and safety considerations. Both are effective and widely used.
| Feature | Catalytic Hydrogenation (H₂/Pd/C) | Iron/Acetic Acid (Fe/AcOH) |
| Pros | - Very clean; workup is simple (catalyst filtration).- High yields are common.- Milder conditions (often room temp). | - Low cost and readily available reagents.[3]- Environmentally friendly ("green" chemistry).- Less sensitive to functional groups.- Does not require specialized pressure equipment. |
| Cons | - Requires specialized hydrogenation equipment.- Catalyst can be pyrophoric and requires careful handling.- Potential for catalyst poisoning.- Hydrogen gas is highly flammable. | - Workup is more involved (filtration of iron salts, neutralization).- Can require heating (reflux).- Reaction mixture can be a thick slurry. |
| Best For | Well-equipped labs, smaller scales where purity is paramount, and processes where easy workup is desired. | Large-scale synthesis, labs without hydrogenation equipment, and cost-sensitive projects.[5] |
Q2: How can I effectively monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most common and effective method.
-
Procedure:
-
Prepare a TLC plate (silica gel).
-
Spot three lanes: your starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).
-
Develop the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualize under a UV lamp (254 nm).
-
-
Interpretation: The starting material, Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, is less polar and will have a higher Rf value. The product, being an amine, is more polar and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible in the RM lane.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
-
Catalytic Hydrogenation:
-
Hydrogen Gas: Hydrogen is extremely flammable. Ensure there are no ignition sources nearby. The system must be properly purged with an inert gas (like nitrogen or argon) before and after introducing hydrogen.
-
Pd/C Catalyst: The dry catalyst can be pyrophoric (ignite spontaneously in air). Always handle it wet with solvent or water and avoid letting it dry on filter paper.
-
-
Iron/Acid Reduction:
-
The reaction can be exothermic. Add reagents slowly and monitor the temperature.
-
Acetic acid is corrosive. Handle with care.
-
Q4: Is it possible to synthesize this compound via esterification of the corresponding carboxylic acid?
A4: Yes, an alternative route is the esterification of 4-amino-2-fluorophenylacetic acid with ethanol under acidic conditions (e.g., using H₂SO₄ or TsOH as a catalyst). This is a classic Fischer-Speier esterification.[6][7] This route is viable if the parent carboxylic acid is readily available. The reaction is an equilibrium process, so using a large excess of ethanol or removing the water as it forms is necessary to drive the reaction towards the product.[7][8]
References
- 1. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Chromatography of Ethyl 2-(4-amino-2-fluorophenyl)acetate
Welcome to the technical support resource for the purification of Ethyl 2-(4-amino-2-fluorophenyl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography of this and structurally similar compounds. My goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play, empowering you to resolve issues efficiently and develop robust purification methods.
The structure of this compound presents a unique combination of functional groups: a basic aromatic amine, a moderately polar ester, and an electron-withdrawing fluorine atom on an aromatic ring. This combination, particularly the primary amine, is the primary source of most purification challenges on standard silica gel, leading to issues like severe peak tailing, low recovery, and poor resolution. This guide will deconstruct these problems and offer field-proven strategies to overcome them.
Quick Troubleshooting Guide
For immediate assistance, consult the table below. It links common chromatographic problems with their most likely causes and directs you to the relevant in-depth FAQ section for a comprehensive explanation.
| Problem Observed | Probable Cause(s) | Primary Solution(s) | See FAQ Section |
| Severe Peak Tailing | Strong, secondary interaction between the basic amine and acidic silica surface. | Add a basic modifier (e.g., triethylamine) to the mobile phase. Use an alternative stationary phase (amine-functionalized silica or alumina). | Q1, Q2 |
| No Elution / Very Strong Retention | Mobile phase polarity is too low. Compound is strongly adsorbed to the stationary phase. | Increase the percentage of the polar solvent (e.g., ethyl acetate, methanol) in the mobile phase. | Q3 |
| Compound Elutes with Solvent Front | Mobile phase polarity is too high. | Decrease the percentage of the polar solvent in the mobile phase. Start with a less polar solvent system (e.g., higher hexane content). | Q4 |
| Poor Separation from Impurities | Insufficient selectivity of the chosen solvent system. Column overload. | Optimize the mobile phase composition using TLC. Employ a gradient elution. Reduce the amount of sample loaded onto the column. | Q5 |
| Low or No Recovery of Compound | Irreversible adsorption or degradation on the acidic silica stationary phase. | Use a deactivated or alternative stationary phase (e.g., amine-silica). Add a basic modifier to the mobile phase. | Q8 |
In-Depth Troubleshooting and FAQs
This section provides detailed, mechanistically-grounded answers to the most common questions encountered during the purification of this compound.
Q1: Why is my compound showing severe peak tailing on a standard silica gel column?
Answer: Peak tailing is the most frequent issue when purifying basic compounds like this compound on standard silica gel.[1] The primary cause is a strong, secondary retention mechanism that occurs in addition to the desired normal-phase partitioning.
-
Mechanism of Tailing: The surface of silica gel is covered with silanol groups (Si-OH). These groups are weakly acidic and can readily form strong hydrogen bonds or engage in acid-base interactions with basic analytes.[2][3] The primary amine (-NH2) on your compound is a basic site that strongly interacts with these acidic silanols. This interaction is often slow to dissociate, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in an asymmetrical, tailing peak.[4][5] This phenomenon compromises resolution and can lead to inaccurate quantification and impure fractions.[4]
Q2: How can I effectively eliminate or reduce this peak tailing?
Answer: To achieve a symmetrical peak shape, you must minimize the secondary interactions with silanol groups. There are two highly effective strategies: modifying the mobile phase or changing the stationary phase.
-
Mobile Phase Modification: The most common approach is to add a small amount of a competitive base, typically triethylamine (TEA) or ammonia, to your mobile phase (eluent). A concentration of 0.1-1% (v/v) is usually sufficient.[3]
-
Causality: These basic modifiers are small and highly mobile. They effectively "mask" the acidic silanol sites by preferentially binding to them, preventing your target compound from engaging in strong secondary interactions.[5] This allows for a separation dominated by the intended partitioning mechanism, resulting in sharper, more symmetrical peaks.
-
-
Alternative Stationary Phases: If mobile phase modifiers are undesirable (e.g., difficult to remove under vacuum), using a different stationary phase is an excellent alternative.
-
Amine-Functionalized Silica (KP-NH): This is often the best choice. The silica surface is chemically bonded with aminopropyl groups, which masks the underlying acidic silanols and creates a weakly basic environment.[2][3] This completely prevents the acid-base interaction responsible for tailing and often allows for the use of simple, non-basic solvent systems like hexane/ethyl acetate.[3]
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. For this compound, neutral or basic alumina would be a suitable alternative to silica. Basic alumina, in particular, will not exhibit the problematic acidic sites that cause tailing with amines.
-
Deactivated or "End-Capped" Silica: This type of silica has been treated to convert many of the free silanol groups into less polar, non-acidic siloxy ethers.[1][4] While this reduces tailing, it may not be as effective as amine-silica for strongly basic compounds.
-
Q3: My compound is not eluting from the column, or the retention is too strong (Low Rf). What should I do?
Answer: Very strong retention indicates that the mobile phase is not polar enough to effectively compete with the stationary phase for your analyte. Your compound, with its polar amine and ester groups, has a strong affinity for the polar silica surface.
-
Solution: You need to increase the "eluting power" (polarity) of your mobile phase.[6] This is achieved by increasing the proportion of the more polar solvent in your mixture. For a common hexane/ethyl acetate system, you would increase the percentage of ethyl acetate. If you are already using a high concentration of ethyl acetate, you may need to add a stronger, more polar solvent like methanol or isopropanol (e.g., 1-10%) to the eluent.
Q4: My compound is eluting too quickly, near the solvent front (High Rf). How can I increase its retention?
Answer: Elution with the solvent front means the mobile phase is too polar. Your compound is spending too much time dissolved in the mobile phase and not enough time interacting with the stationary phase.
-
Solution: You must decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of hexane. This will increase the interaction of your polar compound with the polar stationary phase, leading to a longer retention time and a lower Rf value, which is necessary for effective separation.
Q5: I'm seeing poor separation between my target compound and impurities. How can I improve the resolution?
Answer: Improving resolution requires maximizing the selectivity of your chromatographic system. This can be addressed through several approaches:
-
Optimize the Solvent System: The choice of solvents is critical. Sometimes, a simple two-component system like hexane/ethyl acetate may not provide enough selectivity. Try changing the solvent composition based on solvent selectivity groups. For example, replacing ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole) or methanol (a hydrogen bond donor) can alter the relative retention of your compound and impurities, improving separation. Always perform thin-layer chromatography (TLC) with several different solvent systems first to identify the most promising one before committing to a column.[7]
-
Use Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can significantly improve separation. Start with a low-polarity mobile phase to allow less polar impurities to elute. Then, gradually increase the polarity of the mobile phase over the course of the run. This sharpens the peak of your target compound and allows it to elute in a reasonable time while separating it from more strongly retained impurities.
-
Avoid Column Overload: Loading too much sample onto the column is a common cause of poor separation.[4] An overloaded column leads to broad, overlapping peaks. As a general rule, for silica gel, the sample load should be about 1-5% of the mass of the stationary phase (e.g., 100-500 mg of sample for 10 g of silica). If peaks are broad and asymmetrical for all compounds, try reducing the sample load.[4]
Q6: What is the best stationary phase for purifying this compound?
Answer: While standard silica gel can be made to work with mobile phase modifiers, the most robust and trouble-free option is often an alternative stationary phase.
| Stationary Phase | Advantages | Disadvantages | Recommendation |
| Standard Silica Gel | Inexpensive, widely available. | Causes severe peak tailing with amines due to acidic silanols.[2] May cause compound degradation. | Use only with a basic modifier (e.g., 0.5% TEA). |
| Amine-Functionalized Silica | Excellent peak shape for basic compounds, highly reproducible.[3] Masks acidic silanols. | More expensive than standard silica. | Highly Recommended. The best choice for routine, high-purity separations of this compound. |
| Neutral or Basic Alumina | Good alternative for basic compounds, avoids acidic interactions. | Different selectivity than silica, may require re-optimization of the mobile phase. | Recommended as a strong alternative to silica gel. |
| Reversed-Phase Silica (C18) | Can be useful for polar compounds.[2] | Requires polar, often aqueous, mobile phases which can be difficult to remove. Typically used in HPLC, not flash chromatography. | Not typically recommended for standard preparative column chromatography. |
Q7: How do I systematically choose the right solvent system (mobile phase)?
Answer: A systematic approach using Thin-Layer Chromatography (TLC) is essential for efficient method development.
-
Start with a Mid-Polarity System: A good starting point is a 70:30 mixture of a non-polar solvent and a moderately polar solvent (e.g., 70:30 Hexane:Ethyl Acetate).
-
Run a TLC Plate: Spot your crude mixture on a TLC plate and develop it in the chosen solvent system.
-
Analyze the Result:
-
Ideal Rf: The target compound should have an Rf value between 0.2 and 0.4 for good separation on a column.
-
Rf too high (>0.5): Decrease the mobile phase polarity (increase hexane %).
-
Rf too low (<0.1): Increase the mobile phase polarity (increase ethyl acetate %).
-
-
Test for Selectivity: If impurities are not well-separated from your product, try different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Acetone).
-
Add a Modifier: Once you have a solvent system that gives a good Rf, run another TLC plate with the same solvent system plus 0.5% triethylamine. Observe if the spot for your product becomes sharper and less streaked. This confirms that the modifier will be effective on the column.
Q8: Is it possible my compound is degrading on the column?
Answer: Yes, degradation is a possibility, especially on standard silica gel. The acidic surface of silica can potentially catalyze the degradation of sensitive compounds. While the ester and fluoro-aromatic groups are generally stable, primary aromatic amines can be susceptible to oxidation, which can be accelerated by the acidic, high-surface-area environment of a silica column.
-
Symptoms of Degradation: Low overall recovery, appearance of new, often colored, spots on TLC analysis of the collected fractions.
-
Solutions:
-
Use a less acidic or basic stationary phase like amine-functionalized silica or alumina.[3]
-
Add triethylamine to the mobile phase to neutralize the silica surface.
-
Minimize the time the compound spends on the column by working efficiently and using a slightly higher polarity mobile phase (once separation is achieved) to speed up elution.
-
Ensure solvents are pure and free of peroxides or other oxidizing contaminants.
-
Visual Workflow Guides
The following diagrams provide a visual, step-by-step approach to troubleshooting common issues.
Troubleshooting Peak Tailing
References
Technical Support Center: Optimization of Reaction Time for Ethyl 2-(4-amino-2-fluorophenyl)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(4-amino-2-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. The primary focus of this document is to address common issues that can lead to prolonged reaction times and to offer scientifically grounded solutions to expedite the synthesis while maintaining high yield and purity.
The synthesis of this compound typically involves the reduction of its nitro precursor, Ethyl 2-(2-fluoro-4-nitrophenyl)acetate. The efficiency of this nitro-to-amine reduction is paramount for the overall success of the synthetic route. This guide will delve into the critical parameters of this reduction step, offering a structured approach to troubleshooting and optimization.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you might encounter during the synthesis, providing detailed explanations and actionable solutions.
Question 1: My reaction is running very slowly or has stalled. What are the primary factors I should investigate?
Answer:
A sluggish or stalled reaction in the reduction of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate can be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions. Here’s a systematic approach to diagnosing the issue:
-
Catalyst Activity and Loading:
-
Catalyst Deactivation: The most common culprit is the deactivation of the catalyst. For catalytic hydrogenation (e.g., using Pd/C or Pt/C), the catalyst can be "poisoned" by impurities in the starting material, solvent, or even the hydrogen gas. Sulfur-containing compounds are notorious catalyst poisons. Ensure the purity of all your reagents and solvents.
-
Insufficient Catalyst Loading: The amount of catalyst is critical. For laboratory-scale reactions, a catalyst loading of 5-10 mol% (of the metal on the support) relative to the substrate is a good starting point. If the reaction is slow, a careful, incremental increase in the catalyst amount can be beneficial. However, excessive catalyst can sometimes lead to unwanted side reactions.
-
Catalyst Quality: The age and storage conditions of the catalyst can significantly impact its activity. A freshly opened or properly stored catalyst is always recommended. If you suspect your catalyst is old, consider procuring a new batch.
-
-
Hydrogen Gas Delivery (for Catalytic Hydrogenation):
-
Inadequate Hydrogen Pressure: The reaction rate is often directly proportional to the hydrogen pressure. While atmospheric pressure can be sufficient, for stubborn reductions, increasing the pressure to 2-5 bar can dramatically decrease the reaction time.[1]
-
Poor Gas Dispersion: Effective mixing is crucial to ensure good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. Vigorous stirring is essential. For larger scale reactions, specialized reactor designs that enhance gas-liquid mass transfer are beneficial.
-
-
Choice of Reducing Agent and Conditions (for Chemical Reductions):
-
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The activity of the metal is key. Ensure you are using a fine powder with a high surface area. Activation of the metal (e.g., by washing with dilute acid) can sometimes be necessary. The concentration of the acid is also a critical parameter.
-
Sodium Borohydride (NaBH₄) Systems: NaBH₄ alone is generally not effective for reducing aromatic nitro groups.[2][3] It requires a catalyst, such as FeCl₂.[2][3] The ratio of NaBH₄ to the metal salt and the substrate is a crucial parameter to optimize.
-
-
Solvent Selection:
-
The choice of solvent can significantly influence the reaction rate by affecting the solubility of the substrate and the hydrogen gas, as well as the activity of the catalyst.
-
For catalytic hydrogenation, common solvents include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF). Protic solvents like ethanol and methanol can often enhance the rate of hydrogenation.[4]
-
For chemical reductions, the solvent must be compatible with the reducing agent. For instance, with NaBH₄/FeCl₂, THF is a common choice.[2][3]
-
Question 2: I am observing the formation of a significant byproduct. How can I identify and minimize it?
Answer:
The most likely significant byproduct in this synthesis is the de-fluorinated product, Ethyl 2-(4-aminophenyl)acetate. This occurs through a process called hydrodefluorination, a common side reaction in the catalytic hydrogenation of fluorinated aromatic compounds.[5]
Identification:
-
Mass Spectrometry (MS): The de-fluorinated product will have a molecular weight that is 18 units less than the desired product (loss of F, gain of H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The absence of the fluorine signal will be a clear indicator of de-fluorination.
-
¹H NMR: The aromatic region of the proton NMR spectrum will show a different splitting pattern. The characteristic splitting due to fluorine coupling will be absent.
-
Minimization Strategies:
-
Catalyst Choice: Palladium on carbon (Pd/C) is known to be more prone to causing hydrodehalogenation compared to other catalysts.[6] Consider switching to:
-
Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂): These are often less likely to cause de-fluorination.
-
Raney Nickel: This is another alternative that can be less prone to dehalogenation, but its activity can be lower.[6]
-
-
Reaction Conditions:
-
Lower Hydrogen Pressure: High hydrogen pressure can promote hydrodefluorination. Try running the reaction at a lower pressure (e.g., atmospheric pressure).
-
Lower Temperature: Elevated temperatures can also increase the rate of the de-fluorination side reaction. Conducting the reaction at room temperature is generally preferred.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider chemical reduction methods that are less likely to cause de-fluorination:
Question 3: My yield is low even though the starting material is fully consumed. What are the possible reasons?
Answer:
Low yield despite complete conversion of the starting material often points to product degradation, the formation of soluble byproducts that are lost during workup, or mechanical losses.
-
Product Degradation: The newly formed amino group is significantly more electron-donating than the nitro group, making the aromatic ring more susceptible to oxidation and other side reactions.
-
Oxidation: The product, an aromatic amine, can be susceptible to air oxidation, especially under prolonged reaction times or during workup. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) and minimizing exposure to air during workup can help.
-
Polymerization: Aromatic amines can sometimes undergo polymerization, especially in the presence of strong acids or oxidizing agents.
-
-
Formation of Soluble Byproducts:
-
As discussed in the previous question, hydrodefluorination can be a major issue. If the de-fluorinated product is more soluble in the workup solvents than the desired product, it can lead to a lower isolated yield of the target compound.
-
Other unforeseen side reactions could lead to the formation of highly polar or non-polar byproducts that are removed during the extraction and purification steps. A thorough analysis of the crude reaction mixture by LC-MS can help identify these byproducts.
-
-
Workup and Purification Issues:
-
Incomplete Extraction: Ensure that the pH of the aqueous layer during extraction is appropriate to have the amine product in its neutral form (typically basic pH) to ensure it partitions into the organic layer.
-
Losses during Chromatography: If you are purifying the product by column chromatography, ensure that the chosen solvent system provides good separation and that the product does not streak or irreversibly bind to the silica gel.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for the catalytic hydrogenation of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate?
-
A1: A recommended starting point would be to use 5-10 mol% of 5% Pt/C as the catalyst in ethanol or ethyl acetate as the solvent at room temperature and atmospheric pressure of hydrogen. Monitor the reaction by TLC until the starting material is consumed.
-
-
Q2: How can I effectively monitor the progress of the reaction?
-
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (more non-polar) and the product (more polar due to the amino group). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS is the preferred method.
-
-
Q3: Is it possible to reduce the nitro group without affecting the ethyl ester functionality?
-
Q4: What safety precautions should I take during this reaction?
-
A4:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from any ignition sources. Use appropriate equipment for handling hydrogen gas. The catalyst, especially Pd/C, can be pyrophoric when dry and exposed to air. Handle it with care, preferably as a wet paste.
-
Metal/Acid Reductions: These reactions can be exothermic and may produce flammable hydrogen gas as a byproduct. Add reagents slowly and with adequate cooling. The use of strong acids requires appropriate personal protective equipment (PPE).
-
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pt/C
-
To a solution of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (1.0 eq) in ethanol (10-20 mL per gram of substrate), add 5% Platinum on carbon (5-10 mol% of Pt).
-
Seal the reaction vessel and purge with hydrogen gas (or use a hydrogen balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Chemical Reduction using Iron and Ammonium Chloride
-
To a mixture of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (1.0 eq) and ammonium chloride (3-5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3-5 eq).
-
Heat the reaction mixture to reflux (typically 70-80 °C).
-
Stir the mixture vigorously and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through celite.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.
-
Purify by column chromatography if necessary.
Data Summary Table
| Parameter | Recommendation for Optimization | Potential Issues |
| Catalyst | Start with 5% Pt/C (5-10 mol%). Consider Raney Nickel as an alternative. | Pd/C may cause hydrodefluorination. Catalyst poisoning can slow or stop the reaction. |
| Hydrogen Pressure | Start with atmospheric pressure. Increase to 2-5 bar if the reaction is slow. | High pressure can increase the rate of hydrodefluorination. |
| Temperature | Room temperature is generally preferred. | Higher temperatures can lead to increased side product formation. |
| Solvent | Ethanol, Methanol, or Ethyl Acetate for hydrogenation. Ethanol/Water for Fe/NH₄Cl. | Ensure solvent purity to avoid catalyst poisoning. |
| Reducing Agent | Pt/C with H₂, or Fe/NH₄Cl. | NaBH₄ alone is ineffective. Stronger reducing agents may affect the ester group. |
| Reaction Monitoring | TLC (Hexane/Ethyl Acetate). LC-MS for detailed analysis. | Over-running the reaction can lead to byproduct formation. |
Visualizations
Workflow for Troubleshooting Slow Reaction Times
Caption: A flowchart for troubleshooting slow reaction times.
Key Factors Influencing Reaction Optimization
Caption: Interplay of key parameters in reaction optimization.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. d-nb.info [d-nb.info]
- 3. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing Amino Group Oxidation in Ethyl 2-(4-amino-2-fluorophenyl)acetate
Welcome to the technical support center for Ethyl 2-(4-amino-2-fluorophenyl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. The primary amino group on the aniline core, while essential for many subsequent transformations, is highly susceptible to oxidation.[1] This guide provides in-depth, field-proven insights into diagnosing, troubleshooting, and preventing this common issue to ensure the integrity of your experiments and the purity of your products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: My vial of this compound has turned yellow/brown. Is it still usable?
A: The discoloration you are observing is a classic indicator of oxidation. While freshly purified anilines are typically colorless to pale yellow, exposure to air (oxygen), light, and trace metal impurities can catalyze the formation of strongly colored oxidized species.[1] The usability of the material depends on the extent of oxidation and the tolerance of your subsequent reaction to these impurities. For sensitive downstream applications, such as catalysis or GMP synthesis, purification (e.g., distillation over zinc dust or column chromatography) is strongly recommended before use.[2] For routine derivatization, you may be able to proceed, but be prepared for potentially lower yields and more complex purification.
Q2: What are the typical byproducts formed when the amino group oxidizes?
A: The oxidation of anilines is a complex process that can result in a variety of products depending on the oxidant and conditions.[3] Common byproducts include:
-
Nitroso compounds (-N=O): An early-stage oxidation product.[4]
-
Nitro compounds (-NO₂): Formed under stronger oxidizing conditions.[3][5]
-
Azoxybenzenes (-N=N⁺-O⁻-): Result from the condensation of nitroso and aniline molecules.[6][7]
-
Azobenzenes (-N=N-): Can form in alkaline solutions.[1]
-
Polymeric materials (e.g., Polyaniline/Aniline Black): Dark, often insoluble tars that result from extensive oxidation and polymerization.[1]
The presence of these impurities can complicate reaction workups and product isolation.[2]
Q3: How can I quickly check a sample for oxidation before starting my experiment?
A: Several analytical techniques can provide a rapid assessment of purity:
| Analytical Method | Procedure & Interpretation |
| Thin-Layer Chromatography (TLC) | Dissolve a small amount of the material in a suitable solvent (e.g., ethyl acetate). Spot on a silica plate and elute with a non-polar/polar solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The presence of multiple spots, especially colored ones at different Rf values from the main spot, indicates impurities. |
| High-Performance Liquid Chromatography (HPLC) | An HPLC-UV analysis is a highly sensitive method for quantification.[8][9] A pure sample will show a single major peak. Oxidation products will appear as additional peaks, typically with different retention times. |
| ¹H NMR Spectroscopy | While minor impurities may be difficult to detect, significant oxidation will lead to a complex aromatic region and a diminished integration of the -NH₂ protons (which appear as a broad singlet). |
Q4: What are the best practices for storing and handling this compound to minimize oxidation?
A: Proactive prevention is the most effective strategy.
-
Inert Atmosphere: Store the compound under an inert atmosphere like nitrogen or argon. When weighing or transferring the material, do so quickly or in a glovebox to minimize air exposure.
-
Light Protection: Store vials in a dark location or wrap them in aluminum foil, as light can accelerate oxidation.
-
Temperature Control: Store at recommended cool temperatures (refrigerated if suggested by the supplier) to slow the rate of degradation.
-
Solvent Purity: When making solutions, use freshly distilled or sparged (degassed) solvents to remove dissolved oxygen.
Part 2: Troubleshooting Guide for Experimental Failures
This section focuses on specific experimental problems and provides actionable solutions.
Scenario 1: My reaction mixture turns dark brown/black upon adding reagents.
-
Probable Cause 1: Incompatible Oxidizing Reagents. You may be using a reagent that is directly oxidizing the unprotected amino group. Many common reagents are potent oxidants, including nitric acid, permanganates, and dichromates.[10][11] The amino group is a strong activating group, making the entire aromatic system electron-rich and highly susceptible to oxidation.[1]
-
Probable Cause 2: Air Oxidation Catalyzed by Reagents/Conditions. Some reagents, particularly Lewis acids or transition metals, can catalyze the oxidation of the aniline by dissolved oxygen in the solvent, especially when heated.
-
Solutions & Preventative Measures:
-
De-gas Your Solvents: Before starting the reaction, thoroughly de-gas all solvents by bubbling nitrogen or argon through them for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Run Under Inert Atmosphere: Ensure your reaction vessel is flushed with nitrogen or argon and maintained under a positive pressure of inert gas throughout the experiment.
-
Assess Reagent Compatibility: Review the literature for your intended reaction. If you are attempting a reaction known to be sensitive to electron-rich substrates (e.g., certain Friedel-Crafts or nitration reactions), the unprotected aniline is likely the point of failure.[12]
-
Implement a Protective Group Strategy: If the reaction conditions are inherently oxidative or incompatible with a free amino group, protection is not optional; it is a required step in the synthetic sequence. Proceed to Part 3.
-
Scenario 2: My yield is low, and the crude product is an inseparable mix of compounds.
-
Probable Cause: Unprotected Amino Group Interference. The nucleophilic and basic nature of the primary amino group is likely causing side reactions. For example, in an acylation reaction intended for another part of the molecule, the amino group may compete as a nucleophile. In acid-catalyzed reactions, the amino group will be protonated, forming an anilinium ion. This deactivates the ring and changes its directing effect from ortho-para to meta.[12]
-
Solution: A Robust Protective Group Strategy. Protecting the amino group temporarily converts it into a less reactive and non-basic functional group, allowing other transformations to proceed cleanly.[13] The key is to choose a protecting group that is stable to your reaction conditions but can be removed cleanly afterward.
Part 3: A Guide to Protective Group Strategy
Protecting the amino group involves converting it into a carbamate or an amide. This withdraws electron density from the nitrogen, drastically reducing its nucleophilicity, basicity, and susceptibility to oxidation.[14][15]
Choosing the Right Protecting Group
The choice of protecting group is dictated entirely by the conditions of your subsequent reaction steps. An "orthogonal" protection strategy, where the protection and deprotection conditions do not interfere with other functional groups, is critical for success.[13]
Caption: Decision tree for selecting an appropriate amino protecting group.
Comparison of Common Protecting Groups
| Feature | Boc (tert-Butoxycarbonyl) | Acetyl (Ac) |
| Structure | -NH-C(=O)O-tBu | -NH-C(=O)CH₃ |
| Protection Reagents | Di-tert-butyl dicarbonate ((Boc)₂O)[16] | Acetic anhydride or Acetyl chloride[17] |
| Typical Conditions | Base (e.g., Et₃N, DMAP, NaOH) in an organic solvent (e.g., DCM, THF) or water.[18][19] | Base (e.g., Pyridine, Et₃N) in an organic solvent.[15] |
| Stability | Excellent in basic, nucleophilic, and reductive conditions. Labile in acidic conditions.[16] | Excellent in acidic and reductive conditions. Labile in strongly basic or acidic hydrolysis conditions.[17] |
| Deprotection | Strong acid (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in Dioxane).[19] | Aqueous acid (e.g., HCl) or base (e.g., NaOH) with heating.[17] |
Experimental Protocols
Protocol A: Boc Protection of this compound
This protocol is ideal before performing reactions under basic, reductive, or nucleophilic conditions.
Caption: Standard workflow for Boc protection.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq.) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a base such as triethylamine (1.5 eq.) or 4-(dimethylamino)pyridine (DMAP) (catalytic amount, ~0.1 eq.).
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq.) to the stirred solution at room temperature.[19]
-
Stir the reaction for 2-12 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction with the organic solvent and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if needed.
Protocol B: Acetyl (Ac) Protection of this compound
This protocol is useful when subsequent steps involve strongly acidic conditions where a Boc group would be cleaved.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq.) in a solvent such as DCM or ethyl acetate.
-
Add a base, typically pyridine (2.0 eq.), to act as a catalyst and acid scavenger.[15]
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Perform an aqueous workup, washing with dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acetylated product.
By implementing these robust protection strategies, you can effectively prevent the undesired oxidation of the amino group, leading to cleaner reactions, higher yields, and more reliable scientific outcomes.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 11. Oxidizing Agents [tigerweb.towson.edu]
- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(4-amino-2-fluorophenyl)acetate
Welcome to the technical support resource for the synthesis of Ethyl 2-(4-amino-2-fluorophenyl)acetate. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. We will delve into the underlying chemical principles, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure a robust, safe, and efficient synthesis.
The primary industrial route to aromatic amines like this compound is the catalytic hydrogenation of the corresponding nitroarene precursor, Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.[1][2] This transformation, while conceptually straightforward, presents several challenges during scale-up, including reaction control, impurity profiling, and product isolation. This document provides a comprehensive framework for addressing these issues.
Section 1: Synthetic Pathway Overview
The most common and scalable method for preparing the target compound is the selective reduction of the nitro group of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate. Catalytic transfer hydrogenation or direct hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is the industry standard.[2][3]
Caption: Primary synthetic route to this compound.
Section 2: Troubleshooting Guide
This section addresses specific, frequently encountered problems during the synthesis in a question-and-answer format.
Problem 1: Low or Incomplete Conversion
Q: My catalytic hydrogenation of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is stalling. TLC/HPLC analysis shows significant starting material remaining even after extended reaction times. What are the potential causes and solutions?
A: Incomplete conversion is a common scale-up challenge often linked to catalyst activity or mass transfer limitations.
-
Cause 1: Catalyst Deactivation/Poisoning: The palladium catalyst is sensitive to poisons. Sulfur (from reagents or equipment), halides (if excess is present), or strongly coordinating species can irreversibly bind to the catalyst's active sites.
-
Solution: Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 5 wt% to 10 wt%) may help, but it's preferable to identify and eliminate the source of the poison. A pre-treatment of the starting material with activated carbon can sometimes remove trace impurities.
-
-
Cause 2: Poor Hydrogen Mass Transfer: On a larger scale, ensuring efficient contact between the hydrogen gas, the liquid phase (substrate in solvent), and the solid catalyst is critical.
-
Solution:
-
Agitation: Increase the stirring rate to improve the dispersion of the catalyst and enhance the gas-liquid interface. Ensure the reactor's agitator is designed for efficient solid suspension and gas dispersion.
-
Hydrogen Pressure: Increasing the hydrogen pressure (within the safety limits of your equipment) increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A modest increase (e.g., from 25°C to 40°C) may be beneficial.
-
-
-
Cause 3: Water Content: While some water is often tolerated, excess water in the reaction medium can sometimes slow down the reaction rate on a Pd/C surface.
-
Solution: Use anhydrous solvents and ensure the starting material is dry.
-
Problem 2: Formation of Key Impurities
Q: I'm observing several byproducts in my crude product mixture. What are these impurities, and how can I minimize their formation?
A: The reduction of nitroarenes can proceed through several intermediates.[3] Incomplete reduction or side reactions can lead to a complex impurity profile.
-
Common Impurities: The most common impurities are nitroso, hydroxylamine, azo, and azoxy compounds, which arise from partial reduction. Additionally, hydrodehalogenation (loss of the fluorine atom) can occur under harsh conditions.
Caption: Potential side reaction pathways during nitroarene reduction.
-
Minimization Strategy:
-
Control Temperature: Overheating can promote the formation of dimeric species (azo/azoxy) and dehalogenation. Maintain a controlled temperature, typically between 25-50°C.
-
Sufficient Hydrogen: Ensure a continuous and sufficient supply of hydrogen. A lack of hydrogen can cause intermediates like hydroxylamine to accumulate and react with other species.[3]
-
Catalyst Choice: For substrates prone to dehalogenation, catalysts with lower activity or specific modifiers are sometimes used, although 5% or 10% Pd/C is standard.
-
Reaction Time: Do not prolong the reaction unnecessarily after full conversion is achieved, as this increases the risk of dehalogenation.
-
Problem 3: Difficult Product Isolation and Purification
Q: The work-up is messy. Filtering the palladium catalyst is slow, and my product is difficult to purify, leading to significant yield loss. What is a robust procedure for isolation?
A: A well-planned work-up and purification strategy is essential for high yield and purity on a large scale.
-
Catalyst Filtration:
-
Safety First: Palladium on carbon can be pyrophoric, especially after use when it is dry and exposed to air. Never let the catalyst dry completely in the open.
-
Procedure: After the reaction, the atmosphere should be purged with an inert gas like nitrogen. The catalyst can be filtered through a pad of a filter aid like Celite®. The filter cake should be washed with the reaction solvent (e.g., methanol or ethyl acetate) to recover all the product. The wet catalyst cake should be immediately transferred to a container with water for safe storage and disposal.
-
-
Purification Strategy:
-
Recrystallization vs. Chromatography: While column chromatography is effective at the lab scale, it is often not economically viable for large-scale production.[4] Developing a robust recrystallization procedure is highly preferred.
-
Solvent Selection for Recrystallization: The ideal solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. A common starting point for anilines is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or toluene).
-
Procedure: After filtration of the catalyst, the solvent is typically removed under reduced pressure. The resulting crude oil or solid is then dissolved in a minimal amount of a suitable hot solvent (or solvent mixture). The solution is allowed to cool slowly to induce crystallization, then cooled further in an ice bath to maximize recovery. The resulting crystals are collected by filtration and dried.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the recommended catalyst and loading for the hydrogenation? A: A 5% or 10% Palladium on Carbon (Pd/C) catalyst is the standard choice. A loading of 1-5 mol% of palladium relative to the substrate is a typical starting point. For scale-up, catalyst loading is often described by weight; 5-10 wt% (e.g., 5-10g of catalyst per 100g of substrate) is common.
Q: Which solvents are most suitable for this reaction? A: Alcohols like methanol (MeOH) and ethanol (EtOH) are excellent choices due to their good dissolving power for the substrate and product, and their ability to participate in the hydrogen transfer mechanism on the catalyst surface. Ethyl acetate (EtOAc) is also widely used and can simplify the work-up as it is often used for extraction.
Q: What are the key safety considerations for catalytic hydrogenation on a large scale? A:
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All equipment must be properly grounded and purged with inert gas (N₂ or Ar) before and after the reaction.
-
Pyrophoric Catalyst: As mentioned, spent Pd/C catalyst can ignite spontaneously in air. It must be handled wet and under an inert atmosphere.
-
Exothermic Reaction: The reduction of a nitro group is highly exothermic. The reaction must be cooled, and the addition of hydrogen or the substrate should be controlled to manage the heat output, especially on a large scale.
Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is a quick method for qualitative monitoring. For quantitative analysis and accurate impurity profiling, High-Performance Liquid Chromatography (HPLC) is the preferred method. A sample can be taken from the reaction mixture, filtered to remove the catalyst, and injected into the HPLC. The disappearance of the starting material peak and the appearance of the product peak indicate reaction progress.
Section 4: Detailed Experimental Protocol (Illustrative 100g Scale)
This protocol is for illustrative purposes and should be adapted and optimized based on your specific equipment and safety procedures.
Reaction: Catalytic Hydrogenation of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate
-
Reactor Preparation: A suitable hydrogenation reactor (e.g., a Parr autoclave) is charged with Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (100 g, 0.41 mol) and Methanol (1000 mL).
-
Catalyst Addition: Under a nitrogen atmosphere, 5% Pd/C (5.0 g, 5 wt%) is carefully added as a slurry in a small amount of methanol. Caution: Handle the catalyst under an inert atmosphere.
-
Hydrogenation: The reactor is sealed and purged three times with nitrogen, followed by three purges with hydrogen gas. The reactor is then pressurized with hydrogen to 50 psi (approx. 3.4 bar).
-
Reaction Execution: The mixture is stirred vigorously at room temperature (20-25°C). The reaction is exothermic, and the temperature may rise. Use cooling to maintain the temperature below 40°C. Hydrogen uptake is monitored via the pressure gauge. The reaction is typically complete in 4-8 hours.
-
Reaction Monitoring: Progress is monitored by HPLC until the starting material is <1% of the total peak area.
-
Work-up:
-
Once complete, the hydrogen supply is stopped, and the reactor is purged three times with nitrogen.
-
The reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with methanol (2 x 100 mL). Caution: Keep the catalyst cake wet at all times.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product as an oil or solid.
-
-
Purification (Recrystallization):
-
The crude product is transferred to a flask with a reflux condenser. Ethyl acetate (approx. 150 mL) is added, and the mixture is heated until the solid dissolves completely.
-
Heptane (approx. 300 mL) is added slowly to the hot solution until turbidity is observed.
-
The mixture is allowed to cool slowly to room temperature, then further cooled in an ice bath for 1-2 hours.
-
The resulting crystals are collected by vacuum filtration, washed with a cold 1:3 mixture of ethyl acetate/heptane, and dried under vacuum to afford this compound as a solid. (Expected Yield: 80-90%).
-
Section 5: Data Summary & Visualization
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | Catalyst poisoning, poor H₂ mass transfer, low H₂ pressure. | Use high-purity reagents, increase catalyst loading, improve agitation, increase H₂ pressure. |
| Impurity Formation | Uncontrolled exotherm, insufficient H₂ supply, prolonged reaction. | Maintain temperature < 50°C, ensure adequate H₂ supply, monitor reaction to avoid over-running. |
| Difficult Filtration | Fine catalyst particles clogging the filter. | Use a filter aid like Celite®; perform filtration under an inert atmosphere. |
| Low Purity/Yield | Inefficient purification method. | Develop a robust recrystallization protocol; select an appropriate anti-solvent system. |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst | 5% or 10% Pd/C | Standard, efficient, and well-understood catalyst for nitro reductions.[5] |
| Catalyst Loading | 1-5 mol% (Pd) or 5-10 wt% | Balances reaction speed with cost and ease of removal. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Good solubility for reactants and products. |
| Temperature | 25 - 50 °C | Provides a reasonable reaction rate without promoting significant side reactions. |
| H₂ Pressure | 40 - 100 psi (3-7 bar) | Sufficient driving force for the reaction; higher pressures can increase rate but also dehalogenation risk. |
digraph "Troubleshooting_Tree" { graph [nodesep=0.4, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"]; decision [shape=diamond, fillcolor="#FBBC05"]; result [shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; issue [shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];start [label="Reaction Start"]; check_conversion [label="Monitor by HPLC.\nIs conversion >99%?", shape=diamond, fillcolor="#FBBC05"]; incomplete [label="Incomplete Conversion", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; check_impurities [label="Check Impurity Profile", shape=diamond, fillcolor="#FBBC05"]; complete [label="Proceed to Work-up", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; subgraph "cluster_troubleshooting" { label = "Troubleshooting Path"; style = "dashed"; color = "#5F6368"; cause1 [label="Suspect Catalyst Poisoning?"]; cause2 [label="Suspect Mass Transfer?"]; cause3 [label="High levels of\n Azo/Azoxy/Dehalogenation?"]; solution1 [label="Increase Catalyst Loading\nUse Purified Reagents"]; solution2 [label="Increase Agitation\nIncrease H₂ Pressure"]; solution3 [label="Lower Temperature\nEnsure Constant H₂ Supply"]; } start -> check_conversion; check_conversion -> complete [label="Yes"]; check_conversion -> incomplete [label="No"]; incomplete -> cause1; cause1 -> solution1; incomplete -> cause2; cause2 -> solution2; complete -> check_impurities; check_impurities -> cause3 [label="Yes"]; check_impurities -> result [label="No\n(Profile acceptable)"]; cause3 -> solution3;
}
Caption: Decision tree for troubleshooting the catalytic hydrogenation process.
References
Technical Support Center: Purification of Commercial Ethyl 2-(4-amino-2-fluorophenyl)acetate
Welcome to the technical support center for the purification of commercial Ethyl 2-(4-amino-2-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. The following question-and-answer format directly addresses specific challenges, providing not just procedural steps but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My commercial this compound has a yellow or brownish tint. What causes this discoloration and how can I remove it?
A1: Cause of Discoloration and Decolorization Strategy
The characteristic yellow or brown discoloration in aromatic amines like this compound is almost always due to the presence of oxidized impurities. The primary amino group is susceptible to air oxidation, which forms highly colored polymeric or quinone-like species, even in trace amounts.
Troubleshooting Workflow: Decolorization
Caption: Workflow for the decolorization of this compound.
Detailed Protocol: Activated Charcoal Treatment
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Charcoal Addition: Add activated charcoal (typically 1-5% w/w of the crude product).
-
Stirring: Stir the suspension at room temperature for 30-60 minutes. Gentle warming can sometimes improve efficiency, but avoid high temperatures to prevent solvent loss and potential degradation.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the activated charcoal. The filtrate should be colorless.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the decolorized product, which can then be further purified.
Q2: I'm struggling to remove a persistent impurity that has a similar polarity to my product. What purification strategy is most effective?
A2: Leveraging Chemical Properties for Separation: Acid-Base Extraction
When dealing with impurities of similar polarity, exploiting differences in chemical reactivity is key. Since this compound has a basic amino group, acid-base extraction is a powerful technique to separate it from neutral or acidic impurities. The estimated pKa of the anilinium ion of structurally similar fluoroanilines is around 3-4, allowing for straightforward protonation with dilute acid.
Troubleshooting Workflow: Acid-Base Extraction
Caption: Workflow for purification using acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic product will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Layer Separation: Separate the two layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH (aq) with stirring until the solution is basic (pH > 9, check with pH paper). The protonated amine will be neutralized and precipitate or oil out.
-
Back Extraction: Extract the basified aqueous layer with fresh ethyl acetate or dichloromethane (repeat 2-3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
Q3: My attempts at recrystallization have resulted in an oil or very low yield. How can I select the right solvent system?
A3: Systematic Approach to Recrystallization Solvent Selection
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A systematic screening of solvents is the most effective approach.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/Mixture | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good starting point for moderately polar compounds. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, can offer different solubility profiles. |
| Ethyl Acetate/Hexane | Polar Aprotic / Nonpolar | 77 / 69 | A versatile mixture. Dissolve in hot ethyl acetate and add hexane as an anti-solvent until turbidity appears, then cool slowly. |
| Toluene | Nonpolar Aromatic | 111 | Can be effective for aromatic compounds. |
| Water | Very Polar Protic | 100 | Unlikely to be a good single solvent, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Detailed Protocol: Recrystallization
-
Solvent Screening: In a small test tube, add a small amount of your crude product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: Once a suitable solvent or solvent system is identified, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q4: During column chromatography on silica gel, my product is streaking badly and the yield is poor. What is happening and how can I fix it?
A4: Mitigating Strong Interactions with Silica Gel
The basicity of the aniline's amino group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1] This can cause irreversible adsorption, leading to streaking and low recovery.
Troubleshooting Strategies for Column Chromatography
-
Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.[1]
-
Use of an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Amine-Functionalized Silica: This stationary phase has a basic surface, which minimizes the strong interactions with basic analytes, often leading to better peak shapes and recovery.[1]
-
Table 2: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System (starting point) | Gradient |
| Silica Gel | Hexane/Ethyl Acetate with 0.5% Triethylamine | Start with 95:5 and gradually increase the proportion of Ethyl Acetate. |
| Neutral Alumina | Hexane/Ethyl Acetate | Start with 98:2 and gradually increase the proportion of Ethyl Acetate. |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate | Start with 98:2 and gradually increase the proportion of Ethyl Acetate. |
Detailed Protocol: Column Chromatography on Silica Gel with Triethylamine
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% triethylamine).
-
Column Packing: Pack the column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column. Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel.
-
Elution: Start the elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Potential Impurities and their Origin
Understanding the potential impurities is crucial for selecting the appropriate purification strategy. Based on common synthetic routes, the following impurities may be present in commercial this compound:
-
Starting Materials: Unreacted starting materials such as 2-fluoro-4-nitrophenylacetic acid or its ethyl ester.
-
Byproducts of Nitro Reduction: Incomplete reduction can leave the corresponding nitro compound. Other byproducts can form depending on the reducing agent used.
-
Oxidation Products: As mentioned, the amino group is prone to oxidation, leading to colored impurities.
-
Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions at elevated temperatures.
Analytical Methods for Purity Assessment
To effectively troubleshoot your purification, it is essential to have reliable analytical methods to assess the purity of your starting material and purified product.
-
Thin Layer Chromatography (TLC): An excellent technique for rapid analysis of reaction progress and for identifying suitable solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a buffer or modifier like formic acid or triethylamine) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
By understanding the nature of potential impurities and applying the appropriate purification and analytical techniques, you can effectively obtain high-purity this compound for your research and development needs.
References
Technical Support Center: Alternative Workup Procedures for Reactions Involving Ethyl 2-(4-amino-2-fluorophenyl)acetate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-(4-amino-2-fluorophenyl)acetate and its derivatives. As a Senior Application Scientist, I've seen firsthand how the unique properties of this aniline-containing compound can present challenges during the reaction workup phase. The goal of this guide is to provide you with not just alternative protocols, but also the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
The primary challenge stems from the basicity of the aromatic amino group. While this property is a useful handle for separation, it can also lead to unintended product loss if your desired molecule shares this basicity. This guide addresses the most common issues and provides field-proven alternative procedures.
Troubleshooting Guide: Common Workup Issues
Q1: I'm losing my product during the workup. My standard acidic wash with 1M HCl to remove a basic starting material resulted in a very low yield. What is happening?
A1: This is a classic and frequent issue when the desired product contains a basic functional group, such as the aniline moiety in this compound.
The Underlying Cause: The acidic wash is designed to protonate basic impurities, forming water-soluble ammonium salts that partition into the aqueous layer.[1][2] However, your product, this compound, is also basic and will be protonated under these conditions. Consequently, both your product and the impurity are extracted from the organic phase, leading to significant yield loss.[2]
The diagram below illustrates this common pitfall where the desired product is unintentionally washed away with the impurities.
References
Validation & Comparative
A Comprehensive Guide to the 1H NMR Validation of Ethyl 2-(4-amino-2-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation of chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a detailed framework for the validation of Ethyl 2-(4-amino-2-fluorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical agents, using 1H NMR spectroscopy. As a Senior Application Scientist, this document synthesizes technical protocols with practical insights, ensuring scientific rigor and trustworthiness in your analytical validation.
The Structural Blueprint: Predicted 1H NMR Spectrum
At the heart of NMR-based validation lies a comparison between an experimentally acquired spectrum and a reference. In the absence of a commercially available, certified reference spectrum for this compound, we must rely on a meticulously predicted spectrum derived from established principles of NMR spectroscopy and data from analogous structures.
The structure of this compound dictates a specific set of proton environments, each giving rise to a distinct signal in the 1H NMR spectrum. The ethyl ester moiety will exhibit a characteristic triplet and quartet, while the substituted phenyl ring will present a more complex pattern influenced by the fluorine and amino substituents.
Predicted 1H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH3 (Ethyl) | ~1.25 | Triplet (t) | 3H | ~7.1 |
| -CH2- (Phenyl) | ~3.60 | Singlet (s) | 2H | - |
| -NH2 | ~3.80 | Broad Singlet (br s) | 2H | - |
| -O-CH2- (Ethyl) | ~4.15 | Quartet (q) | 2H | ~7.1 |
| Aromatic H | ~6.4-7.0 | Multiplet (m) | 3H | Various H-H and H-F couplings |
Note: Predicted chemical shifts are based on typical values for similar functional groups and substituent effects. The exact positions of the aromatic protons are complex due to second-order effects and through-space couplings with the fluorine atom. The NH2 signal is often broad and its chemical shift is highly dependent on solvent and concentration.
The Litmus Test: A Validated Experimental Protocol
Acquiring a high-quality 1H NMR spectrum is the foundation of reliable validation. The following protocol is designed to ensure reproducibility and accuracy, adhering to principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]
Part 1: Sample Preparation
The homogeneity of the sample is critical for obtaining sharp, well-resolved NMR signals.[6][7][8][9]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice. If the compound is not soluble, deuterated dimethyl sulfoxide (DMSO-d6) or methanol (CD3OD) can be used. The choice of solvent will affect the chemical shifts, particularly for the labile -NH2 protons.[10]
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[7]
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Homogenization: Gently invert the capped NMR tube several times to ensure a homogeneous solution.
Part 2: NMR Data Acquisition
The following parameters are a starting point and may require optimization based on the specific instrument and sample.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the aromatic region.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A range of -2 to 12 ppm is usually sufficient to cover all proton signals.
-
Part 3: Data Processing
Proper processing of the raw free induction decay (FID) data is crucial for accurate interpretation.[11][12][13]
-
Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Peak Picking: Identify the precise chemical shift of each peak maximum.
The Verdict: Comparing Experimental Data to the Reference
The validation of this compound is achieved by a systematic comparison of the processed experimental spectrum with the predicted reference data.
Key Validation Points:
-
Chemical Shift Correlation: The chemical shifts of the experimental signals should closely match the predicted values. Minor deviations are expected due to solvent effects and concentration.
-
Multiplicity Analysis: The splitting patterns (singlet, doublet, triplet, quartet, multiplet) must be consistent with the predicted multiplicities based on the number of neighboring protons (the n+1 rule).[14] The aromatic protons will exhibit complex splitting due to both proton-proton and proton-fluorine couplings.[15][16][17][18]
-
Integration Verification: The relative ratios of the integrated areas must correspond to the number of protons in each environment (e.g., 3:2:2:2:3 for the -CH3, -CH2-, -NH2, -O-CH2-, and aromatic protons, respectively).
-
Impurity Assessment: The spectrum should be free from significant signals that cannot be attributed to the target molecule, the solvent, or the internal standard.
Beyond the Ideal: Identifying Potential Impurities
A crucial aspect of validation is the identification of potential impurities. While a comprehensive list of impurities is dependent on the specific synthetic route, some common possibilities include:
-
Starting Materials: Residual starting materials used in the synthesis.
-
Reagents: Traces of reagents used in the reaction.
-
By-products: Isomeric by-products or products of side reactions. For instance, incomplete fluorination or amination could lead to related structures.
-
Solvents: Residual solvents from the reaction or purification process.
The presence of unexpected signals in the 1H NMR spectrum should prompt further investigation, potentially using other analytical techniques such as mass spectrometry or chromatography, to identify the nature of the impurities.
Conclusion
The validation of this compound by 1H NMR spectroscopy is a robust method for confirming its chemical identity and purity. By following a systematic approach that includes careful sample preparation, optimized data acquisition, and rigorous data analysis, researchers can have high confidence in the structural integrity of this important pharmaceutical intermediate. While a predicted spectrum serves as a valuable reference, the ultimate goal should be to compare experimental data against a spectrum from a certified analytical standard whenever one becomes available. This guide provides the foundational knowledge and practical steps to perform a thorough and scientifically sound 1H NMR validation.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. casss.org [casss.org]
- 5. database.ich.org [database.ich.org]
- 6. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 7. organomation.com [organomation.com]
- 8. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 13. swarthmore.edu [swarthmore.edu]
- 14. acdlabs.com [acdlabs.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. eclass.uoa.gr [eclass.uoa.gr]
A Technical Guide to Ethyl 2-(4-amino-2-fluorophenyl)acetate: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Aniline derivatives, in particular, have long served as a cornerstone in the synthesis of a vast array of pharmaceuticals, prized for their versatility in forming complex molecular architectures.[1][2] This guide provides an in-depth comparative analysis of Ethyl 2-(4-amino-2-fluorophenyl)acetate, a specialized aniline derivative, contextualizing its utility against other common aniline-based synthons for researchers, scientists, and drug development professionals. We will explore its unique structural features, predict its reactivity based on established chemical principles, and provide a framework for its potential applications, supported by a discussion of relevant experimental methodologies.
The Aniline Motif in Drug Discovery: A Double-Edged Sword
Anilines are foundational scaffolds in the synthesis of numerous drugs, including analgesics, antimalarials, and sulfonamide antibiotics.[2][3] Their reactivity and structural adaptability make them ideal starting points for creating diverse molecular libraries aimed at specific biological targets.[1] However, the inclusion of an aniline moiety is not without its challenges. Issues of metabolic instability and potential toxicity are well-documented, often necessitating careful structural modifications to optimize a drug candidate's pharmacokinetic and safety profile.[4][5] The strategic placement of substituents on the aniline ring is a key strategy to modulate these properties.
Profiling this compound: Structure and Predicted Properties
This compound is a substituted aniline that presents a unique combination of functional groups poised to influence its chemical behavior.
Structural Features:
-
Aniline Core: Provides the fundamental amino group for a wide range of chemical transformations.
-
Ortho-Fluoro Substituent: The fluorine atom at the 2-position introduces strong electron-withdrawing inductive effects and steric bulk in proximity to the amino group.
-
Ethyl Phenylacetate Moiety: The ester-containing side chain at the 5-position offers a site for further chemical modification and can influence the overall polarity and solubility of the molecule.
Predicted Physicochemical Properties and Reactivity
The ortho-fluoro group is expected to significantly impact the basicity and nucleophilicity of the amino group. The strong electron-withdrawing nature of fluorine will decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted aniline.[6] Furthermore, the presence of a substituent at the ortho position can lead to steric hindrance, a phenomenon known as the "ortho effect," which can further decrease basicity by impeding the approach of a proton to the lone pair of the amino group.[7][8]
The ethyl acetate group attached to the phenyl ring via a methylene bridge is primarily an electron-withdrawing group, though its effect on the amino group at the 4-position is electronically transmitted through the aromatic ring. This will further contribute to a lower basicity compared to aniline.
Comparative Analysis with Other Aniline Derivatives
To better understand the potential advantages and disadvantages of using this compound, a comparison with other common aniline derivatives is instructive.
| Aniline Derivative | Key Structural Features | Predicted Basicity (pKa of conjugate acid) | Predicted Reactivity in Electrophilic Aromatic Substitution | Potential Applications in Drug Synthesis |
| Aniline | Unsubstituted aromatic amine | ~4.6 | Highly activated, ortho- and para-directing | Precursor for a wide range of pharmaceuticals.[2] |
| 4-Fluoroaniline | Para-fluoro substituent | ~4.7 | Activated, ortho- and para-directing | Used in the synthesis of various therapeutic agents.[5] |
| 2-Fluoroaniline | Ortho-fluoro substituent | ~3.2 | Deactivated compared to aniline, complex directing effects | Intermediate for pharmaceuticals and agrochemicals.[9][10] |
| 4-Aminophenylacetic acid | Para-acetic acid substituent | ~4.4 | Activated, ortho-directing | Building block for peptides and other bioactive molecules.[11][12][13] |
| This compound | Ortho-fluoro and meta-ethyl acetate substituents | Predicted to be significantly lower than aniline (<3) | Deactivated ring, directing effects influenced by both substituents | Potential for creating highly functionalized, metabolically stable drug candidates. |
Table 1: Comparative properties of this compound and other common aniline derivatives. Predicted pKa values are based on the electronic and steric effects of the substituents.
The lower predicted basicity of this compound suggests it will be less prone to forming salts under physiological conditions, which could influence its bioavailability. The deactivated aromatic ring will require more forcing conditions for electrophilic substitution reactions, potentially offering greater selectivity in complex syntheses. The presence of both a fluorine atom and an ester group provides multiple handles for diversification in a lead optimization campaign. The introduction of fluorine is a well-established strategy to enhance metabolic stability and binding affinity of drug candidates.[14]
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for similar compounds, such as the synthesis of Ethyl-2-(4-aminophenoxy)acetate.[13][15]
Reaction Scheme:
Figure 1: Proposed synthetic pathway for this compound.
Step-by-Step Protocol:
-
Bromination of 2-Fluoro-4-nitrotoluene: 2-Fluoro-4-nitrotoluene is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux. This will selectively brominate the methyl group to afford 1-(bromomethyl)-2-fluoro-4-nitrobenzene.
-
Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate: The resulting benzylic bromide is then reacted with sodium ethoxide (NaOEt) in ethanol. The ethoxide acts as a nucleophile, displacing the bromide to form the ethyl ether, which will then undergo a rearrangement or subsequent reaction to form the phenylacetate. A more direct approach would be the reaction of the benzylic bromide with the sodium salt of ethyl malonate followed by hydrolysis and decarboxylation.
-
Reduction of the Nitro Group: The nitro group of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is then reduced to the corresponding amine. A common and effective method is the use of iron powder in the presence of a mild acid like ammonium chloride in a mixture of ethanol and water.[13][15] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.
-
Purification: The final product, this compound, can be purified by column chromatography on silica gel.
Representative Application: Synthesis of a Benzimidazole Derivative
Aniline derivatives are frequently used in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[16] The following is a general protocol for the condensation of an o-phenylenediamine with an aldehyde, which could be adapted for this compound if it were a 1,2-diamine. As it is a 1,4-diamine, it would be more suitable for the synthesis of other heterocyclic systems. However, for illustrative purposes of a common aniline reaction, a benzimidazole synthesis is provided.
Reaction Workflow:
Figure 2: General workflow for the synthesis of benzimidazole derivatives from o-phenylenediamines.
Conclusion and Future Outlook
This compound represents a promising, albeit underexplored, building block for drug discovery. Its unique substitution pattern, featuring an ortho-fluoro group and an ethyl phenylacetate moiety, suggests a reactivity profile that is distinct from more common aniline derivatives. The predicted decrease in basicity and the deactivation of the aromatic ring could offer advantages in terms of metabolic stability and synthetic selectivity. The presence of multiple functional groups provides ample opportunities for the generation of diverse chemical libraries.
While direct comparative experimental data is currently lacking, the principles of physical organic chemistry provide a solid foundation for predicting its behavior and guiding its application in medicinal chemistry programs. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl Phenylacetate | Sweet Floral Aroma Chemical Supplier [chemicalbull.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. EP0161482A1 - Fluorinated aniline derivatives and their use - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
A Researcher's Guide to Investigating the Biological Activity of Ethyl 2-(4-amino-2-fluorophenyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel Ethyl 2-(4-amino-2-fluorophenyl)acetate derivatives. Given the nascent stage of research into this specific chemical class, this document serves as a roadmap for pioneering investigations into their potential therapeutic applications. We will explore rationales for experimental design, detail robust screening protocols, and discuss potential structure-activity relationships based on analogous chemical scaffolds.
Introduction: The Therapeutic Potential of Fluorinated Anilines
Aniline and its derivatives are fundamental building blocks in medicinal chemistry, contributing to a wide array of pharmacologically active agents. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly modulate a molecule's biological properties, including metabolic stability, binding affinity, and membrane permeability. The core structure of this compound presents a versatile scaffold for the development of novel therapeutic candidates. The primary amino group offers a readily modifiable site for the introduction of diverse functionalities, allowing for the exploration of a broad chemical space and the potential for various biological activities, including anticancer and antimicrobial effects.
Proposed Synthetic Strategy
The synthesis of this compound derivatives can be approached through a multi-step process, starting from commercially available precursors. A plausible synthetic route is outlined below, based on established organic chemistry principles and similar reported syntheses of related aniline derivatives.
Synthesis of the Core Scaffold: this compound
A feasible approach to the core scaffold involves the reduction of a nitro group precursor. For instance, the synthesis could commence with the alkylation of 4-nitro-2-fluorophenol with ethyl bromoacetate to yield ethyl 2-(4-nitro-2-fluorophenoxy)acetate, followed by a reduction of the nitro group to an amine. However, for the direct phenylacetate, a more direct route from a substituted phenylacetic acid or through cross-coupling reactions might be devised by a skilled synthetic chemist.
Derivatization of the Amino Group
With the core scaffold in hand, the primary amino group can be derivatized to generate a library of novel compounds. Common derivatization strategies include:
-
Amide formation: Reaction with various acyl chlorides or carboxylic acids to form a diverse set of amides.
-
Schiff base formation: Condensation with a range of aldehydes or ketones.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Treatment with isocyanates or isothiocyanates.
The choice of reactants for derivatization should be guided by the desired physicochemical properties and potential biological targets.
A Comprehensive Biological Screening Cascade
A systematic approach to evaluating the biological activity of the synthesized derivatives is crucial. The following screening cascade is proposed to identify and characterize promising lead compounds.
In Vitro Cytotoxicity Screening
The initial assessment of anticancer potential involves screening the compounds against a panel of human cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[2]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[2][1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity Screening
The derivatives should also be evaluated for their potential as antimicrobial agents against a panel of pathogenic bacteria and fungi.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (a known antibiotic or antifungal) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanistic Studies for Promising Leads
For compounds that exhibit significant activity in the initial screens, further mechanistic studies are warranted.
Many anticancer agents exert their effects by inducing programmed cell death (apoptosis).
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Based on the chemical structure of the derivatives, specific enzyme targets can be hypothesized and tested. For example, some aniline derivatives are known to inhibit protein kinases.
Structure-Activity Relationship (SAR) Analysis
A critical aspect of this research will be to establish a clear structure-activity relationship. By comparing the biological activity of different derivatives, researchers can identify the key structural features that contribute to potency and selectivity. For example, the electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents on the amide, Schiff base, or other functionalities will likely have a significant impact on activity.
Visualizing the Research Workflow
The following diagrams illustrate the proposed workflow for this research program.
Caption: Proposed synthetic workflow for generating a library of this compound derivatives.
Caption: A comprehensive screening cascade for the biological evaluation of synthesized derivatives.
Conclusion
The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. This guide provides a foundational strategy for the synthesis, screening, and mechanistic evaluation of this novel class of compounds. By employing a systematic and rigorous approach, researchers can unlock the therapeutic potential of these molecules and contribute to the development of next-generation medicines.
References
comparative study of different synthetic routes to Ethyl 2-(4-amino-2-fluorophenyl)acetate
A Comparative Guide to the Synthetic Routes of Ethyl 2-(4-amino-2-fluorophenyl)acetate
Introduction: this compound is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the fluoro, amino, and ethyl acetate moieties on the phenyl ring presents unique synthetic challenges and opportunities. The efficiency, scalability, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers in academic and industrial settings. This guide provides an in-depth comparative analysis of the two most prevalent synthetic pathways to this valuable compound: the classical Nitro-Reduction Pathway and the modern Palladium-Catalyzed Amination Pathway. We will dissect each route, providing detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective merits and drawbacks to empower chemists to make informed decisions for their specific applications.
Route A: The Nitro-Reduction Pathway
This classical approach is a robust and time-tested method that relies on well-understood, fundamental organic transformations. The core strategy involves introducing a nitro group onto the aromatic ring, which acts as a masked amino group. This nitro-substituted intermediate is then subjected to reduction in the final step to unveil the target primary amine.
Strategic Overview
The synthesis begins with a commercially available precursor, 2-fluorophenylacetic acid. The key transformations involve:
-
Electrophilic Nitration: Introduction of a nitro group at the C4 position, para to the fluorine atom. The directing effects of the ortho-fluoro (ortho, para-directing) and the meta-directing acetic acid side chain favor the desired 4-nitro isomer.
-
Fischer Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.
-
Nitro Group Reduction: The final and critical step, converting the nitro group to the amine. Several reduction methods are available, each with distinct advantages concerning selectivity, safety, and workup.
Workflow Diagram
Caption: Workflow for the Nitro-Reduction Pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(2-Fluoro-4-nitrophenyl)acetic Acid
-
To a stirred solution of concentrated sulfuric acid (150 mL) cooled to 0°C, slowly add 2-fluorophenylacetic acid (50 g, 0.32 mol).
-
Maintain the temperature below 5°C while slowly adding a pre-cooled mixture of concentrated nitric acid (30 mL) and concentrated sulfuric acid (30 mL) dropwise over 2 hours.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to yield 2-(2-fluoro-4-nitrophenyl)acetic acid as a pale yellow solid.
Step 2: Synthesis of Ethyl 2-(2-Fluoro-4-nitrophenyl)acetate
-
In a round-bottom flask, suspend 2-(2-fluoro-4-nitrophenyl)acetic acid (50 g, 0.25 mol) in absolute ethanol (250 mL).
-
Add concentrated sulfuric acid (5 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (300 mL) and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester, which can be used in the next step without further purification.
Step 3: Synthesis of this compound (via Fe/NH₄Cl Reduction)
-
To a vigorously stirred suspension of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (45 g, 0.20 mol) in a mixture of ethanol (200 mL) and water (100 mL), add ammonium chloride (53.5 g, 1.0 mol).
-
Heat the mixture to 70-80°C.
-
Add iron powder (44.8 g, 0.80 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 90°C. The reaction is exothermic.
-
After the addition is complete, continue stirring at reflux for 3 hours until TLC indicates the complete consumption of the starting material.
-
Filter the hot reaction mixture through a pad of Celite®, washing the filter cake with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product. Purification can be achieved by column chromatography or crystallization.
Technical Discussion
The Nitro-Reduction pathway is a workhorse of industrial chemistry. The nitration step must be carefully temperature-controlled to prevent the formation of dinitro byproducts and ensure safety. The choice of reducing agent in the final step is a critical decision point.
-
Iron/NH₄Cl (or Acetic Acid): This is a cost-effective and scalable method.[1] The reaction is heterogeneous and proceeds via single electron transfer from the iron surface. It is generally safe and avoids the use of high-pressure hydrogen gas.[2] The workup, however, can be cumbersome due to the formation of iron sludge.
-
Catalytic Hydrogenation (H₂/Pd-C): This method offers high efficiency and a very clean reaction profile, often yielding a purer product with a simpler workup.[2][3] However, it requires specialized high-pressure hydrogenation equipment and careful handling of flammable hydrogen gas and the pyrophoric palladium catalyst. Furthermore, the catalyst can be sensitive to impurities.
| Parameter | Fe / NH₄Cl Reduction | H₂ / Pd-C Reduction |
| Yield | Good to Excellent (85-95%) | Excellent (>95%) |
| Purity | Good; may require chromatography | Excellent; often requires minimal purification |
| Safety | Generally safe, exothermic | Requires high-pressure setup; H₂ is flammable; Pd/C is pyrophoric |
| Cost | Low (Iron and NH₄Cl are inexpensive) | High (Palladium catalyst is expensive) |
| Scalability | Highly scalable; workup can be challenging | Scalable with proper engineering controls |
| Workup | Filtration of iron sludge, extraction | Simple filtration of catalyst |
Route B: The Palladium-Catalyzed Amination Pathway
This modern approach utilizes the power of transition-metal catalysis to construct the key aryl C-N bond directly. The Buchwald-Hartwig amination, a Nobel-prize-winning technology, is the cornerstone of this route.[4][5] It offers an elegant and often more direct path to the target molecule, avoiding the use of harsh nitrating conditions.
Strategic Overview
This synthesis begins with the same precursor, 2-fluorophenylacetic acid, but takes a divergent path:
-
Electrophilic Bromination: A bromine atom is installed at the C4 position. This halogen serves as the handle for the subsequent cross-coupling reaction.
-
Fischer Esterification: Similar to Route A, the carboxylic acid is converted to its ethyl ester.
-
Buchwald-Hartwig Amination: The aryl bromide is coupled with an ammonia source using a palladium catalyst and a specialized phosphine ligand to form the desired aniline derivative.[6][7]
Workflow Diagram
Caption: Workflow for the Palladium-Catalyzed Amination Pathway.
Detailed Experimental Protocols
Step 1 & 2: Synthesis of Ethyl 2-(4-Bromo-2-fluorophenyl)acetate
-
Protocols for the bromination of 2-fluorophenylacetic acid followed by esterification are standard procedures analogous to those described in Route A, substituting the nitration step with bromination using agents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).
Step 3: Synthesis of this compound
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand like XPhos (0.025 eq), and sodium tert-butoxide (1.4 eq).
-
Add a solution of Ethyl 2-(4-bromo-2-fluorophenyl)acetate (1.0 eq) in anhydrous toluene.
-
To this mixture, add the ammonia source. A common and effective source is benzophenone imine (1.2 eq), which serves as an ammonia surrogate.
-
Seal the flask and heat the reaction mixture to 100-110°C for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
If using benzophenone imine: Add 2M HCl and stir for 1 hour to hydrolyze the resulting imine. Neutralize with aqueous NaOH and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the pure this compound.
Technical Discussion
The success of the Buchwald-Hartwig amination is critically dependent on the careful selection of the reaction components.[7]
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand, is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential. They promote the key steps of the catalytic cycle: oxidative addition of the palladium(0) species into the C-Br bond and the final reductive elimination that forms the C-N bond and regenerates the catalyst.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or ammonia surrogate) to form the active nucleophile. Sodium tert-butoxide is the most commonly used base for this purpose.
-
Ammonia Source: Using gaseous ammonia directly is possible but technically challenging on a lab scale. Ammonia surrogates like benzophenone imine or protected amines are often used, which require an additional deprotection step.[6]
This route avoids harsh acidic nitrating conditions and often displays excellent functional group tolerance. However, the high cost of palladium catalysts and specialized ligands, along with the need for stringent inert atmosphere techniques, are significant considerations. Furthermore, for pharmaceutical applications, residual palladium must be removed to parts-per-million (ppm) levels, which can require additional purification steps.
| Parameter | Buchwald-Hartwig Amination |
| Yield | Good to Excellent (75-90% for the coupling step) |
| Purity | Good; almost always requires chromatography |
| Safety | Requires handling of air-sensitive reagents and pyrophoric bases (NaOtBu) |
| Cost | High (Palladium catalysts and phosphine ligands are very expensive) |
| Scalability | Scalable, but cost and catalyst removal are major factors |
| Workup | Can be complex depending on the ammonia source used |
Comparative Analysis
| Feature | Route A: Nitro-Reduction | Route B: Palladium-Catalyzed Amination |
| Overall Yield | Typically Moderate to Good | Typically Good |
| Number of Steps | 3 | 3 |
| Reagent Cost | Low to Moderate | High to Very High |
| Key Hazard | Nitration (highly exothermic, corrosive) | Air-sensitive/pyrophoric reagents, toxic metal catalyst |
| Scalability | Well-established for large scale | Feasible, but cost and metal removal are key challenges |
| Environmental Impact | Use of strong acids; potential for heavy metal waste (if using SnCl₂) or iron sludge | Use of precious metal catalyst; organic solvents |
| Simplicity | Uses classical, well-understood reactions | Requires specialized knowledge of organometallic chemistry and inert techniques |
Conclusion and Recommendations
The choice between the Nitro-Reduction Pathway and the Palladium-Catalyzed Amination Pathway for synthesizing this compound is a classic case of balancing traditional reliability against modern efficiency.
-
The Nitro-Reduction Pathway (Route A) is the preferred method for large-scale, cost-sensitive manufacturing. Its reliance on inexpensive reagents and well-established procedures makes it economically viable. The primary challenges are managing the safety of the nitration step and the waste stream from the reduction workup. For this route, reduction with iron powder is often favored on an industrial scale over catalytic hydrogenation due to lower cost and capital investment.[1]
-
The Palladium-Catalyzed Amination Pathway (Route B) offers a more elegant and often faster route for laboratory-scale synthesis, particularly when functional group tolerance is a concern or when trying to avoid harsh nitrating conditions. Its high cost and the need for specialized techniques and equipment make it less attractive for bulk production unless the overall yield and purity benefits outweigh these factors.
For drug development professionals and researchers, Route B may be ideal for rapidly accessing novel analogues for screening, while process chemists aiming for commercial production will likely invest in optimizing the more economical Route A.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Ethyl 2-(4-amino-2-fluorophenyl)acetate
This guide provides an in-depth, experience-driven framework for the validation of a new, stability-indicating High-Performance Liquid Chromatography (HPLC) method for Ethyl 2-(4-amino-2-fluorophenyl)acetate. As a critical intermediate in the synthesis of advanced pharmaceutical agents, ensuring the purity and stability of this compound is paramount. This document moves beyond rote procedural lists to explain the scientific rationale behind each validation step, offering a self-validating system rooted in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction: The Analytical Imperative for a Key Intermediate
This compound is a key building block in the development of novel therapeutics. Its molecular structure, featuring both an ester and an aromatic amine functional group, presents specific chemical liabilities. The ester is susceptible to hydrolysis, while the amino group is prone to oxidation. Consequently, a robust, validated analytical method is not merely a quality control requirement but a scientific necessity to ensure the integrity of the active pharmaceutical ingredient (API) synthesis pathway.
The method to be validated must be stability-indicating, meaning it can accurately and unequivocally measure the analyte of interest in the presence of its potential degradation products and process-related impurities.[3][4] This guide compares a newly developed reversed-phase HPLC (RP-HPLC) method against the rigorous validation criteria set forth by global regulatory bodies.
The Analytical Method: A Profile
Before validation, a suitable analytical method must be developed. Based on the physicochemical properties of the analyte, the following RP-HPLC method was established and will be the subject of our validation protocol.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/Vis or Photodiode Array (PDA) Detector | Standard instrumentation for pharmaceutical analysis. A PDA detector is preferred for peak purity analysis during specificity studies. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like the target analyte. |
| Mobile Phase | A: 0.02 M Potassium Phosphate Buffer (pH 6.0) B: Acetonitrile | A buffered aqueous phase controls the ionization state of the amine, ensuring reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient | 70% A to 30% A over 15 minutes | A gradient elution is chosen to ensure elution of the main analyte with a good peak shape while also separating potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | 245 nm | Wavelength selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
The Validation Master Plan: An Overview
The validation process is a systematic journey to prove that the analytical method is fit for its intended purpose.[2] Our approach is structured around the core validation characteristics outlined in the ICH Q2(R1) guideline.[1][5]
Caption: Overall workflow for the analytical method validation process.
Experimental Protocols & Acceptance Criteria
Here, we detail the experimental execution for each validation parameter.
Specificity (and Forced Degradation)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[6][7] Specificity is arguably the most critical validation parameter for a stability-indicating assay.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare the sample diluent (e.g., Mobile Phase A/B mixture).
-
Analyte Standard: Prepare a solution of this compound at the target concentration.
-
Impurity-Spiked Sample (if available): Spike the analyte solution with known process impurities at a relevant concentration (e.g., 0.5% of the analyte concentration).
-
-
Forced Degradation: Expose the analyte to stress conditions to intentionally produce degradation products.[8] The goal is to achieve 5-20% degradation of the active ingredient.[9][10]
-
Acid Hydrolysis: Add 1M HCl to the analyte solution and heat at 60°C for 4 hours. Neutralize with 1M NaOH before injection.
-
Base Hydrolysis: Add 1M NaOH to the analyte solution and heat at 60°C for 2 hours. Neutralize with 1M HCl before injection.
-
Oxidation: Add 3% H₂O₂ to the analyte solution and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid analyte in an oven at 105°C for 48 hours, then dissolve and analyze.
-
Photolytic Degradation: Expose the analyte solution to a light source providing UV and visible light (per ICH Q1B guidelines) for a defined period.
-
-
Analysis: Inject the blank, standard, impurity-spiked, and all stressed samples into the HPLC system.
-
Evaluation:
-
Assess the chromatograms for any interfering peaks at the retention time of the analyte in the blank and placebo samples.
-
In the stressed samples, verify that the analyte peak is well-resolved from all degradation product peaks.
-
Utilize a PDA detector to perform peak purity analysis on the analyte peak in both the standard and stressed samples.
-
Caption: Experimental design for specificity and forced degradation studies.
Acceptance Criteria:
| Test | Acceptance Criterion |
| Blank Interference | No significant peak at the retention time of the analyte. |
| Resolution | The resolution between the analyte peak and the closest eluting peak (impurity or degradant) should be ≥ 2.0. |
| Peak Purity | The peak purity index (from PDA analysis) for the analyte peak in stressed samples should pass the software's threshold (e.g., > 990), indicating no co-elution. |
Linearity & Range
Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte over a specified range.[11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[13]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of the analyte from a stock solution. For an assay, the range typically covers 80% to 120% of the target test concentration.[14]
-
Example concentrations: 80, 90, 100, 110, and 120 µg/mL.
-
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (r²).
-
Acceptance Criteria:
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.995[15] |
| Y-intercept | Should be close to zero, and the % offset should be statistically insignificant. |
| Visual Inspection | Data points should be distributed randomly around the regression line. |
| Range | The demonstrated linear range must cover the intended application (e.g., 80-120% for assay).[11] |
Accuracy
Objective: To assess the closeness of agreement between the value found and an accepted reference value.[13][16] Accuracy is typically determined by applying the method to samples of known concentration and calculating the percent recovery.[6]
Experimental Protocol:
-
Prepare Spiked Samples: Prepare a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 3 replicates each at 80%, 100%, and 120% of the target concentration).[6] This is done by spiking a known amount of analyte into a placebo or blank matrix.
-
Analysis: Analyze the spiked samples using the method.
-
Evaluation: Calculate the percent recovery for each sample using the formula:
-
% Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
Acceptance Criteria:
| Level | Acceptance Criterion |
| Assay (API) | Mean percent recovery should be within 98.0% to 102.0%.[14] |
| Precision of Recovery | The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%. |
Precision
Objective: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13][16] It is evaluated at two levels: Repeatability and Intermediate Precision.[17]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision:
-
Prepare a new set of six individual samples at 100% of the target concentration.
-
Analyze these samples on a different day, with a different analyst, or on a different instrument.
-
-
Evaluation: Calculate the mean, standard deviation, and RSD for both sets of measurements.
Acceptance Criteria:
| Precision Level | Acceptance Criterion (RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[18][19]
Experimental Protocol: There are several valid approaches. The method based on the standard deviation of the response and the slope of the calibration curve is common and statistically robust.[20]
-
Determine Slope (S): Use the slope from the linearity experiment.
-
Determine Standard Deviation of the Response (σ): This can be estimated from the standard deviation of the y-intercepts of regression lines or by analyzing a number of blank samples and calculating the standard deviation of the responses.
-
Calculation:
-
Verification (for LOQ): Prepare a standard at the calculated LOQ concentration and inject it multiple times (e.g., n=6). The precision (RSD) and accuracy (recovery) at this level should be acceptable (e.g., RSD ≤ 10%).
Acceptance Criteria:
| Parameter | Acceptance Criterion |
| LOD | The method should be able to visually distinguish the analyte peak from noise at this concentration (Signal-to-Noise ratio of ~3:1 is a good indicator).[18] |
| LOQ | The method must provide results with acceptable precision and accuracy at this concentration. |
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[21][22]
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary.
-
Introduce Variations: Make small, deliberate changes to these parameters one at a time or using a design of experiments (DoE) approach.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 5.8 and 6.2).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% organic modifier.
-
-
Analysis: Inject a standard solution and evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
Acceptance Criteria:
| Parameter | Acceptance Criterion |
| System Suitability | All system suitability parameters (e.g., resolution > 2.0, tailing factor ≤ 2.0) must pass under all varied conditions. |
| Result Impact | The variations should not significantly impact the quantitative results. |
Conclusion: A Validated Method for Confident Analysis
This comprehensive guide outlines a scientifically sound and regulatory-compliant approach to validating a stability-indicating HPLC method for this compound. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we establish a self-validating system. The causality behind each experimental choice is grounded in the need to understand and control for the chemical liabilities of the analyte. The successful completion of this validation protocol provides a high degree of assurance that the method is suitable for its intended purpose: to deliver reliable, accurate, and consistent data in a research and drug development environment.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. rjptonline.org [rjptonline.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. industrialpharmacist.com [industrialpharmacist.com]
- 13. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 14. assayprism.com [assayprism.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. wjarr.com [wjarr.com]
- 18. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 19. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis and Reactivity of Ethyl 2-(4-amino-2-fluorophenyl)acetate and Ethyl 2-(4-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final products. This guide provides an in-depth technical comparison of two key aniline derivatives: Ethyl 2-(4-amino-2-fluorophenyl)acetate and Ethyl 2-(4-aminophenyl)acetate. We will explore how the presence of an ortho-fluoro substituent fundamentally alters the reactivity of the aniline core, influencing common synthetic transformations and the design of experimental protocols.
Introduction: Structural and Electronic Profiles
At first glance, this compound and Ethyl 2-(4-aminophenyl)acetate appear to be closely related structures. Both possess a 4-aminophenylacetate scaffold, a common motif in medicinal chemistry. However, the introduction of a fluorine atom at the C2 position in the fluorinated analogue introduces significant electronic and steric changes that have profound implications for its synthetic utility.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl 2-(4-aminophenyl)acetate |
| Molecular Formula | C₁₀H₁₂FNO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 197.21 g/mol | 179.22 g/mol [1] |
| Appearance | Not specified | Pinkish-white to beige powder[2] |
| pKa (of conjugate acid) | ~3.2 - 4.99 (estimated based on 2-fluoroaniline)[3][4][5] | ~5.0 (estimated based on 4-ethylaniline)[6][7][8] |
The most striking difference lies in the basicity of the amino group, as indicated by the pKa of their conjugate acids. The strongly electron-withdrawing nature of the ortho-fluoro substituent in this compound significantly reduces the electron density on the nitrogen atom, making it a weaker base and a less potent nucleophile compared to its non-fluorinated counterpart.[3][4][5] This fundamental difference in electronic character is the primary driver of their divergent reactivity.
Comparative Reactivity in Key Synthetic Transformations
The differing nucleophilicity of the amino group in these two molecules directly impacts their performance in common synthetic reactions.
Amide Bond Formation: A Tale of Two Nucleophiles
Amide bond formation is a cornerstone of drug discovery and development. The reactivity of the aniline nitrogen is paramount in this transformation.
Due to the reduced nucleophilicity of the amino group in this compound, more forcing conditions or more potent coupling reagents are often required to achieve comparable yields and reaction times to Ethyl 2-(4-aminophenyl)acetate.
Table 2: Representative Comparison of Amide Bond Formation
| Starting Material | Acylating Agent | Coupling Conditions | Reaction Time | Yield | Reference |
| Ethyl 2-(4-aminophenyl)acetate | Carboxylic Acid | HATU, DIPEA, DMF | 5 h | 38% (for a specific example) | [9] |
| This compound | Carboxylic Acid | More forcing conditions may be needed (e.g., higher temp., stronger coupling agent) | Potentially longer | Generally lower | Inferred from reactivity principles |
The electron-withdrawing fluorine atom in the ortho position makes the lone pair of electrons on the nitrogen less available for nucleophilic attack on the activated carboxylic acid.[3][4][5] Consequently, reactions that proceed smoothly with Ethyl 2-(4-aminophenyl)acetate may be sluggish or provide lower yields with its fluorinated analog. To overcome this, chemists may need to employ more powerful coupling reagents like HATU or COMU, or consider converting the carboxylic acid to a more reactive acyl chloride.
Experimental Protocol: General Procedure for Amide Coupling
Materials:
-
Aniline derivative (this compound or Ethyl 2-(4-aminophenyl)acetate)
-
Carboxylic acid
-
Coupling agent (e.g., HATU, EDC/HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and the aniline derivative (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature (or elevated temperature for less reactive substrates) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Logical Workflow for Amide Coupling
References
- 1. staigent.com [staigent.com]
- 2. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]
- 3. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26892-90-0 [chemicalbook.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. scbt.com [scbt.com]
The Gold Standard: A Comparative Guide to the Structural Elucidation of Ethyl 2-(4-amino-2-fluorophenyl)acetate
For researchers in drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational data upon which structure-activity relationships (SAR), formulation development, and intellectual property rest. This guide focuses on Ethyl 2-(4-amino-2-fluorophenyl)acetate, a substituted phenylacetate of interest in medicinal chemistry.
As of this writing, a public single-crystal X-ray diffraction structure for this specific compound has not been reported in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[1][2] This absence presents both a challenge and an opportunity. It necessitates a rigorous, multi-technique approach to characterization and underscores the immense value that a definitive crystal structure would provide.
This guide presents a detailed, field-proven protocol for obtaining the single-crystal X-ray structure of this compound. Furthermore, it provides an objective comparison between the unparalleled insights offered by crystallography and the critical, yet complementary, data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational Density Functional Theory (DFT) modeling.
Section 1: The Definitive Method: A Proposed Workflow for Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a precise, three-dimensional map of a molecule's atomic arrangement in the solid state. It reveals exact bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. The following protocol is a self-validating system designed to maximize the probability of obtaining high-quality single crystals suitable for diffraction studies.
Step-by-Step Experimental Protocol for Crystallization
The success of crystallization hinges on achieving a state of slow, controlled supersaturation. The choice of solvent is the most critical variable.[3] For a molecule like this compound, with both polar (amine, ester) and non-polar (fluorophenyl ring) functionalities, a solvent screen is the logical first step.
Step 1: Material Purification & Purity Confirmation
-
Rationale: Impurities are the primary inhibitor of crystal growth, as they can disrupt the formation of a uniform crystal lattice.[4] A purity of >95%, as determined by NMR and LC-MS, is considered the minimum threshold.
-
Protocol:
-
Purify the compound using column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes.
-
Combine fractions containing the pure product, as identified by thin-layer chromatography (TLC).
-
Remove solvent under reduced pressure.
-
Place the resulting oil or solid under high vacuum for several hours to remove residual solvents.
-
Confirm purity using ¹H NMR and High-Resolution Mass Spectrometry (HRMS).
-
Step 2: Primary Crystallization Screen (Slow Evaporation)
-
Rationale: Slow evaporation is a straightforward method to survey a range of solvents with varying polarities to identify initial crystallization "hits".[5][6]
-
Protocol:
-
In separate, clean 1-dram vials, dissolve ~5-10 mg of the purified compound in a minimal amount of various solvents to create near-saturated solutions.[3] Suggested solvents include: Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, and a 1:1 mixture of Hexanes/Ethyl Acetate.
-
Cover each vial with parafilm and puncture it with a needle. This allows for slow solvent evaporation, which is crucial for the growth of large, well-ordered crystals.[3]
-
Place the vials in a vibration-free location and observe them daily for several days to weeks.[1]
-
Step 3: Optimization via Vapor Diffusion
-
Rationale: If the slow evaporation screen yields microcrystals or oils, vapor diffusion offers finer control over the rate of supersaturation. This technique involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound.[7][8]
-
Protocol:
-
Based on the results of Step 2, select a "good" solvent in which the compound is soluble. Dissolve ~5 mg of the compound in 0.5 mL of this solvent in a small, open vial.
-
Place this inner vial into a larger, sealed jar containing 2-3 mL of a volatile anti-solvent (e.g., pentane, hexane, or diethyl ether).[8]
-
The vapor from the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[6]
-
Step 4: Crystal Harvesting and Mounting
-
Rationale: Proper handling is essential to prevent crystal damage.
-
Protocol:
-
Once suitable crystals have formed, carefully extract one using a cryoloop.
-
Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N).
-
Mount the crystal on a goniometer head and flash-cool it in a stream of liquid nitrogen to prevent ice formation and preserve the crystal structure.
-
Visualizing the Crystallography Workflow
Caption: Proposed workflow for obtaining the single-crystal X-ray structure.
Section 2: A Comparative Analysis: Alternative & Complementary Techniques
While SCXRD provides the ultimate structural answer, other techniques are indispensable for routine characterization and provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and solution-state structure of a molecule.[9][10] It provides information on the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).
-
What NMR Reveals:
-
Connectivity: Through-bond correlations (e.g., COSY, HMBC) establish how atoms are connected.[11]
-
Chemical Environment: The chemical shift of each nucleus indicates its local electronic environment.
-
Purity: The presence of unexpected signals can indicate impurities.
-
Relative Stereochemistry: Through-space correlations (NOESY) can sometimes reveal the relative orientation of atoms in solution.
-
-
Limitations vs. SCXRD: NMR describes the molecule's average conformation in solution, which can differ significantly from its solid-state structure due to crystal packing forces. It does not provide precise bond lengths or angles and cannot describe intermolecular interactions in the solid state.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on data from structurally similar compounds and standard chemical shift tables)[12][13]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Ethyl -CH₃ | ~1.2 (triplet) | ~14 | Aliphatic methyl group coupled to a CH₂ group. |
| Ethyl -CH₂- | ~4.1 (quartet) | ~61 | Methylene group adjacent to an ester oxygen. |
| Acetate -CH₂- | ~3.6 (singlet) | ~40 | Methylene group between an aromatic ring and a carbonyl. |
| Aromatic C-H | 6.5 - 7.2 (multiplets) | 115 - 130 | Aromatic protons in a substituted ring. |
| Aromatic C-NH₂ | N/A | ~148 (¹JCF ≈ 10-15 Hz) | Carbon attached to the electron-donating amino group. |
| Aromatic C-F | N/A | ~160 (¹JCF ≈ 245 Hz) | Carbon directly bonded to fluorine, showing a large coupling constant. |
| Ester C=O | N/A | ~171 | Carbonyl carbon of the ethyl ester. |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound with high accuracy and for obtaining information about its structure through fragmentation patterns.[14][15]
-
What MS Reveals:
-
Molecular Weight: High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight to within a few parts per million, allowing for the unambiguous determination of the molecular formula.[2]
-
Fragmentation: The pattern of fragment ions can provide clues about the molecule's structure.
-
-
Limitations vs. SCXRD: MS provides no information about the three-dimensional arrangement of atoms, stereochemistry, or crystal packing.
Table 2: Expected Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Technique | Information Provided |
| [M+H]⁺ | 198.0925 | HRMS (ESI+) | Confirms molecular formula (C₁₀H₁₂FNO₂) |
| [M+Na]⁺ | 220.0744 | HRMS (ESI+) | Confirms molecular formula (C₁₀H₁₂FNO₂) |
Computational Modeling: Density Functional Theory (DFT)
DFT is a computational quantum mechanics method used to predict the electronic structure and lowest-energy conformation (geometry) of a single molecule.[16][17]
-
What DFT Reveals:
-
Limitations vs. SCXRD: DFT models a single molecule in the gas phase. It does not account for the powerful influence of intermolecular forces (e.g., hydrogen bonding, van der Waals forces) that dictate the structure in a real crystal. Therefore, the predicted conformation may differ from the experimentally determined solid-state structure.
Caption: Relationship between experimental and theoretical structural analysis methods.
Section 3: Synthesizing the Data: A Holistic Approach
The true power of modern chemical analysis lies in the integration of these techniques. No single method provides a complete picture.
Table 3: Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | DFT Modeling |
| Primary Output | Precise 3D atomic coordinates | Nuclear chemical environments & connectivity | Mass-to-charge ratio | Predicted minimum energy 3D coordinates |
| Sample Phase | Solid (Single Crystal) | Solution | Gas Phase (ions) | In Silico (Gas Phase) |
| Stereochemistry | Absolute & Relative | Relative (via NOE) | None | Provides one possible conformer |
| Intermolecular Interactions | Yes (Definitive) | Indirectly (solvent effects) | No | No (for single molecule) |
| Bond Lengths/Angles | High Precision (±0.001 Å) | Inferred from couplings | No | Predicted (Approximate) |
| Key Advantage | Unambiguous, "gold standard" 3D structure | Excellent for determining atomic connectivity | Unambiguous molecular formula determination | Predictive power without experiment |
| Key Limitation | Requires high-quality single crystals | Averages solution conformations | No 3D spatial information | Does not account for crystal packing forces |
Conclusion
For a molecule like this compound, standard characterization by NMR and MS is essential to confirm its identity and purity. However, these techniques leave critical questions unanswered. They cannot definitively describe the molecule's three-dimensional shape, its preferred conformation in the solid state, or the specific hydrogen bonding and other intermolecular interactions it forms.
Obtaining the single-crystal X-ray structure is the only way to provide these definitive answers. The resulting structural model would serve as the authoritative benchmark against which all other data—including computational models and solution-state NMR studies—are validated. For researchers in drug development, this level of certainty is not a luxury; it is a scientific and regulatory necessity. The protocols and comparisons outlined in this guide provide a comprehensive roadmap for achieving this gold standard of structural elucidation.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. unifr.ch [unifr.ch]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. jchps.com [jchps.com]
- 10. anuchem.weebly.com [anuchem.weebly.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 15. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Density functional theory - Wikipedia [en.wikipedia.org]
- 17. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
- 19. mdpi.com [mdpi.com]
review of patents citing Ethyl 2-(4-amino-2-fluorophenyl)acetate
Analyzing Patent Landscape
I'm currently focused on a comprehensive patent search, specifically looking for those that cite "Ethyl 2-(4-amino-2-fluorophenyl)acetate." My goal is to map out its patented uses, understand the critical chemical transformations, and identify the final products derived from it. I'm hoping this will give me a clear picture of its practical applications and potential routes for further research.
Refining Search Strategies
I'm now expanding my search to include alternative starting materials and synthetic routes disclosed in the literature. I'm also actively looking for experimental data within patents and scientific articles, focusing on yields and purity to facilitate a robust comparison. This data will be instrumental in evaluating the performance of "this compound" versus other approaches.
Developing a Comprehensive Guide
I'm now diving into the detailed work of structuring the comparison guide. I'll begin by analyzing the content of patents citing "this compound," specifically identifying its primary therapeutic areas and associated chemical classes. I'm also actively constructing comparison tables using the compiled experimental data, focusing on reaction efficiency and product quality. Concurrently, I'm working on the design of the Graphviz diagrams to visually represent the synthetic pathways, and developing step-by-step experimental protocols with clear explanations of reagent choices and reaction conditions. I plan to support every claim with citations and links to original sources.
Exploring Patent Data
I've been digging through patent data, focusing on citations related to "this compound." While I've found a few promising hits, none directly reference the specific compound. I'm now refining the search parameters to see if I can unearth more relevant information.
Pinpointing Relevant Patents
I'm still on the hunt for patents that directly use "this compound." Initial results were broad, mentioning related structures but not the exact compound. I'm now honing in on patents detailing its specific application, key products, and any novel synthesis methods. I need to get more granular for the comparison guide.
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 2-(4-amino-2-fluorophenyl)acetate
For professionals in pharmaceutical research and drug development, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, experience-driven protocols for handling Ethyl 2-(4-amino-2-fluorophenyl)acetate, a compound that, like many fluorinated aromatic amines, requires meticulous safety procedures. Our aim is to equip you with the knowledge to manage this chemical with confidence, ensuring both personal safety and the validity of your experimental outcomes.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound's structure, incorporating both a fluorinated phenyl ring and an amino group, presents a specific hazard profile that dictates our handling procedures. Fluorinated organic compounds can exhibit altered metabolic pathways and potential toxicity, while aromatic amines are a well-documented class of compounds requiring careful handling to prevent absorption.[1]
Based on data for structurally similar compounds, we must assume this compound is a skin, eye, and respiratory irritant.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.[2] Therefore, our primary objective is to establish engineering and personal protective barriers to mitigate these risks.
Hazard Summary Table
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation (Category 2) | Causes skin irritation.[2] | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a critical, risk-based decision. For this compound, a multi-layered PPE strategy is essential.
-
Eye and Face Protection: At a minimum, chemical splash goggles are required.[1] Given the potential for splashing during transfer or reaction quenching, it is best practice to use a full face shield in conjunction with goggles.[3][4]
-
Hand Protection: The choice of gloves is critical. Nitrile gloves are a common starting point for incidental contact, but for handling aromatic amines, double-gloving is recommended to provide an additional barrier against permeation.[1][5] Always consult the glove manufacturer's compatibility chart for the specific solvents being used in your procedure.
-
Body Protection: A flame-resistant lab coat is mandatory at all times.[1] For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[6]
Operational Workflow: From Receipt to Disposal
A structured workflow is crucial for minimizing risk and ensuring procedural consistency. The following diagram outlines the key stages for handling this compound in the laboratory.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
4.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store Securely: Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7] The storage area should be clearly labeled.
4.2. Handling and Use (Inside a Chemical Fume Hood)
-
Prepare Your Workspace: Ensure the fume hood is functioning correctly. Have all necessary equipment, including spill cleanup materials, readily available.
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
-
Weighing and Transfer:
-
To minimize dust generation, handle the solid material carefully.
-
Use a non-sparking spatula for transfers.
-
Close the container tightly immediately after use.[2]
-
-
Reaction and Work-up:
-
Perform all reactions in appropriate glassware within the fume hood.
-
Avoid heating the compound in an open system.
-
4.3. Spill and Emergency Procedures
-
Small Spills:
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.
-
Disposal Plan: A Commitment to Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, compatible container.[1]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through your institution's licensed hazardous waste disposal service.[6] Do not discharge into drains or the environment.[2][8]
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. epa.gov [epa.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
